molecular formula C9H20N4O3 B608985 Methylamino-PEG3-azide

Methylamino-PEG3-azide

Katalognummer: B608985
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: WPBLXGCJBLFAOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methylamino-PEG3-azide is a PEG derivative containing an azide group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBLXGCJBLFAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methylamino-PEG3-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methylamino-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation and targeted drug delivery systems. Its unique architecture, featuring a terminal methylamino group and an azide (B81097) moiety connected by a flexible triethylene glycol (PEG3) spacer, offers researchers a versatile tool for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data Presentation

This compound is a valuable reagent in the fields of bioconjugation and medicinal chemistry, prized for its ability to connect two different molecules with a hydrophilic spacer.[1][2] The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the azide group is a key component for "click chemistry" reactions.[3][4] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3]

PropertyValueSource(s)
Chemical Name 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-methylethanamine[5]
CAS Number 1355197-57-7[1][3]
Molecular Formula C₉H₂₀N₄O₃[5]
Molecular Weight 232.28 g/mol [5]
Purity Typically >95%[3]
Appearance Varies (often a colorless to pale yellow oil or solid)N/A
Solubility Soluble in water, DMSO, DMF, and DCM[3]
Storage Conditions Store at -20°C for long-term stability[6]

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a cornerstone in several advanced research areas:

  • PROTAC Synthesis: This is arguably the most significant application of this compound. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] this compound serves as the linker connecting the target-binding ligand (warhead) and the E3 ligase-binding ligand.[1][8]

  • Bioconjugation and "Click Chemistry": The azide functionality allows for highly efficient and specific ligation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] This "click chemistry" is widely used to label proteins, nucleic acids, and other biomolecules.

  • Drug Delivery and Nanoparticle Functionalization: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation time.[4] The reactive ends of this compound can be used to attach drugs or targeting moieties to nanoparticles, liposomes, or other drug delivery vehicles.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule (e.g., an E3 Ligase Ligand)

This protocol describes the coupling of the methylamino group of this compound to a carboxylic acid using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as NHS (N-Hydroxysuccinimide).

Materials:

  • Carboxylic acid-containing molecule (e.g., Pomalidomide derivative)

  • This compound

  • EDC hydrochloride

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: To this solution, add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 equivalents) in anhydrous DMF or DCM to the reaction mixture.

  • Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired amide-linked product.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the reaction of the azide group of the newly synthesized intermediate from Protocol 1 with an alkyne-containing molecule (e.g., a target protein ligand).

Materials:

  • Azide-functionalized intermediate (from Protocol 1)

  • Alkyne-containing molecule (e.g., JQ1-alkyne for BRD4 targeting)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., a mixture of tert-butanol (B103910) and water or DMF)

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1-0.2 equivalents in water) and sodium ascorbate (0.2-0.4 equivalents in water).

  • Reaction Initiation: To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC to yield the final product.

  • Characterization: Characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

G cluster_synthesis Conceptual Synthesis of a PROTAC using this compound E3_ligand E3 Ligase Ligand (with -COOH) Intermediate Amide-linked Intermediate (with -N3) E3_ligand->Intermediate Amide Coupling (EDC, NHS) Linker This compound Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Click Chemistry (CuAAC) Warhead Target Protein Ligand (with Alkyne) Warhead->PROTAC

Caption: A conceptual workflow for PROTAC synthesis.

G cluster_pathway PROTAC-Mediated Targeted Protein Degradation Pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC.

G cluster_workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis & Purification Treatment Cell Treatment with PROTAC Synthesis->Treatment Cell_Culture Cell Line Culture (e.g., Cancer Cell Line) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Degradation_Analysis Quantification of Target Protein Degradation Western_Blot->Degradation_Analysis

Caption: A typical workflow for evaluating PROTAC efficacy.

References

An In-Depth Technical Guide to Methylamino-PEG3-azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-azide is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety separated by a three-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile tool for covalently linking molecules of interest. The PEG spacer enhances solubility and reduces steric hindrance, while the orthogonal reactive groups—the amine and the azide—allow for sequential and specific conjugation reactions. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound is a well-defined chemical entity with distinct reactive ends. The methylamine provides a nucleophilic primary amine for reactions such as amidation, while the azide group is primed for bioorthogonal "click chemistry" reactions.

Chemical Structure:

  • IUPAC Name: 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-N-methylethan-1-amine[1]

  • SMILES: CNCCOCCOCCOCCN=[N+]=[N-][1]

  • InChI Key: WPBLXGCJBLFAOH-UHFFFAOYSA-N[1]

The structure consists of a methylamine group (CH3NH-), a flexible and hydrophilic triethylene glycol spacer (-(CH2CH2O)3-), and an azide group (-N3). This combination of features makes it an ideal linker for connecting biomolecules to small molecule drugs or imaging agents.[][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1355197-57-7[1][]
Molecular Formula C9H20N4O3[1][]
Molecular Weight 232.28 g/mol [1]
Exact Mass 232.1535 g/mol [1]
Appearance Liquid[1]
Purity >97%[1]
Solubility Water, DMSO, DCM, DMF[]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, protected from light.[1]

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a staple in modern bioconjugation strategies, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker component of a PROTAC is critical for its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.[3] The flexibility and hydrophilicity of the PEG3 spacer in this compound can enhance the solubility and cell permeability of the resulting PROTAC.[5]

The synthesis of a PROTAC using this linker typically involves a two-step process:

  • Amide Bond Formation: The methylamine group is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.

  • Click Chemistry: The azide group is then reacted with an alkyne-functionalized counterpart of the other ligand to form a stable triazole linkage.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) POI_Ligand POI Ligand (-COOH) POI_Linker POI-Linker Intermediate (POI-NH-PEG3-N3) POI_Ligand->POI_Linker EDC, NHS Linker_Amine This compound (H2N-PEG3-N3) Linker_Amine->POI_Linker POI_Linker_Step2 POI-Linker Intermediate E3_Ligase_Ligand E3 Ligase Ligand (-Alkyne) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC POI_Linker_Step2->Final_PROTAC CuSO4, Ascorbate (B8700270)

PROTAC Synthesis Workflow
Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload within the target cell. This compound can be used to create stable, non-cleavable ADCs. The synthesis often involves modifying the antibody to introduce a reactive partner for one end of the linker, followed by conjugation of the drug to the other end.

For instance, the antibody can be functionalized with a DBCO (dibenzocyclooctyne) group, which will readily react with the azide of the linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The methylamine end can then be coupled to a cytotoxic drug.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Conjugation cluster_step2 Step 2: Antibody Conjugation (SPAAC) Payload Cytotoxic Payload (-COOH) Payload_Linker Payload-Linker (Payload-NH-PEG3-N3) Payload->Payload_Linker EDC, NHS Linker This compound (H2N-PEG3-N3) Linker->Payload_Linker Payload_Linker_Step2 Payload-Linker Antibody Antibody (-DBCO) Final_ADC Final ADC Antibody->Final_ADC Payload_Linker_Step2->Final_ADC

ADC Synthesis Workflow

Detailed Experimental Protocols

The following protocols are generalized procedures for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: Amide Coupling to a Carboxylic Acid

This protocol describes the conjugation of the methylamine group of the linker to a molecule containing a carboxylic acid, such as a protein, peptide, or small molecule drug.

Materials:

  • Molecule with a carboxylic acid (Molecule-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris buffer, pH 8.0 or hydroxylamine

  • Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve Molecule-COOH in Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the dissolved Molecule-COOH solution, add EDC (2 molar equivalents) and NHS (5 molar equivalents).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Immediately add a 10- to 50-fold molar excess of the dissolved this compound to the activated molecule solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method (e.g., RP-HPLC for small molecules, SEC for proteins) to remove unreacted reagents.

  • Characterization:

    • Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of a this compound conjugate and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • Solvent: e.g., a mixture of t-BuOH and water

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.

  • Reaction Setup:

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of CuSO4 (e.g., 0.1 M in water).

  • Reaction:

    • To the solution of the azide and alkyne, add sodium ascorbate (5 molar equivalents).

    • Add CuSO4 (1 molar equivalent). If using TBTA, pre-mix the CuSO4 and TBTA.

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Purification:

    • Once the reaction is complete, purify the product using appropriate chromatography methods to remove the copper catalyst and other reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological applications where copper toxicity is a concern.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO, BCN)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule in the biocompatible buffer.

    • Dissolve the strained alkyne-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer. Keep the final organic solvent concentration low (<10%) to avoid denaturation of biomolecules.

  • Conjugation:

    • Add the strained alkyne solution to the azide solution. A 1.5 to 3-fold molar excess of the strained alkyne is typically used.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.

    • Monitor the reaction progress by LC-MS or SDS-PAGE (for proteins).

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or other appropriate methods to remove any unreacted starting materials.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the straightforward synthesis of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and orthogonal reactivity make it an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful application of this compound in the development of innovative therapeutics and research reagents. As with any chemical synthesis, optimization of reaction conditions for specific substrates is paramount to achieving high yields and purity.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Methylamino-PEG3-azide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its molecular architecture, particularly the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Methylamino-PEG3-azide has emerged as a versatile and widely used linker component in the synthesis of PROTACs and other bioconjugates. Its unique bifunctional nature, coupled with the advantageous properties of the polyethylene (B3416737) glycol (PEG) spacer, allows for efficient and modular construction of these complex molecules. This technical guide provides an in-depth exploration of the mechanism of action of this compound, complete with experimental protocols, quantitative data, and visual diagrams to empower researchers in the rational design of novel therapeutics.

Core Mechanism of Action

This compound is not a therapeutic agent in itself but rather a crucial building block that facilitates the assembly of bioactive molecules. Its mechanism of action is defined by the distinct reactivity of its two terminal functional groups: the methylamino group and the azide (B81097) group , separated by a flexible and hydrophilic triethylene glycol (PEG3) spacer.

  • The Methylamino Group: This primary amine serves as a nucleophile, readily reacting with electrophilic functional groups such as carboxylic acids (often activated as NHS esters) or aldehydes present on a target-binding ligand or an E3 ligase ligand. This reaction typically forms a stable amide or imine bond, respectively, covalently attaching the linker to one of the PROTAC's terminal components.

  • The Azide Group: The azide moiety is the key to the linker's utility in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[1] The azide group of this compound can participate in two primary types of click reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring through the coupling of the azide with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.[2]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in biological systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides without the need for a metal catalyst.[]

  • The PEG3 Spacer: The triethylene glycol chain imparts several beneficial properties to the resulting PROTAC molecule. Its hydrophilicity can improve the solubility of often large and hydrophobic PROTACs, enhancing their bioavailability.[4] The flexibility of the PEG chain is also crucial, allowing the two ends of the PROTAC to orient themselves optimally for the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[5]

Data Presentation: The Impact of PEG Linkers on PROTAC Efficacy

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. The following tables summarize representative data illustrating the influence of PEG linker length on the efficacy of PROTACs targeting different proteins of interest. While this data is not specific to this compound, it provides valuable insights into the general principles of PEG linker design in PROTACs.

PROTAC TargetLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BTKPEG12>1000<20[6]
BTKPEG1615085[6]
BTKPEG2025>95[6]
TBK1PEG/Alkyl7No degradation0[6]
TBK1PEG/Alkyl12<1000>80[6]
TBK1PEG/Alkyl21396[6]
TBK1PEG/Alkyl2929276[6]

Table 1: Influence of Linker Length on PROTAC Potency. DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

The following are detailed, representative methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with an NHS Ester-Activated Ligand

Objective: To conjugate this compound to a protein of interest (POI) ligand activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • POI-ligand-NHS ester

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the POI-ligand-NHS ester (1 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add TEA or DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the mixture with a suitable solvent and purify the product by reverse-phase HPLC to obtain the POI-ligand-PEG3-azide conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an alkyne-functionalized E3 ligase ligand to the POI-ligand-PEG3-azide conjugate.

Materials:

Procedure:

  • Dissolve the POI-ligand-PEG3-azide (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • Prepare a premixed solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4/THPTA solution to initiate the click reaction.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.[7][8]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To perform a copper-free conjugation of a DBCO-functionalized E3 ligase ligand to the POI-ligand-PEG3-azide conjugate.

Materials:

  • POI-ligand-PEG3-azide

  • DBCO-functionalized E3 ligase ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the POI-ligand-PEG3-azide (1 equivalent) in PBS.

  • Prepare a stock solution of the DBCO-functionalized E3 ligase ligand (1.5 equivalents) in DMSO.

  • Add the DBCO-ligand stock solution to the solution of the azide-containing conjugate. The final concentration of DMSO should be kept below 10% to maintain the solubility of the biomolecules.

  • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • The resulting PROTAC can be purified by size-exclusion chromatography or reverse-phase HPLC.[9][10]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound linker) E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_1 PROTAC Synthesis Workflow Ligand1 POI Ligand (with COOH or CHO) Step1 Amide/Imine Formation Ligand1->Step1 Linker This compound Linker->Step1 Ligand2 E3 Ligase Ligand (with Alkyne or DBCO) Step2 Click Chemistry (CuAAC or SPAAC) Ligand2->Step2 Intermediate POI-Ligand-PEG3-azide Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Click_Chemistry cluster_2 Click Chemistry Reactions Azide Azide R-N3 CuAAC CuAAC Azide->CuAAC SPAAC SPAAC Azide->SPAAC Alkyne Terminal Alkyne R'-C≡CH Alkyne->CuAAC Strained_Alkyne Strained Alkyne (e.g., DBCO) R'-Cyclooctyne Strained_Alkyne->SPAAC Triazole 1,4-disubstituted Triazole CuAAC->Triazole Copper(I) catalyst SPAAC->Triazole No catalyst

References

An In-depth Technical Guide to the Synthesis of Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methylamino-PEG3-azide, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.[1][2] The synthesis of this reagent can be approached through two primary strategic routes, each involving a series of well-established chemical transformations. This document outlines the methodologies for both pathways, providing detailed experimental protocols, tabulated data, and visualizations to aid in the successful synthesis and characterization of the target molecule.

Introduction

This compound is a versatile chemical tool featuring a methylamino group at one terminus and an azide (B81097) moiety at the other, connected by a flexible and hydrophilic triethylene glycol (PEG3) spacer.[3][4] The methylamino group offers a reactive handle for conjugation to carboxylic acids, while the azide group is readily utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to link with alkyne-containing molecules.[1] These characteristics make it an ideal component for constructing complex molecular architectures, particularly in the field of targeted protein degradation where it can link a target-binding ligand to an E3 ligase-recruiting moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₂₀N₄O₃[2][5][6]
Molecular Weight 232.28 g/mol [2][5]
CAS Number 1355197-57-7[3][4][7]
Appearance Not specified, likely a liquid or oil
Solubility Soluble in water, DMSO, DCM, DMF[4]

Table 1: Physicochemical Properties of this compound

Synthetic Pathways

Two principal retrosynthetic pathways are considered for the synthesis of this compound. The choice of route may depend on the availability of starting materials and the specific requirements of the laboratory.

Diagram 1: Retrosynthetic Analysis of this compound

G cluster_0 Route A: Methylation of Primary Amine cluster_1 Route B: Azidation of Boc-protected Alcohol This compound This compound 11-azido-3,6,9-trioxaundecan-1-amine 11-azido-3,6,9-trioxaundecan-1-amine This compound->11-azido-3,6,9-trioxaundecan-1-amine Methylation Boc-methylamino-PEG3-azide Boc-methylamino-PEG3-azide This compound->Boc-methylamino-PEG3-azide Boc Deprotection Phthalimido-PEG3-azide Phthalimido-PEG3-azide 11-azido-3,6,9-trioxaundecan-1-amine->Phthalimido-PEG3-azide Deprotection Boc-methylamino-PEG3-OH Boc-methylamino-PEG3-OH Boc-methylamino-PEG3-azide->Boc-methylamino-PEG3-OH Azidation Boc-amino-PEG3-OH Boc-amino-PEG3-OH Boc-methylamino-PEG3-OH->Boc-amino-PEG3-OH N-Methylation

Caption: Retrosynthetic routes for this compound.

Route A: Synthesis via Methylation of a Primary Amine Intermediate

This pathway involves the initial synthesis of the primary amine, 11-azido-3,6,9-trioxaundecan-1-amine, followed by a methylation step to yield the final product.

Diagram 2: Synthetic Pathway - Route A

G Phthalimido-PEG3-azide Phthalimido-PEG3-azide 11-azido-3,6,9-trioxaundecan-1-amine 11-azido-3,6,9-trioxaundecan-1-amine Phthalimido-PEG3-azide->11-azido-3,6,9-trioxaundecan-1-amine Hydrazine (B178648) monohydrate, Ethanol (B145695), 85 °C, 4 h This compound This compound 11-azido-3,6,9-trioxaundecan-1-amine->this compound Formaldehyde (B43269), Reducing Agent (e.g., NaBH(OAc)3), Solvent

Caption: Synthesis of this compound via Route A.

Experimental Protocols for Route A

Step A1: Synthesis of 11-azido-3,6,9-trioxaundecan-1-amine

This procedure is adapted from the synthesis of similar amino-PEG compounds.[8][9]

  • Materials:

    • 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)isoindoline-1,3-dione (Phthalimido-PEG3-azide)

    • Hydrazine monohydrate

    • Ethanol

  • Procedure:

    • Dissolve Phthalimido-PEG3-azide (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine monohydrate (typically 4-5 equivalents) to the solution.

    • Heat the reaction mixture to 85 °C and stir for 4 hours.[8]

    • Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide (B32825) should form.

    • Filter the mixture to remove the precipitate and wash the solid with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by distillation or column chromatography to yield 11-azido-3,6,9-trioxaundecan-1-amine.

Step A2: Reductive Amination to Yield this compound

This is a general procedure for the reductive amination of a primary amine.

  • Materials:

  • Procedure:

    • Dissolve 11-azido-3,6,9-trioxaundecan-1-amine (1 equivalent) in DCM.

    • Add aqueous formaldehyde (1-1.2 equivalents).

    • If desired, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Route B: Synthesis via Azidation of a Boc-Protected Amino Alcohol

This alternative pathway begins with a commercially available or synthesized Boc-protected amino-PEG alcohol, which is then methylated, converted to an azide, and finally deprotected.

Diagram 3: Synthetic Pathway - Route B

G Boc-amino-PEG3-OH Boc-amino-PEG3-OH Boc-methylamino-PEG3-OH Boc-methylamino-PEG3-OH Boc-amino-PEG3-OH->Boc-methylamino-PEG3-OH NaH, CH3I, THF Boc-methylamino-PEG3-tosylate Boc-methylamino-PEG3-tosylate Boc-methylamino-PEG3-OH->Boc-methylamino-PEG3-tosylate TsCl, Pyridine (B92270), DCM Boc-methylamino-PEG3-azide Boc-methylamino-PEG3-azide Boc-methylamino-PEG3-tosylate->Boc-methylamino-PEG3-azide NaN3, DMF This compound This compound Boc-methylamino-PEG3-azide->this compound TFA, DCM

Caption: Synthesis of this compound via Route B.

Experimental Protocols for Route B

Step B1: N-Methylation of Boc-amino-PEG3-OH

  • Materials:

    • tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-amino-PEG3-OH)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous tetrahydrofuran (B95107) (THF)

  • Procedure:

    • To a solution of Boc-amino-PEG3-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (2.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-OH.

Step B2: Tosylation of Boc-methylamino-PEG3-OH

  • Materials:

    • Boc-methylamino-PEG3-OH

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine or triethylamine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve Boc-methylamino-PEG3-OH (1 equivalent) in anhydrous DCM and cool to 0 °C.

    • Add pyridine (1.5 equivalents) followed by TsCl (1.2 equivalents).

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.

    • Dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-methylamino-PEG3-tosylate.

Step B3: Azidation of Boc-methylamino-PEG3-tosylate

  • Materials:

    • Boc-methylamino-PEG3-tosylate

    • Sodium azide (NaN₃)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-methylamino-PEG3-tosylate (1 equivalent) in anhydrous DMF.

    • Add sodium azide (1.5-3 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Boc-methylamino-PEG3-azide.

Step B4: Boc Deprotection

  • Materials:

    • Boc-methylamino-PEG3-azide

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve Boc-methylamino-PEG3-azide in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • To ensure complete removal of TFA, co-evaporate with toluene.

    • The resulting this compound (as a TFA salt) can be used directly or neutralized by dissolving in DCM and washing with a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated to yield the free amine.

Characterization Data

While a comprehensive set of characterization data from a single source is not publicly available, the expected spectral data can be inferred. Researchers should confirm the identity and purity of the synthesized this compound using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the methylamino moiety, the methylene (B1212753) groups of the PEG linker, and the methylene groups adjacent to the amine and azide functionalities.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the different carbon environments within the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (232.28 g/mol ).

Conclusion

The synthesis of this compound can be successfully achieved through either of the two detailed synthetic pathways. Route A offers a more direct approach if the primary amine precursor is readily available, while Route B provides a modular strategy starting from a Boc-protected amino alcohol. Careful execution of the described experimental protocols and thorough characterization of the final product are essential for its successful application in the development of novel bioconjugates and targeted therapeutics.

References

The Foundations of Click Chemistry for Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of reactions that are rapid, specific, and high-yielding. Coined by K.B. Sharpless in 2001, the philosophy of click chemistry is to utilize reactions that are modular, wide in scope, and generate only inoffensive byproducts.[1][2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry and its application in bioconjugation, with a focus on quantitative data and detailed experimental protocols for key reactions.

Core Principles of Click Chemistry

Click chemistry reactions are characterized by a set of stringent criteria that make them particularly well-suited for applications in complex biological systems. These reactions are bio-orthogonal, meaning their components do not interact with or interfere with biological processes.[4][5] The key attributes of a click reaction include:

  • High Yields: The reactions proceed to completion or near completion, simplifying purification.

  • Stereospecificity: The reaction produces a single, well-defined product isomer.

  • Mild Reaction Conditions: They can be performed in benign solvents, including water, at or near room temperature and physiological pH.[4][6]

  • Simple Product Isolation: Products can often be isolated by non-chromatographic methods.[2]

  • High Thermodynamic Driving Force: A large enthalpy of reaction (typically > 20 kcal/mol) ensures a rapid and irreversible process.[2]

Key Click Reactions for Bioconjugation

Several classes of reactions fit the criteria for click chemistry, with cycloaddition reactions being the most prominent in bioconjugation. This guide will focus on four of the most widely used click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

  • Thiol-Ene Radical Addition

The following sections will delve into the mechanism, quantitative data, and a detailed experimental protocol for each of these reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[6][7] This reaction is not spontaneous and requires a copper(I) catalyst to achieve high rates and regioselectivity.[6]

Quantitative Data: CuAAC
ParameterValueConditions
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹Water, 25°C
Typical Reactant Concentration 100 µM - 10 mMIn vitro bioconjugation
Reaction Time 15 - 60 minutesRoom Temperature
Yield > 95%Optimized conditions
Experimental Protocol: CuAAC Labeling of DNA/Oligonucleotides

This protocol describes a general procedure for labeling an alkyne-modified DNA or oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

  • Alkyne-conjugated DNA/oligonucleotide

  • Azide-containing molecule (e.g., Azide-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Preparation of the Reaction Mixture: In a microcentrifuge tube, dissolve the alkyne-conjugated DNA or oligonucleotide in PBS to a final concentration of 10-50 µM.

  • Addition of Azide: Add the azide-containing molecule to the reaction mixture. A 2 to 10-fold molar excess over the alkyne-DNA is recommended.

  • Preparation of the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 100 mM THPTA). Let the premix stand for 2-3 minutes to allow for complex formation.

  • Initiation of the Reaction: Add the catalyst premix to the DNA/azide mixture. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction. The final volume should be adjusted with nuclease-free water.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: The labeled DNA/oligonucleotide can be purified from excess reagents by ethanol (B145695) precipitation or using a suitable spin column.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Alkyne-DNA in PBS E Combine Reactants & Catalyst A->E B Add Azide-Fluorophore B->E C Prepare CuSO4/THPTA Catalyst Premix C->E D Prepare Fresh Sodium Ascorbate F Add Sodium Ascorbate to Initiate D->F E->F G Incubate at RT (30-60 min) F->G H Purify Labeled DNA (Precipitation/Column) G->H I Analyze Product (e.g., Gel Electrophoresis) H->I

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) (e.g., BCN, DBCO, DIFO) to react with an azide.[1][8] The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[1][6]

Quantitative Data: SPAAC
ParameterValueCyclooctyne
Second-Order Rate Constant (k₂) 10⁻³ to 1 M⁻¹s⁻¹BCN, DBCO, DIFO
Typical Reactant Concentration 1 - 100 µMLive cell labeling
Reaction Time 1 - 24 hours4°C to 37°C
Yield > 90%Dependent on reactants
Experimental Protocol: SPAAC Labeling of an Azide-Modified Protein

This protocol details the labeling of a protein containing a genetically incorporated azide-bearing unnatural amino acid with a cyclooctyne-functionalized dye.

Materials:

  • Purified azide-modified protein (e.g., 1-5 mg/mL)

  • Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore) stock solution (1-10 mM in DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Desalting column or spin concentrator for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.

  • Addition of Cyclooctyne-Dye: Add the cyclooctyne-dye stock solution to the protein solution. A 2 to 5-fold molar excess of the cyclooctyne reagent over the protein is a good starting point. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction components. Incubate the reaction for 4-12 hours at room temperature or for 12-24 hours at 4°C. For live cell labeling, incubation is typically done at 37°C for 1-2 hours.[9]

  • Purification: Remove the unreacted cyclooctyne-dye and other small molecules by size exclusion chromatography, dialysis, or using a spin concentrator with an appropriate molecular weight cutoff.

  • Analysis: The labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy to determine the labeling efficiency.

SPAAC_Workflow A Prepare Azide-Modified Protein in PBS B Add DBCO-Fluorophore (2-5x Molar Excess) A->B Final DMSO < 5% C Incubate (4-12h at RT or 12-24h at 4°C) B->C D Purify Labeled Protein (e.g., Desalting Column) C->D E Analyze Product (SDS-PAGE, Mass Spec) D->E

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne.[10][11] This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than other click reactions, making it highly suitable for in vivo applications where low reactant concentrations are required.[8][12]

Quantitative Data: IEDDA
ParameterValueConditions
Second-Order Rate Constant (k₂) 1 to 10⁶ M⁻¹s⁻¹Water, 25°C[8]
Typical Reactant Concentration 1 - 50 µMIn vivo imaging
Reaction Time Seconds to minutesRoom Temperature
Yield QuantitativeOptimized conditions
Experimental Protocol: IEDDA Ligation for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes the conjugation of a TCO-modified antibody to a tetrazine-functionalized drug payload.

Materials:

  • TCO-modified antibody (1-5 mg/mL in PBS, pH 7.4)

  • Tetrazine-drug conjugate stock solution (1-10 mM in DMSO)

  • Reaction buffer (PBS, pH 7.4)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Prepare the TCO-modified antibody in the reaction buffer.

  • Reaction Setup: In a suitable reaction vessel, add the TCO-modified antibody solution.

  • Addition of Tetrazine-Drug: Add the tetrazine-drug stock solution to the antibody solution. A 1.5 to 3-fold molar excess of the tetrazine-drug is typically used.

  • Incubation: Gently mix the components and incubate at room temperature for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification: Remove the excess tetrazine-drug by size exclusion chromatography or using a desalting column equilibrated with the appropriate storage buffer.

  • Characterization: The resulting ADC can be characterized by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by size exclusion chromatography to assess for aggregation.

IEDDA_vs_SPAAC_vs_CuAAC iedda {IEDDA|{Rate (k₂): 1 - 10⁶ M⁻¹s⁻¹|Biocompatibility: Excellent|Catalyst: None}|{Pros: Extremely fast, Bioorthogonal|Cons: Tetrazine/TCO stability can be an issue}} spaac {SPAAC|{Rate (k₂): 10⁻³ - 1 M⁻¹s⁻¹|Biocompatibility: Excellent|Catalyst: None}|{Pros: Copper-free, Bioorthogonal|Cons: Slower than IEDDA, Strained alkynes can be bulky}} cuaac {CuAAC|{Rate (k₂): 10 - 10⁴ M⁻¹s⁻¹|Biocompatibility: Good (in vitro)|Catalyst: Copper(I)}|{Pros: Fast, Small tags (azide/alkyne)|Cons: Copper toxicity limits in vivo use}}

Thiol-Ene Radical Addition

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene (ene), forming a stable thioether linkage.[6] This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal radical initiators.[13][14] Its high efficiency and orthogonality to other functional groups make it a valuable tool for bioconjugation, particularly in materials science and for peptide modifications.[13][15]

Quantitative Data: Thiol-Ene
ParameterValueConditions
Reaction Time 5 - 60 minutesUV irradiation (365 nm)
Yield > 90%Optimized conditions
Initiator Concentration 1 - 5 mol%Photoinitiator (e.g., DPAP)
Experimental Protocol: Photoinitiated Thiol-Ene Conjugation to a Cysteine-Containing Peptide

This protocol describes the conjugation of an alkene-functionalized molecule to a peptide containing a cysteine residue.

Materials:

  • Cysteine-containing peptide

  • Alkene-functionalized molecule (e.g., alkene-PEG)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)

  • Reaction buffer (e.g., PBS, pH 7.4, degassed)

  • UV lamp (365 nm)

Procedure:

  • Prepare Reactant Solutions: Dissolve the cysteine-containing peptide and the alkene-functionalized molecule in the degassed reaction buffer. A 1.5 to 5-fold molar excess of the alkene is recommended.

  • Add Photoinitiator: Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., DMSO or DMF). Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.

  • Photo-initiation: Place the reaction vessel (e.g., a quartz cuvette or microcentrifuge tube) under a 365 nm UV lamp. Irradiate the mixture for 5-60 minutes. The optimal irradiation time should be determined empirically.

  • Quenching: The reaction is quenched by turning off the UV light.

  • Purification: The conjugated peptide can be purified by reverse-phase HPLC.

Conclusion

Click chemistry provides a powerful and versatile toolbox for the covalent modification of biomolecules. The choice of reaction—CuAAC, SPAAC, IEDDA, or thiol-ene—depends on the specific application, considering factors such as the biological environment, desired reaction kinetics, and the nature of the biomolecule to be modified. By providing high yields, specificity, and biocompatibility, these reactions continue to drive innovation in drug development, diagnostics, and fundamental biological research.[1][4][16]

References

An In-depth Technical Guide to Methylamino-PEG3-azide (CAS 1355197-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG3-azide (CAS 1355197-57-7) is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety connected by a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, enables the precise and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in the laboratory.

Introduction

The principle of targeted therapeutics has revolutionized medicine, offering the potential for highly specific interventions with minimized off-target effects. The development of sophisticated molecular architectures, such as PROTACs and ADCs, has been central to this progress. The efficacy of these complex biologics is critically dependent on the linker that connects the targeting and effector domains. This compound has gained prominence as a versatile linker due to its favorable physicochemical properties and dual reactivity.[1][2][3]

The methylamine group provides a nucleophilic handle for covalent modification, readily reacting with carboxylic acids and activated esters to form stable amide bonds.[4][5] Concurrently, the azide group serves as a bioorthogonal reactive partner for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-modified molecules.[1][2][3] The hydrophilic PEG3 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1355197-57-7[3]
Molecular Formula C₉H₂₀N₄O₃[3]
Molecular Weight 232.28 g/mol [3]
Appearance LiquidMedKoo Biosciences
Purity ≥95% to ≥98% (Varies by supplier)BroadPharm, ChemScene
Solubility Soluble in water, DMSO, DCM, and DMFBroadPharm
Storage Recommended storage at -20°C for long-term stabilityBroadPharm

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a valuable reagent in several areas of drug discovery and development, most notably in the construction of PROTACs and ADCs.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound is an ideal linker for PROTAC synthesis. The methylamine group can be readily coupled to a carboxylic acid-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands), while the azide group can be "clicked" to an alkyne-modified ligand for the target protein. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of degradation efficiency.

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis E3_Ligand E3 Ligase Ligand (with COOH group) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Bond Formation (Methylamine reaction) Linker This compound (CAS 1355197-57-7) Linker->Intermediate POI_Ligand Target Protein Ligand (with alkyne group) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Intermediate->PROTAC Click Chemistry (Azide-Alkyne Cycloaddition)

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Site-Specific Antibody-Drug Conjugation (ADC)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. Site-specific conjugation methods are highly desirable as they lead to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which often translates to an improved therapeutic window.

This compound can be employed in chemoenzymatic methods for site-specific ADC development. For instance, an "azido-PEG3-amine linker" has been used in a strategy involving the enzymatic modification of the antibody's Fc glycan. In this approach, the glycan is first trimmed by an endoglycosidase, and then a transglutaminase is used to attach the amine-containing linker to a specific glutamine residue. The introduced azide group can then be used for the click-chemistry-mediated conjugation of an alkyne-modified cytotoxic drug.

Experimental Workflow for Site-Specific ADC Generation

ADC_Workflow Antibody Monoclonal Antibody Trimmed_Ab Glycan-Trimmed Antibody Antibody->Trimmed_Ab Glycan Trimming Enzyme1 Endoglycosidase (e.g., EndoS2) Enzyme1->Trimmed_Ab Azide_Ab Azide-Functionalized Antibody Trimmed_Ab->Azide_Ab Enzymatic Ligation Enzyme2 Transglutaminase Enzyme2->Azide_Ab Linker This compound Linker->Azide_Ab ADC Site-Specific ADC Azide_Ab->ADC Click Chemistry (SPAAC or CuAAC) Drug Alkyne-Modified Cytotoxic Drug Drug->ADC

Caption: Chemoenzymatic workflow for site-specific antibody-drug conjugation.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized for individual substrates.

General Protocol for Amide Bond Formation with a Carboxylic Acid
  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in a suitable anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of this compound (typically 1.0-1.2 equivalents) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography or preparative HPLC.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reaction Setup: In a reaction vessel, dissolve the alkyne-containing molecule and the azide-functionalized molecule (prepared using this compound) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMSO).

  • Catalyst Addition: Add a source of copper(I), such as copper(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate), or a pre-formed copper(I) catalyst. A copper-ligand (e.g., TBTA) can be added to stabilize the copper(I) and improve reaction efficiency.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or other suitable methods. The reaction is typically complete within 1-4 hours.

  • Purification: Once the reaction is complete, the product can be purified by preparative HPLC or other chromatographic techniques to remove the catalyst and any unreacted starting materials.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reaction Setup: Dissolve the azide-functionalized molecule and the strained alkyne (e.g., a DBCO or BCN derivative) in a suitable solvent (e.g., PBS, DMSO, or a mixture thereof).

  • Reaction: Stir the reaction mixture at room temperature. No catalyst is required for this reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS or other appropriate analytical methods. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations.

  • Purification: The final conjugate can be purified by size-exclusion chromatography, affinity chromatography, or HPLC.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual reactivity provide a reliable platform for the construction of complex and targeted therapeutic agents such as PROTACs and ADCs. The protocols and workflows presented in this guide are intended to serve as a starting point for the successful implementation of this valuable linker in a variety of bioconjugation applications. As the field of targeted therapeutics continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to grow.

References

An In-Depth Technical Guide to Methylamino-PEG3-azide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamino-PEG3-azide is a heterobifunctional linker molecule that has emerged as a critical tool in modern drug development and chemical biology. Its unique architecture, featuring a terminal methylamine (B109427) group and an azide (B81097) moiety connected by a flexible triethylene glycol (PEG3) spacer, enables versatile and efficient conjugation of diverse molecular entities. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and key applications of this compound, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Experimental protocols and workflow diagrams are included to facilitate its practical implementation in the laboratory.

Core Properties of this compound

This compound is a clear, colorless to light yellow oil at room temperature. The polyethylene (B3416737) glycol (PEG) linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] The terminal functional groups, a methylamine and an azide, provide orthogonal reactivity for sequential or one-pot conjugation strategies.

Physicochemical and Structural Data
PropertyValueSource
Molecular Formula C₉H₂₀N₄O₃[2][3]
Molecular Weight 232.28 g/mol [2][3]
CAS Number 1355197-57-7[3]
IUPAC Name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine[2]
Appearance Liquid[4]
Purity Typically ≥98%[3]
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Store at -20°C for long-term stability[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following is a representative synthetic protocol adapted from procedures for similar PEG-based molecules.[5][6][7]

Experimental Protocol: Synthesis of this compound

Materials:

Step 1: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol (B1666427)

  • In a round-bottom flask, dissolve 2-[2-(2-chloroethoxy)ethoxy]ethanol in DMF.

  • Add an equimolar amount of sodium azide to the solution.

  • Heat the reaction mixture to 90-95°C and stir for 16 hours.[8]

  • After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol.

Step 2: Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (B605823)

  • Dissolve the 2-[2-(2-azidoethoxy)ethoxy]ethanol from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).

  • Add 1.1 equivalents of triphenylphosphine in two portions over 15 minutes.[8]

  • Stir the reaction mixture for 24 hours at room temperature.

  • Add 1.1 equivalents of water and continue to stir for another 24 hours to complete the Staudinger reaction.[8]

  • Concentrate the reaction mixture and purify the crude product by acid-base extraction or silica gel chromatography to isolate 2-[2-(2-azidoethoxy)ethoxy]ethanamine.

Step 3: Synthesis of this compound

  • Dissolve 2-[2-(2-azidoethoxy)ethoxy]ethanamine in dichloromethane (DCM).

  • Add an aqueous solution of formaldehyde (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the crude product by silica gel column chromatography to obtain this compound.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a versatile linker for a variety of applications in drug discovery and chemical biology.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is an ideal linker for PROTAC synthesis, where the methylamine can be coupled to a ligand for an E3 ligase (e.g., thalidomide (B1683933) derivatives for Cereblon) and the azide can be "clicked" to an alkyne-modified ligand for the protein of interest.[9][10]

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (e.g., with COOH) Intermediate1 E3 Ligand-Linker Intermediate E3_Ligand->Intermediate1 Amide Coupling (EDC, NHS) MeNH_PEG3_N3 This compound MeNH_PEG3_N3->Intermediate1 Purification1 Purification Intermediate1->Purification1 POI_Ligand Protein of Interest Ligand (with Alkyne) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC Purification2 Purification PROTAC->Purification2 Purification1->PROTAC Click Chemistry (CuAAC)

Caption: Workflow for PROTAC synthesis using this compound.

Bioconjugation via Click Chemistry

The azide group of this compound is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[10][11] This reaction is highly efficient, specific, and biocompatible, allowing for the conjugation of this compound to alkyne-containing biomolecules such as proteins, peptides, and nucleic acids.[12]

  • Preparation of Reagents:

    • Dissolve the alkyne-containing biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to enhance reaction efficiency and protect the biomolecule.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing biomolecule and this compound.

    • Add the copper-chelating ligand.

    • Initiate the reaction by adding the copper(I) source and the reducing agent.

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

    • Purify the resulting bioconjugate using methods such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

The following diagram illustrates the fundamental principle of bioconjugation using this compound via click chemistry.

Click_Chemistry_Bioconjugation Biomolecule Alkyne-modified Biomolecule Conjugate Bioconjugate Biomolecule->Conjugate MeNH_PEG3_N3 This compound MeNH_PEG3_N3->Conjugate Catalyst Cu(I) Catalyst + Ligand Catalyst->Conjugate Click Reaction

Caption: Bioconjugation via CuAAC with this compound.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, dual functional handles, and hydrophilic PEG spacer provide an effective solution for the construction of complex molecular architectures such as PROTACs and other bioconjugates. The reliable and efficient conjugation chemistries enabled by this linker facilitate the rapid development of novel therapeutics and research probes. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

The Role of PEG3 Spacers in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional linkers are critical components in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers bridge the two functional ends of the molecule—the targeting moiety and the therapeutic payload or E3 ligase recruiter. The composition and length of the linker profoundly influence the overall properties and efficacy of the bifunctional molecule. Among the various linker technologies, the use of polyethylene (B3416737) glycol (PEG) spacers, particularly the tri-ethylene glycol (PEG3) unit, has become a cornerstone in the field. This guide provides a comprehensive technical overview of the role of the PEG3 spacer, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation bifunctional therapeutics.

Core Principles of the PEG3 Spacer in Bifunctional Linkers

The incorporation of a PEG3 spacer into a bifunctional linker imparts several advantageous properties that address key challenges in drug development, such as poor solubility and suboptimal pharmacokinetic profiles.

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, leading to poor aqueous solubility and a tendency to aggregate.[1][2] The ether oxygens in the PEG3 backbone can act as hydrogen bond acceptors, significantly improving the hydrophilicity and aqueous solubility of the bifunctional molecule.[3] This enhanced solubility facilitates formulation and administration and can prevent the aggregation that often plagues hydrophobic molecules in aqueous environments.[4]

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic (PK) properties of therapeutics.[5] Even a short PEG3 spacer can increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and an extended circulation half-life.[5] Furthermore, the hydrophilic nature of the PEG3 spacer can shield the bifunctional molecule from recognition by the immune system and proteolytic enzymes, further enhancing its stability and in vivo residence time.[4][6]

Optimal Flexibility and Spacing: The PEG3 linker provides a flexible spacer of a defined length, which is crucial for enabling the two ends of the bifunctional molecule to bind to their respective targets without steric hindrance. In PROTACs, the linker length is a critical parameter for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] An optimal linker length, often found to be in the range of a PEG3 or similar spacer, is essential for efficient ubiquitination and subsequent degradation of the target protein.[8]

Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity, making it an ideal component for therapeutic agents.[9][10] The use of a PEG3 spacer is therefore associated with a lower risk of eliciting an immune response compared to other linker chemistries.

Data Presentation: The Impact of PEG3 Spacers on Bifunctional Molecule Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG3 and other PEG linkers on the key properties of bifunctional molecules.

Table 1: Comparative in vitro Degradation Efficiency of PROTACs with Different Linkers

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
PROTAC-1BRD4PomalidomidePEG38>95Fictional Example
PROTAC-2BRD4PomalidomidePEG52590Fictional Example
PROTAC-3BRD4PomalidomideAlkyl-C315075Fictional Example
PROTAC-4BET InhibitorVHL LigandPEG35>98[1]
PROTAC-5BET InhibitorVHL LigandPEG41295[1]

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Physicochemical and Pharmacokinetic Properties of PEGylated Antibody-Drug Conjugates

ADC ConstructLinker TypeAverage Drug-to-Antibody Ratio (DAR)Monomer Purity (%)In Vitro Plasma Stability (% Payload Loss after 7 days)In Vivo Half-life (hours)Reference
ADC-ASMCC3.89615120Fictional Example
ADC-BSMCC-PEG33.9>988180Fictional Example
ADC-CMC-vc-PAB-PEG34.0>995210Fictional Example
Anti-HER2 ADCThiol-reactive with PEG spacer~4>95~3.8 (after 14 days)Not Reported[11]

SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate MC: Maleimidocaproyl vc: Valine-citrulline PAB: p-aminobenzyl

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize bifunctional molecules containing a PEG3 spacer.

Protocol 1: Synthesis of a PEG3-Containing ADC Linker and Conjugation to an Antibody

Objective: To synthesize a drug-linker construct with a PEG3 spacer and conjugate it to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Thiol-PEG3-acid linker

  • Amine-containing cytotoxic drug

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Anhydrous Dimethylformamide (DMF)

  • Dipea (N,N-Diisopropylethylamine)

  • Monoclonal antibody (e.g., anti-HER2)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA

  • N-acetylcysteine

  • Desalting columns

Procedure:

Part A: Synthesis of the Drug-Linker Construct

  • Activation of the Linker: Dissolve Thiol-PEG3-acid and NHS in anhydrous DMF. Add DCC and stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.

  • Conjugation to the Drug: In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF. Add DIPEA to the drug solution. Slowly add the activated Thiol-PEG3-acid-NHS ester solution to the drug solution and stir at room temperature overnight.

  • Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate by reverse-phase HPLC and lyophilize the pure fractions.[11]

Part B: Antibody Reduction and Conjugation

  • Antibody Reduction: Dissolve the antibody in PBS (pH 7.4) with 1 mM EDTA. Add a 5-10 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours. Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA.[11]

  • Conjugation: Dissolve the purified drug-linker construct in a co-solvent like DMSO. Slowly add the drug-linker solution (typically a 1.5-fold molar excess per thiol) to the reduced antibody solution with gentle stirring. Allow the reaction to proceed at room temperature for 1-4 hours.[11]

  • Quenching and Purification: Quench the reaction by adding an excess of N-acetylcysteine. Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.[11]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species of a PEG3-ADC.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the purified ADC sample onto the column.

  • Elution: Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.[12]

Protocol 3: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To assess the ability of a PEG3-containing PROTAC to induce the degradation of a target protein in a cell line.

Materials:

  • Relevant human cell line (e.g., a cancer cell line expressing the target protein)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation at each PROTAC concentration.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (with PEG3 linker) PROTAC->PROTAC Target Target Protein (POI) PROTAC->Target Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ub_Target Ubiquitinated Target Protein E3_Ligase->Ub_Target Transfers Ubiquitin Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome Ub_Target->Proteasome Recognized by Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into Peptides

Caption: Mechanism of action of a PROTAC with a PEG3 linker.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis with a PEG3 Linker cluster_Linker_Payload Drug-Linker Synthesis cluster_Antibody_Mod Antibody Modification cluster_Final_Conjugation Final Conjugation and Purification cluster_Characterization Characterization Linker_Activation Activate PEG3 Linker (e.g., NHS ester formation) Drug_Conjugation Conjugate to Cytotoxic Drug Linker_Activation->Drug_Conjugation Purification_LP Purify Drug-Linker Drug_Conjugation->Purification_LP Final_Conjugation Conjugate Drug-Linker to Reduced Antibody Purification_LP->Final_Conjugation Antibody_Reduction Reduce Antibody (e.g., with TCEP) Purification_Ab Purify Reduced Antibody Antibody_Reduction->Purification_Ab Purification_Ab->Final_Conjugation Quenching Quench Reaction Final_Conjugation->Quenching Purification_ADC Purify ADC (e.g., SEC) Quenching->Purification_ADC DAR_Analysis DAR Analysis (HIC) Purification_ADC->DAR_Analysis Purity_Analysis Purity Analysis (SEC) Purification_ADC->Purity_Analysis In_Vitro_Assay In Vitro Potency Assay Purification_ADC->In_Vitro_Assay

Caption: General workflow for ADC synthesis with a PEG3 linker.

Conclusion

The PEG3 spacer is a versatile and highly valuable component in the design of bifunctional linkers for ADCs and PROTACs. Its ability to enhance solubility, improve pharmacokinetic properties, and provide optimal spacing and flexibility has made it a widely adopted tool in drug development. A thorough understanding of the properties imparted by the PEG3 spacer, coupled with robust experimental characterization, is essential for the rational design of effective and safe targeted therapeutics. The data, protocols, and workflows presented in this guide offer a solid foundation for researchers and scientists working at the forefront of this exciting field.

References

understanding the reactivity of the methylamine group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Methylamine (B109427) Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical reactivity of the methylamine group (CH₃NH₂), a fundamental building block in organic chemistry and a critical pharmacophore in medicinal chemistry. We will explore its core physicochemical properties, detail its participation in key chemical transformations, and provide actionable experimental protocols for its use in synthesis.

Core Physicochemical and Reactivity Principles

The reactivity of methylamine is dominated by the lone pair of electrons on the nitrogen atom, making it both a potent nucleophile and a weak base.[1][2] Unlike its parent, ammonia, the methyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom.[3] This electronic effect enhances both its basicity and nucleophilicity compared to ammonia.[3][4]

As an unhindered primary amine, methylamine is a good nucleophile, readily attacking electrophilic centers.[1] Its small size allows it to access sterically constrained sites more easily than larger amines.[4] The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[5] A higher pKaH value indicates that the conjugate acid is weaker, and therefore, the parent amine is a stronger base.[5]

Logical Framework: Basicity vs. Nucleophilicity

The following diagram illustrates the core principles governing methylamine's reactivity. The electron-donating methyl group enhances the electron density of the nitrogen lone pair, which is the source of both its basicity (thermodynamic property) and nucleophilicity (kinetic property). While related, these properties are distinct and are influenced differently by factors such as sterics.[6]

Caption: Factors influencing methylamine's dual role as a base and nucleophile.

Quantitative Physicochemical Data

The fundamental properties of methylamine are summarized below. The pKa of 10.62-10.66 refers to its conjugate acid, methylammonium (B1206745) (CH₃NH₃⁺), and is the standard measure of the amine's basicity.[7][8][9][10][11]

PropertyValueReference(s)
Formula CH₃NH₂[1]
Molar Mass 31.058 g·mol⁻¹[1]
Boiling Point -6.3 °C[8]
Melting Point -93.1 °C[8]
Density (liquid, 25 °C) 0.6624 g/cm³[8]
pKa of Conjugate Acid (CH₃NH₃⁺) 10.62[8]

Key Chemical Transformations

Methylamine participates in a wide array of chemical reactions essential for organic synthesis. Its versatility makes it a crucial building block for creating more complex molecules.[1][12]

Alkylation

Methylamine reacts with alkyl halides in a nucleophilic substitution reaction to form secondary amines, tertiary amines, and ultimately quaternary ammonium (B1175870) salts.[8][13][14] This process, known as ammonolysis or N-alkylation, can be difficult to control as the product amine is often more nucleophilic than the starting material, leading to over-alkylation.[4][15]

Reaction Scheme: CH₃NH₂ + R-X → [CH₃NH(R)] + HX [CH₃NH(R)] + R-X → [CH₃N(R)₂] + HX [CH₃N(R)₂] + R-X → [CH₃N(R)₃]⁺X⁻

For laboratory purposes, N-alkylation is often best suited for synthesizing tertiary amines or quaternary ammonium salts where overalkylation is either the goal or impossible.[15]

Acylation

Reaction Scheme (with Acyl Chloride): CH₃NH₂ + R-COCl → R-CONHCH₃ + HCl

Over-acylation is not an issue because the lone pair on the resulting amide nitrogen is delocalized by conjugation with the carbonyl group, rendering it significantly less nucleophilic than the starting amine.[17]

Reaction with Carbonyl Compounds: Imine Formation

Methylamine reacts with aldehydes and ketones to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond.[12][19] This condensation reaction is reversible and typically requires mild acid catalysis (pH 4-5).[19] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also facilitates the dehydration of the hemiaminal intermediate.[19][20]

Reaction Scheme: R₂C=O + CH₃NH₂ ⇌ R₂C=NCH₃ + H₂O

Reductive Amination

Reductive amination is a highly effective method for synthesizing secondary amines from primary amines.[21][22] It combines the two previous steps: the formation of an imine from a carbonyl compound and methylamine, followed by the in situ reduction of the imine to the corresponding amine.[22] This one-pot procedure avoids the issue of over-alkylation seen with alkyl halides.[22]

A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group.[22][23]

Application in Drug Discovery and Development

The methylamine and N-methylamino moieties are prevalent scaffolds in marketed pharmaceuticals.[24] Their inclusion can favorably modulate physicochemical properties such as solubility and basicity, which are critical for bioavailability and target engagement.[25] For example, the basic nitrogen can be protonated at physiological pH, forming a salt that often enhances water solubility.[25]

Reductive amination is a cornerstone reaction in medicinal chemistry for installing the N-methyl group in the final steps of a synthetic route, as demonstrated in the synthesis of the drug vonoprazan.[24]

Conceptual Pathway: Role in Competitive Inhibition

Many drugs function by competing with an endogenous ligand for a receptor's binding site. The methylamine group can be crucial for this interaction, often forming key hydrogen bonds or ionic interactions within the active site.

Caption: Competitive inhibition by a drug containing a methylamine moiety.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving methylamine.

Protocol: Synthesis of N-Methylacetamide via Acylation

This protocol describes the synthesis of an N-methylamide from methylamine and an acid anhydride (B1165640).

Reagents & Equipment:

  • Methylamine (e.g., 40% solution in water)

  • Acetic Anhydride

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • 250 mL Erlenmeyer flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine 10 mL of 40% aqueous methylamine with 50 mL of water. Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0-5 °C.

  • Acylation: While stirring vigorously, slowly add 10.2 g (0.1 mol) of acetic anhydride dropwise to the cold methylamine solution. Maintain the temperature below 10 °C throughout the addition.

  • Basification & Extraction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Carefully add 10% NaOH solution until the mixture is basic (pH > 9). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude N-methylacetamide.

  • Purification: The product can be further purified by distillation or recrystallization if necessary.

Protocol: Synthesis of a Secondary Amine via Reductive Amination

This protocol outlines a general, one-pot procedure for the reductive amination of an aldehyde with methylamine using sodium cyanoborohydride.

Experimental Workflow: Reductive Amination

Caption: Step-by-step workflow for a typical reductive amination protocol.

Reagents & Equipment:

  • Aldehyde (1.0 equiv)

  • Methylamine (1.2 equiv, e.g., 2.0 M solution in THF)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (B129727) (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Imine Formation: Dissolve the aldehyde (e.g., 10 mmol) in methanol (50 mL) in a round-bottom flask. Add the methylamine solution (6 mL of 2.0 M solution, 12 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.[24]

  • Reduction: To the stirring solution, add sodium cyanoborohydride (0.94 g, 15 mmol) in small portions over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching and Workup: Carefully quench the reaction by adding 20 mL of water. Remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous layer with 50 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired secondary amine.[24]

Conclusion

The methylamine group is a cornerstone of modern organic and medicinal chemistry. Its reactivity, governed by the nucleophilic and basic lone pair on its sterically unencumbered nitrogen, enables a vast range of critical chemical transformations. A thorough understanding of its participation in reactions like acylation, alkylation, and reductive amination is essential for professionals engaged in the synthesis of fine chemicals and the development of novel therapeutics. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the synthetic potential of this versatile functional group.

References

Methylamino-PEG3-azide: A Technical Guide to Safe Handling and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-azide is a heterobifunctional linker molecule integral to contemporary bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure incorporates a methylamine (B109427) group, reactive towards carboxylic acids and carbonyls, and an azide (B81097) moiety for use in highly selective "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7][8] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.[1][2][3] This guide provides a comprehensive overview of the safety, handling, and core properties of this compound to ensure its safe and effective use in the laboratory.

Core Properties and Data

PropertyValueSource
Chemical Formula C₉H₂₀N₄O₃ChemScene
Molecular Weight 232.28 g/mol ChemScene
CAS Number 1355197-57-7ChemScene
Appearance LiquidMedKoo Biosciences
Purity ≥98%ChemScene
Solubility Soluble in DMSOMedKoo Biosciences
Storage Temperature Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °CMedKoo Biosciences

Safety and Handling

The safe handling of this compound is governed by the reactivity of its two functional groups: the azide and the methylamine, as well as the properties of the PEG spacer.

Azide Group Precautions

Organic azides are a class of compounds that can be energetic and potentially explosive, particularly those with a low carbon-to-nitrogen ratio. A common guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound with six or more carbon atoms for each azide group is generally considered to be safely handled. This compound, with nine carbon atoms and one azide group, has a C/N ratio of 3, which suggests a relatively stable nature. However, it is crucial to adhere to the following safety precautions:

  • Avoid Heat, Shock, and Friction: Do not heat the compound unnecessarily. Avoid grinding or subjecting the material to mechanical shock.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and heavy metals, as these can lead to the formation of highly explosive heavy metal azides. Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended. Avoid contact with chlorinated solvents like dichloromethane (B109758) and chloroform.

  • Storage: Store in a cool, dark place, away from incompatible materials.[9] The recommended storage is at 0-4 °C for the short term and -20 °C for long-term storage.[9]

Methylamine Group and General Precautions

The methylamine group is a primary amine and should be handled with standard laboratory precautions for such functional groups.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (nitrile gloves are a suitable option).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and seek assistance from trained personnel.

Experimental Protocols

The following is a representative experimental protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for this compound. This protocol is adapted from a procedure for a similar Azide-PEG-NHS ester and should be optimized for specific experimental conditions.[5]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Appropriate buffer (if required for biological molecules)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.

    • Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the alkyne-functionalized molecule and this compound.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species in situ.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction progress can be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), or crystallization.

Safety Note: When working with copper catalysts, be aware of their potential toxicity and handle them with appropriate care. Dispose of copper-containing waste according to institutional guidelines.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 Linker Conjugation cluster_2 Purification and Analysis POI_Ligand Protein of Interest (POI) Ligand (with alkyne group) Click_Reaction CuAAC Reaction POI_Ligand->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand (with carboxylic acid) Coupling Amide Coupling E3_Ligase_Ligand->Coupling Intermediate E3 Ligase-Linker Intermediate Coupling->Intermediate PROTAC Final PROTAC Molecule Click_Reaction->PROTAC Purification Purification (e.g., HPLC) Analysis Characterization (e.g., MS, NMR) Purification->Analysis Methylamino_PEG3_azide This compound Methylamino_PEG3_azide->Coupling Intermediate->Click_Reaction PROTAC->Purification

Caption: A generalized workflow for PROTAC synthesis using this compound.

Chemical Incompatibility Chart

This diagram outlines key chemical incompatibilities for this compound based on the reactivity of its functional groups.

Incompatibility_Chart cluster_azide Azide Group Incompatibilities cluster_amine Methylamine Group Incompatibilities Methylamino_PEG3_azide This compound Heavy_Metals Heavy Metals (e.g., Cu, Pb, Hg) Methylamino_PEG3_azide->Heavy_Metals Forms explosive metal azides Strong_Acids Strong Acids Methylamino_PEG3_azide->Strong_Acids Can form hydrazoic acid (toxic and explosive) Halogenated_Solvents Halogenated Solvents (e.g., CH2Cl2, CHCl3) Methylamino_PEG3_azide->Halogenated_Solvents Potential for explosive di- and tri-azidomethane formation Strong_Oxidizers Strong Oxidizing Agents Methylamino_PEG3_azide->Strong_Oxidizers Vigorous reaction Acid_Chlorides Acid Chlorides Methylamino_PEG3_azide->Acid_Chlorides Exothermic reaction Anhydrides Anhydrides Methylamino_PEG3_azide->Anhydrides Exothermic reaction

Caption: Chemical incompatibility chart for this compound.

Conclusion

This compound is a valuable tool in modern chemical biology and drug discovery. While it is considered relatively stable for an organic azide, adherence to proper safety protocols is paramount. This guide provides a foundational understanding of its properties and safe handling procedures. Researchers should always consult institutional safety guidelines and, when available, the specific Safety Data Sheet (SDS) from the supplier before use. By understanding the potential hazards and implementing appropriate safety measures, scientists can confidently and safely utilize this versatile linker in their research endeavors.

References

An In-depth Technical Guide to Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylamino-PEG3-azide is a versatile, heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a reactive methylamine (B109427) group, a flexible triethylene glycol (PEG3) spacer, and a bioorthogonal azide (B81097) moiety, enables the precise and efficient connection of diverse molecular entities. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Characteristics

This compound is a polyethylene (B3416737) glycol derivative containing a terminal methylamine and an azide group. The PEG3 spacer is hydrophilic, which enhances the solubility of the resulting conjugates in aqueous media.[1][2] The terminal azide group is a key functional handle for "click chemistry," while the methylamine provides a reactive site for conjugation to molecules bearing carboxylic acids or activated esters.[1][3]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1355197-57-7 [1][2][4]
Molecular Formula C9H20N4O3 [1][4][5]
Molecular Weight 232.28 g/mol [1][4][6]
Exact Mass 232.1535 g/mol [1][4]
Appearance Liquid [1]
Purity Typically >97% [1][5]
Solubility Soluble in Water, DMSO, DMF, DCM [2][3]

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |[1] |

Bioconjugation Strategies and Workflows

The primary utility of this compound lies in its ability to act as a bridge between two different molecules. This is typically achieved in a two-step process:

  • Amine-Reactive Conjugation : The terminal methylamine group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, or with aldehydes and ketones to form stable amide or imine bonds, respectively.[1][2] This step is often used to attach the linker to a protein, antibody, or other biomolecules.

  • Azide-Reactive "Click" Chemistry : The azide group allows for highly specific and efficient covalent bond formation with molecules containing an alkyne group. This bioorthogonal reaction, known as click chemistry, can proceed via two main pathways:

    • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes in the presence of a copper catalyst to form a stable triazole linkage.[3][7]

    • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that reacts with strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN), which is ideal for in-vivo applications where copper toxicity is a concern.[3][7][8]

The following diagram illustrates a general workflow for using this compound to conjugate a payload (e.g., a drug or fluorescent dye) to a target protein.

G cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Azide-Reactive Click Chemistry Protein Target Protein (with NHS-ester) Protein_Linker Azide-Functionalized Protein Protein->Protein_Linker Amide Bond Formation Linker This compound Linker->Protein_Linker Payload Alkyne-Payload (e.g., Drug, Dye) Final_Conjugate Final Bioconjugate Payload->Final_Conjugate Protein_Linker_2 Azide-Functionalized Protein Protein_Linker_2->Final_Conjugate Triazole Ring Formation (SPAAC/CuAAC)

Caption: A two-step bioconjugation workflow using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications.

  • PROTACs (Proteolysis Targeting Chimeras) : This linker is widely used in the synthesis of PROTACs.[6][7][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][7] The linker bridges the target-binding ligand and the E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs) : In ADC development, the linker can be used to attach potent cytotoxic drugs to an antibody. The hydrophilic PEG spacer can help improve the ADC's pharmacokinetic properties.[10][11]

  • Bioconjugation and Labeling : It is used for attaching fluorescent dyes, biotin, or other reporter molecules to proteins or cells for imaging and detection assays.[8][12]

Table 2: Summary of Key Applications

Application Area Description Key Advantage of Linker Representative Literature
PROTAC Synthesis Connects a target protein binder to an E3 ligase ligand to induce protein degradation. Provides optimal spacing and solubility for the ternary complex formation. [6][7][9]
Antibody-Drug Conjugates (ADCs) Links a cytotoxic payload to a monoclonal antibody for targeted cancer therapy. Hydrophilic PEG spacer can improve solubility and pharmacokinetic profile. [10][11]
Fluorescent Labeling Attaches fluorophores to biomolecules for imaging and flow cytometry. Enables specific, bioorthogonal labeling via click chemistry, minimizing background. [8]

| Surface Modification | Functionalizes surfaces of nanoparticles or biomaterials for targeted delivery or diagnostics. | The dual-functional nature allows for versatile surface chemistry modification. |[10] |

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

Protocol 1: Conjugation of this compound to an NHS-activated Protein

This protocol describes the first step of attaching the linker to a protein that has been activated with an NHS ester.

  • Reagent Preparation :

    • Dissolve the NHS-activated protein in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5 to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in an organic solvent like DMSO or DMF.

  • Conjugation Reaction :

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification :

    • Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the desired buffer (e.g., PBS).

    • Confirm the successful conjugation and purity of the azide-functionalized protein using techniques like SDS-PAGE or Mass Spectrometry.

Protocol 2: Strain-Promoted "Click" Reaction of Azide-Protein with a DBCO-Payload

This protocol describes the second step, attaching an alkyne-modified payload to the azide-functionalized protein.

  • Reagent Preparation :

    • Prepare the azide-functionalized protein from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Dissolve the DBCO-containing payload (e.g., DBCO-PEG4-FITC) in DMSO to create a 1-10 mM stock solution.

  • Click Reaction :

    • Add a 3- to 10-fold molar excess of the DBCO-payload stock solution to the azide-functionalized protein solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques if required.

  • Final Purification :

    • Purify the final bioconjugate to remove the unreacted payload and any byproducts using size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the conjugate's size and properties.

    • Characterize the final product using UV-Vis spectroscopy (to determine labeling efficiency if the payload is a dye), SDS-PAGE, and mass spectrometry.[8]

The following diagram outlines the logical flow of the experimental decision-making process.

G start Start: Have Target Molecule q1 Does target have a reactive carboxyl group? start->q1 activate Activate carboxyl group (e.g., with EDC/NHS) q1->activate Yes react_amine React with this compound's amine group activate->react_amine purify1 Purify Azide-Functionalized Target react_amine->purify1 q2 Is payload sensitive to copper? purify1->q2 spaac Use Strain-Promoted Click (SPAAC) with DBCO/BCN-Payload q2->spaac Yes cuaac Use Copper-Catalyzed Click (CuAAC) with Alkyne-Payload q2->cuaac No react_click Perform Click Reaction spaac->react_click cuaac->react_click purify2 Purify Final Conjugate react_click->purify2 end End: Characterize Final Product purify2->end

References

A Technical Guide to the Theoretical Applications of Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, detailing their core properties, synthesis, and pivotal applications in modern therapeutics and research. It is designed to serve as a technical resource, offering in-depth insights into how these versatile molecules are advancing the fields of drug delivery, bioconjugation, and nanomedicine.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of polyethylene glycol that possess two different reactive functional groups at their termini.[1][2] This dual-reactivity allows for the specific and sequential conjugation of two distinct molecular entities, such as a targeting molecule and a therapeutic agent.[1][3] The general structure can be represented as X-PEG-Y, where X and Y are different reactive groups.[2][3]

The PEG component itself is not merely a spacer but imparts several advantageous properties to the resulting bioconjugate.[4]

Core Properties and Advantages:

  • Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.[1][4][5]

  • Improved Biocompatibility and Reduced Immunogenicity: PEG is well-known for being non-toxic and having low immunogenicity.[5][6] It can shield conjugated molecules from immune recognition and enzymatic degradation, prolonging their circulation time.[1][4][7]

  • Tunable Length and Flexibility: PEG linkers are available in various discrete lengths, providing precise control over the distance between the two conjugated molecules.[1][4] This flexibility can minimize steric hindrance and is crucial for optimizing biological activity.[4][5]

  • High Specificity: The distinct functional groups at each end allow for highly specific, controlled conjugation, preventing the formation of undesirable homodimers.[1]

cluster_0 Heterobifunctional PEG Linker cluster_1 Functional Groups (X ≠ Y) M1 Molecule A (e.g., Antibody) X X M1->X PEG ---(CH₂CH₂O)n--- X->PEG Y Y PEG->Y M2 Molecule B (e.g., Drug) Y->M2 Groups e.g., NHS-ester, Maleimide (B117702), Alkyne, Azide, Thiol

Core concept of a heterobifunctional PEG linker.

Core Applications in Therapeutics

Heterobifunctional PEG linkers are instrumental in designing advanced therapeutics, including Antibody-Drug Conjugates (ADCs), PROteolysis-Targeting Chimeras (PROTACs), and functionalized nanoparticles.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapy that combines a monoclonal antibody with a potent cytotoxic drug.[1][8] The linker is a critical component, ensuring the drug remains securely attached to the antibody in circulation and is released only upon reaching the target cancer cell.[6][][10]

PEG linkers offer significant advantages in ADC design:

  • They enhance the solubility and stability of the ADC, particularly when conjugating hydrophobic drug payloads.[][10]

  • They can improve the pharmacokinetic profile, leading to a longer half-life in circulation.[2][10]

  • The use of PEG linkers can help achieve a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially increasing therapeutic efficacy.[5][10]

Several approved ADCs, such as Trodelvy® and Zynlonta®, utilize PEG derivatives in their linker technology to improve stability and solubility.[6][10][11][12]

cluster_workflow ADC Mechanism of Action cluster_cell Target Cancer Cell ADC 1. ADC Circulates in Bloodstream Binding 2. Antibody Binds to Tumor Antigen ADC->Binding Internalization 3. ADC is Internalized (Endocytosis) Binding->Internalization p1 Binding->p1 Release 4. Linker Cleavage in Lysosome Internalization->Release p2 Internalization->p2 Apoptosis 5. Drug Induces Cell Death Release->Apoptosis

Mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins.[13][14] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[13][14] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[5]

The linker is a critical determinant of a PROTAC's success.[13] PEG linkers are frequently used to provide the optimal length and flexibility required for the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5] Alkyl and PEG chains are the most common motifs found in PROTAC linker structures.[6]

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Nanoparticle Drug Delivery

Heterobifunctional PEG linkers are integral to the surface functionalization of nanoparticles for biomedical applications.[1][15][16] They can be used to covalently attach targeting ligands (e.g., antibodies, peptides) or therapeutic drugs to the surface of a nanoparticle carrier.[1] The PEG chain extends from the nanoparticle surface, providing a hydrophilic shield that improves colloidal stability, prevents aggregation, and reduces uptake by the reticuloendothelial system, thereby prolonging circulation time.[15][16]

Peptide and Protein Therapeutics

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the therapeutic properties of peptides and proteins.[1][17] Using a heterobifunctional linker allows for site-specific modification. This process enhances the stability and half-life of peptide drugs by protecting them from enzymatic degradation.[1][18] It also increases the solubility of the therapeutic, a key consideration for administration.[1]

Hydrogel Formation

Multi-arm and heterobifunctional PEG derivatives are used to form in-situ crosslinked hydrogels.[7][19] These 3D polymer networks can encapsulate drugs or cells for controlled, localized delivery.[19][20] By choosing specific reactive groups, hydrogel formation can be triggered by factors like pH, temperature, or light.[19] Some formulations use bio-reducible linkers, allowing the hydrogel to degrade naturally over time to release its cargo.[20]

Quantitative Data Summary

The choice of PEG linker, particularly its length, can significantly impact the pharmacokinetic properties and efficacy of a bioconjugate.

Table 1: Influence of PEG Linker Length on ADC Clearance This table illustrates how increasing the length of the PEG linker in a homogeneous Drug-Antibody Ratio (DAR 8) conjugate can decrease its clearance rate in Sprague-Dawley rats, leading to improved exposure.[5]

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5
PEG12~5
PEG24~4
Data adapted from a study on homogeneous DAR 8 conjugates.[5]

Table 2: In Vivo Efficacy of a PEG-Containing PROTAC Vepdegestrant (ARV-471), an oral PROTAC designed to degrade the estrogen receptor (ER), utilizes a PEG-containing linker.[5] The data below shows its potent anti-tumor activity in an ESR1 mutant patient-derived xenograft (PDX) model.[5]

TreatmentDose (mg/kg)Tumor Growth Inhibition (%)
Vepdegestrant (ARV-471)1099
Vepdegestrant (ARV-471)30106
Fulvestrant (Standard of Care)20031-80
Data from in vivo efficacy studies of Vepdegestrant.[5]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving heterobifunctional PEG linkers.

Synthesis of a Carboxylic Acid-Terminated PEG-Siloxane Linker

This protocol describes a method for creating a PEG linker suitable for functionalizing iron oxide nanoparticles.[15][16]

Step 1: Carboxylation of Allyl-PEG

  • Combine allyl-PEG-OH (1 eq), succinic anhydride (B1165640) (1.1 eq), and 4-dimethylaminopyridine (B28879) (DMAP) (0.02 eq) in a flask.[15]

  • Heat the mixture to 50°C and stir for 16 hours.[15] The anhydride dissolves in the PEG at this temperature, often eliminating the need for a solvent.[15]

  • Purify the resulting product by precipitation in cold diethyl ether, followed by centrifugation and vacuum drying.[15]

Step 2: Thiol-ene "Click" Chemistry for Silanization

  • Mix the carboxylated allyl-PEG from Step 1 (1 eq) with (3-mercaptopropyl)trimethoxysilane (B106455) (1 eq) and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPAP) (0.05 eq).[15]

  • Stir the mixture for 1 hour under UV light (e.g., 365 nm) to initiate the click reaction, which covalently links the siloxane group to the PEG chain via the allyl terminus.[15]

  • The final carboxylic acid-terminated PEG-siloxane product can often be used without further purification.[15]

cluster_workflow Nanoparticle Functionalization Workflow Start Synthesize Carboxy-PEG-Siloxane Linker Coat Coat Iron Oxide Nanoparticle with PEG-Siloxane Start->Coat Activate Activate Carboxylic Acid Groups (EDC/NHS Chemistry) Coat->Activate Conjugate Conjugate Antibody via Amine Groups Activate->Conjugate Purify Purify Functionalized Nanoparticle (e.g., Magnetic Column) Conjugate->Purify End Characterize Bioconjugate (SPR, ELISA) Purify->End

Workflow for nanoparticle surface functionalization.
Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines a common two-step strategy for conjugating a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or peptide).[5]

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • NHS-PEG-Maleimide linker

  • Thiol-containing molecule

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-Exclusion Chromatography (SEC) or dialysis equipment for purification

Procedure:

Step 1: Reaction of Antibody with NHS-Ester

  • Prepare a fresh stock solution of the NHS-PEG-Maleimide linker in DMSO.[5]

  • Adjust the pH of the antibody solution to a range of 7.5-8.5 to facilitate the reaction between the NHS ester and primary amines (e.g., lysine (B10760008) residues) on the antibody.[5]

  • Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-to-antibody).[5]

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[5]

  • Remove the excess, unreacted linker using SEC or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.5).[5] This step yields a maleimide-activated antibody.

Step 2: Conjugation of Thiol-Containing Molecule

  • Add the thiol-containing molecule to the purified maleimide-activated antibody solution. A slight molar excess of the thiol molecule is typically used.

  • Allow the reaction to proceed for 1-2 hours at room temperature. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.

  • The final conjugate can be purified by SEC to remove any unreacted thiol-containing molecules.

cluster_workflow NHS-Maleimide Bioconjugation Workflow Start Prepare Antibody (pH 7.5-8.5) & Linker in DMSO React1 Step 1: Antibody + NHS-PEG-Maleimide (Reacts with Lysine Amines) Start->React1 Purify1 Purify via SEC or Dialysis (Removes excess linker) React1->Purify1 Result1 Result: Maleimide-Activated Antibody Purify1->Result1 React2 Step 2: Add Thiol-Containing Molecule (Reacts with Maleimide) Result1->React2 Purify2 Purify via SEC (Removes excess thiol molecule) React2->Purify2 End Final ADC Product Purify2->End

Experimental workflow for a two-step bioconjugation.
Characterization of PEGylated Proteins

Characterizing the final conjugate is critical to ensure quality and consistency.

Method 1: Peptide Mapping for Site-Specific Analysis

  • After conjugation, the PEGylated protein is subjected to enzymatic digestion (e.g., with trypsin) to break it into smaller peptide fragments.

  • Cleavable linkers can be designed to decouple the PEG chain from the peptide during analysis, simplifying the results.[18]

  • The resulting peptide mixture is analyzed using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry.[18]

  • By comparing the mass spectra of the modified and unmodified protein digests, it is possible to identify the exact amino acid residues (e.g., K134 of Interferon) where the PEG linker is attached.[18] This method also allows for the simultaneous characterization of other critical quality attributes like deamidation and oxidation.[18]

Method 2: Surface Plasmon Resonance (SPR) for Binding Activity

  • To confirm that the conjugation process has not compromised the biological activity of the antibody, SPR can be used to measure its binding affinity to its target antigen.[15]

  • The target antigen is immobilized on a sensor chip.[15]

  • The functionalized nanoparticle or ADC is then flowed over the chip, and the binding interaction is measured in real-time.[15] This provides quantitative data on the binding and dissociation rates, confirming the activity of the conjugated antibody.[15][16]

Conclusion

Heterobifunctional PEG linkers are versatile and enabling tools in modern drug development and biotechnology.[1][4] Their unique ability to specifically connect two different molecules, combined with the inherent benefits of the PEG polymer, has made them indispensable for creating advanced therapeutics.[1] From enhancing the performance of ADCs and PROTACs to enabling the targeted delivery of nanoparticle systems, these linkers address key challenges in solubility, stability, and pharmacokinetics.[1] Continued innovation in linker design will undoubtedly drive further progress in creating more effective and safer therapies.[1][]

References

Methodological & Application

Application Note: Protocol for Protein Conjugation using Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the covalent conjugation of Methylamino-PEG3-azide to a target protein. This bifunctional linker is a valuable tool in bioconjugation, enabling the introduction of an azide (B81097) functional group onto proteins for subsequent "click chemistry" applications. The linker contains three key components:

  • Methylamino Group (-NHCH₃): A primary amine that reacts with activated carboxyl groups (Asp, Glu, C-terminus) on the protein surface.[1]

  • PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility of the conjugate and provides a flexible spacer.[1][2]

  • Azide Group (-N₃): A bioorthogonal handle that can be used for highly specific and efficient click chemistry reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]

The primary conjugation strategy involves a two-step process utilizing a carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond.[6][7]

Chemical Reaction Pathway

The conjugation process first involves the activation of the protein's carboxyl groups using EDC and Sulfo-NHS. This forms a semi-stable amine-reactive Sulfo-NHS ester. This activated protein is then reacted with the primary amine of the this compound linker to form a stable amide bond.

cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Linker Conjugation Protein_COOH Protein-COOH (Carboxyl Group) Activated_Intermediate Protein-CO-O-Acylisourea (Unstable Intermediate) Protein_COOH->Activated_Intermediate + EDC EDC EDC Sulfo_NHS Sulfo-NHS Activated_Protein Protein-CO-Sulfo-NHS (Amine-Reactive Ester) Activated_Intermediate->Activated_Protein + Sulfo-NHS Final_Product Protein-CO-NH-PEG3-Azide (Final Conjugate) Activated_Protein->Final_Product Reaction Linker H₂N-PEG3-Azide (this compound) Linker->Final_Product pH 7.2-8.0

Diagram 1: Chemical reaction scheme for EDC/Sulfo-NHS mediated protein conjugation.

Quantitative Data Summary

Successful conjugation depends on optimizing the molar ratios of reagents, pH, and reaction times. The following table provides typical starting parameters that should be optimized for each specific protein.

ParameterRecommended Range / ValueNotes
Molar Ratios
Protein : EDC1 : 20 to 1 : 200Higher ratios increase activation but can also lead to protein modification or cross-linking. Start with a 50-fold molar excess.
Protein : Sulfo-NHS1 : 50 to 1 : 500Typically used at a 2.5-fold excess relative to EDC to efficiently convert the unstable intermediate to the more stable NHS-ester.[8]
Protein : Linker1 : 10 to 1 : 100A molar excess of the PEG linker drives the reaction to completion and minimizes protein-protein cross-linking.
Reaction Conditions
Activation pH5.0 - 6.0EDC/Sulfo-NHS activation of carboxyl groups is most efficient at a slightly acidic pH.[8]
Conjugation pH7.2 - 8.0The reaction of the amine-reactive Sulfo-NHS ester with the primary amine of the linker is most efficient at a neutral to slightly basic pH.[9]
TemperatureRoom Temperature (20-25°C)Reactions can be performed at 4°C to minimize protein degradation, but reaction times will need to be extended.
Reaction Times
Activation Time15 - 30 minutesA short incubation is sufficient for activation.[6][8]
Conjugation Time2 hours - Overnight2 hours is often sufficient, but an overnight reaction at 4°C can increase yield for some proteins.

Experimental Protocols

This protocol outlines the key steps for conjugating this compound to a protein with accessible carboxyl groups.

I. Materials and Reagents
  • Target Protein: Purified protein at a known concentration (e.g., 1-10 mg/mL).

  • This compound: Linker molecule.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Carbodiimide crosslinker.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Stabilizer for the EDC reaction.

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 50 mM, pH 6.0. Amine- and carboxylate-free.[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Amine-free.

  • Quenching Solution: Hydroxylamine HCl or Tris-HCl, 1 M, pH 8.5.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or chromatography systems for Size Exclusion (SEC) or Ion Exchange (IEX) chromatography.[][11]

II. Methodologies

A. Reagent Preparation

  • Protein Preparation: Exchange the buffer of the target protein into Activation Buffer (50 mM MES, pH 6.0) using a desalting column or dialysis. Adjust the final protein concentration to 1-5 mg/mL.

  • EDC/Sulfo-NHS Solution: Immediately before use, prepare a 10 mg/mL solution of both EDC and Sulfo-NHS in chilled, ultrapure water. EDC is moisture-sensitive and hydrolyzes quickly in water, so it must be used without delay.[7]

  • Linker Solution: Prepare a 10-50 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

B. Two-Step Protein Activation and Conjugation

  • Activation: To your protein solution in MES buffer, add the required volume of Sulfo-NHS solution first, followed immediately by the EDC solution. Use molar ratios as described in the table above (e.g., a 50-fold molar excess of EDC and a 125-fold molar excess of Sulfo-NHS over the protein).

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of Coupling Buffer (PBS) or a concentrated phosphate (B84403) buffer.

  • Conjugation: Immediately add the prepared this compound linker solution to the activated protein. Use a 10 to 100-fold molar excess of the linker over the protein.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

C. Quenching the Reaction

  • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 µL of 1 M Hydroxylamine per 1 mL of reaction volume).[8]

  • Incubate for 15 minutes at room temperature. This step hydrolyzes any remaining amine-reactive esters.

D. Purification of the Protein-PEG-Azide Conjugate

  • The primary goal of purification is to remove excess, unreacted linker and reaction byproducts (e.g., N-substituted urea).

  • Desalting/Buffer Exchange: For rapid removal of small molecules, use a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). This is the most common and straightforward method.[6]

  • Chromatography: For higher purity and to separate unconjugated protein from the PEGylated product, more advanced chromatographic techniques may be necessary.

    • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]

    • Ion Exchange Chromatography (IEX): The conjugation of the linker neutralizes a negatively charged carboxyl group, altering the protein's isoelectric point and allowing for separation based on charge.[][12]

  • Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift) and MALDI-TOF mass spectrometry (to confirm the degree of labeling).

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from protein preparation to the final purified product.

cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Start Start with Purified Protein Buffer_Ex Buffer Exchange into Activation Buffer (MES, pH 6.0) Start->Buffer_Ex Activation 1. Add Sulfo-NHS, then EDC 2. Incubate 15-30 min Buffer_Ex->Activation pH_Adjust Adjust pH to 7.2-7.5 Activation->pH_Adjust Conjugation 1. Add this compound 2. Incubate 2h to Overnight pH_Adjust->Conjugation Quench Quench Reaction (e.g., with Hydroxylamine) Conjugation->Quench Purify Purify Conjugate (SEC, IEX, or Desalting) Quench->Purify End Final Azide-Modified Protein Purify->End

Diagram 2: Experimental workflow for protein conjugation with this compound.

References

Application Notes and Protocols for PROTAC Synthesis using Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing Methylamino-PEG3-azide as a flexible linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

The protocols outlined below describe a representative synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. This hypothetical PROTAC, herein named BTK-d1 , is constructed from three key components:

  • A warhead based on Ibrutinib: a potent inhibitor of BTK, modified with a terminal alkyne for click chemistry conjugation.

  • An E3 ligase ligand derived from Pomalidomide (B1683931): which recruits the Cereblon (CRBN) E3 ligase complex.[1]

  • The this compound linker: which connects the warhead and the E3 ligase ligand.

The synthetic strategy involves two main stages: first, the synthesis of the pomalidomide-linker conjugate, and second, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to attach the BTK warhead.[2][3]

Signaling Pathway: PROTAC-Mediated BTK Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's ubiquitin-proteasome system for targeted protein degradation.[4][5] The PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[6] By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[6]

In the case of BTK-d1, the pomalidomide moiety binds to the CRBN E3 ligase, while the ibrutinib-derived warhead binds to BTK. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to BTK, marking it for degradation by the 26S proteasome.[7] The degradation of BTK effectively shuts down its downstream signaling pathways, such as the NF-κB pathway, which is crucial for the survival of malignant B-cells.[8]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC BTK-d1 PROTAC Ternary BTK-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds to BTK & CRBN BTK BTK Protein (Target) BTK->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ternary->PROTAC Recycled Ub_BTK Poly-ubiquitinated BTK Ternary->Ub_BTK Ubiquitin Transfer Ub Ubiquitin Ub->Ub_BTK Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of BTK-d1 PROTAC-mediated protein degradation.

Experimental Workflow

The synthesis of BTK-d1 is a multi-step process that begins with the preparation of the individual components, followed by their conjugation. The overall workflow is depicted below.

experimental_workflow cluster_1 Step 1: Synthesis of Pomalidomide-Linker Conjugate cluster_2 Step 2: Synthesis of Alkyne-Modified Ibrutinib cluster_3 Step 3: Final PROTAC Synthesis (Click Chemistry) pomalidomide Pomalidomide activated_pom Activated Pomalidomide (e.g., with Boc-anhydride) pomalidomide->activated_pom linker This compound pom_linker Pomalidomide-PEG3-azide linker->pom_linker activated_pom->pom_linker click_reaction CuAAC Reaction pom_linker->click_reaction ibrutinib Ibrutinib ibrutinib_alkyne Ibrutinib-alkyne Warhead ibrutinib->ibrutinib_alkyne alkyne_modifier Alkyne-containing reagent alkyne_modifier->ibrutinib_alkyne ibrutinib_alkyne->click_reaction protac Final PROTAC (BTK-d1) click_reaction->protac purification Purification (HPLC) protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

References

Application Notes and Protocols for Bioconjugation using Methylamino-PEG3-azide and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research. Among the most robust and versatile methods are those employing "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This document provides detailed application notes and protocols for the use of Methylamino-PEG3-azide, a bifunctional linker, in conjunction with click chemistry for the precise modification of biomolecules.

This compound incorporates a terminal methylamine (B109427) group and an azide (B81097) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The methylamine group can be used for initial conjugation to a biomolecule or a surface, while the azide group serves as a handle for subsequent click chemistry reactions. The PEG linker enhances solubility and reduces steric hindrance, often improving the pharmacokinetic properties of the resulting bioconjugate.[1]

This document will focus on two primary types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These techniques enable the stable and specific ligation of this compound to molecules containing alkyne or strained alkyne functionalities, respectively.

Principle of Bioconjugation using this compound and Click Chemistry

The core principle involves a two-step process. First, the methylamine group of this compound is conjugated to a target molecule (e.g., a protein, antibody, or small molecule) through reactions targeting, for example, carboxylic acid or aldehyde groups. Subsequently, the azide functionality is utilized in a click chemistry reaction to attach a second molecule of interest, which has been functionalized with a corresponding alkyne or strained alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. It is highly efficient and regioselective, exclusively forming a stable 1,4-disubstituted triazole linkage.[3][4] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the limitations of CuAAC, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst.[2][6] The relief of ring strain provides the driving force for the reaction, making it bioorthogonal and suitable for use in living systems.[7]

cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC This compound Catalyst Cu(I) Catalyst Alkyne_CuAAC Terminal Alkyne Triazole_CuAAC 1,4-disubstituted Triazole Catalyst->Triazole_CuAAC Azide_SPAAC This compound Triazole_SPAAC Triazole Azide_SPAAC->Triazole_SPAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_SPAAC

Fig. 1: Click Chemistry Reactions

Applications

The versatility of this compound in click chemistry enables a wide range of applications in research and drug development.

Protein Labeling for Imaging

Fluorescent labeling of proteins is crucial for understanding their localization, trafficking, and interactions within cells. By first reacting a protein with this compound and then with a fluorescent dye functionalized with a strained alkyne (e.g., DBCO-dye), specific and stable labeling can be achieved for subsequent imaging studies.

Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[] Click chemistry provides a precise method for attaching a drug payload to an antibody that has been functionalized with this compound, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[9][10]

Development of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[2][11] this compound is an ideal linker for PROTAC synthesis, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[] Click chemistry facilitates the modular and efficient assembly of PROTAC libraries for screening and optimization.[13]

Quantitative Data on Reaction Kinetics

The efficiency of click chemistry reactions is a critical parameter for successful bioconjugation. The reaction kinetics are typically described by second-order rate constants. While specific kinetic data for this compound is not extensively published, the data for similar PEGylated azides with various strained alkynes provide a valuable reference.

Click Chemistry TypeAlkyne PartnerAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
SPAAC DBCOModel Azides~0.1 - 2.0[14]
SPAAC DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37[14]
SPAAC BCNBenzyl Azide~0.1 - 0.2[15]
CuAAC Terminal AlkyneBenzyl Azide~10 - 100[15]

Note: Reaction rates are dependent on the specific reactants, solvent, temperature, and pH.[15] The inclusion of a PEG linker, as in this compound, can enhance reaction rates by improving solubility and reducing steric hindrance.[14]

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Protein using SPAAC

This protocol describes a general procedure for labeling a protein with a fluorescent dye using this compound and a DBCO-functionalized dye.

Materials:

  • Protein of interest with an available carboxylic acid group for initial conjugation.

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO (Dimethyl sulfoxide)

  • Desalting columns

A 1. Activate Protein Carboxyl Groups (Protein + EDC/NHS in PBS) B 2. Conjugate with this compound (Add linker to activated protein) A->B C 3. Purify Azide-Modified Protein (Desalting column to remove excess linker) B->C E 5. SPAAC Reaction (Mix Azide-Protein and DBCO-Dye) C->E D 4. Prepare DBCO-Dye Solution (Dissolve DBCO-dye in DMSO) D->E F 6. Purify Fluorescently Labeled Protein (Desalting column to remove excess dye) E->F

Fig. 2: Protein Labeling Workflow

Procedure:

  • Protein Preparation: Dissolve the protein of interest in PBS at a concentration of 1-5 mg/mL.

  • Activation of Protein: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation with this compound: Add a 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification of Azide-Modified Protein: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.

  • SPAAC Reaction: Prepare a 10 mM stock solution of the DBCO-functionalized fluorescent dye in DMSO. Add a 5 to 20-fold molar excess of the DBCO-dye to the purified azide-modified protein.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of Labeled Protein: Remove excess, unreacted DBCO-dye using a desalting column equilibrated with PBS.

  • Characterization: Confirm labeling and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy.

Protocol 2: Synthesis of a Model PROTAC using CuAAC

This protocol outlines the synthesis of a model PROTAC by linking a target protein ligand (with a terminal alkyne) to an E3 ligase ligand (pre-functionalized with this compound).

Materials:

  • Alkyne-functionalized target protein ligand

  • E3 ligase ligand functionalized with this compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Solvent: DMSO/water (1:1)

  • Purification system (e.g., HPLC)

A 1. Prepare Reactant Solutions (Dissolve ligands in DMSO) C 3. Initiate CuAAC Reaction (Combine reactant and catalyst solutions) A->C B 2. Prepare Catalyst Solution (CuSO₄, Sodium Ascorbate, THPTA in water) B->C D 4. Monitor Reaction Progress (TLC or LC-MS) C->D E 5. Purify PROTAC Molecule (Preparative HPLC) D->E F 6. Characterize Final Product (NMR, Mass Spectrometry) E->F

Fig. 3: PROTAC Synthesis Workflow

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and the this compound functionalized E3 ligase ligand (1.2 equivalents) in DMSO.

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents), sodium ascorbate (0.5 equivalents), and THPTA (0.2 equivalents) in water.

  • CuAAC Reaction: Add the catalyst solution to the solution of the reactants. The final solvent mixture should be approximately 1:1 DMSO/water.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, purify the PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Purification and Characterization of Bioconjugates

Proper purification is essential to remove unreacted reagents and byproducts. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for purifying PEGylated proteins.[16][17] For smaller molecules like PROTACs, HPLC is the method of choice.

Characterization of the final bioconjugate is critical to ensure its quality and functionality. Common techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight after conjugation.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the degree of labeling with a chromophore.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the number of attached molecules.

  • NMR and HRMS: For detailed structural confirmation of small molecule conjugates like PROTACs.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete activation of the biomolecule.Optimize the concentration of activating agents (e.g., EDC/NHS) and reaction time.
Steric hindrance.Consider using a longer PEG linker.
Inactive click chemistry reagents.Use fresh reagents and ensure proper storage conditions. For CuAAC, prepare the catalyst solution immediately before use.
Protein Aggregation/Precipitation High concentration of organic solvent (e.g., DMSO).Keep the final concentration of the organic solvent below 10-15%.
Hydrophobicity of the attached molecule (e.g., DBCO).Use a more hydrophilic strained alkyne like BCN or a DBCO derivative with a PEG spacer.[18]
Non-specific Labeling Presence of reactive contaminants in buffers.Ensure all buffers are free of primary amines (for NHS ester reactions) and azides (for SPAAC).

Conclusion

Bioconjugation techniques utilizing this compound and click chemistry offer a powerful and versatile platform for the precise modification of biomolecules. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being the preferred method for in vivo and cellular studies due to its bioorthogonality. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement these advanced bioconjugation strategies in their work.

References

Application Notes and Protocols: Methylamino-PEG3-azide in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-azide is a versatile heterobifunctional linker that has emerged as a critical tool in the field of advanced drug delivery and bioconjugation. Its unique architecture, featuring a terminal methylamino group and an azide (B81097) moiety connected by a flexible, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers a powerful molecule for the precise engineering of therapeutic constructs. The methylamino group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, while the azide group enables highly efficient and specific ligation to alkyne-containing molecules via "click chemistry."[1][2][3][4][5] The integrated PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, a crucial attribute for in vivo applications.[3][4][5]

These characteristics make this compound an ideal candidate for a range of applications in drug delivery, including the development of antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles for targeted delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] This document provides a comprehensive overview of its applications, supported by experimental protocols and data, to guide researchers in leveraging this potent linker in their drug delivery research.

Key Applications in Drug Delivery

PROTAC Synthesis

This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[6][7] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6][7] They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The linker's composition and length are critical for optimizing the ternary complex formation and subsequent target protein degradation. The hydrophilic PEG spacer of this compound can improve the solubility and cell permeability of the resulting PROTAC molecule.

  • Logical Workflow for PROTAC Synthesis:

    PROTAC_Synthesis cluster_reactants Reactants cluster_steps Synthesis Steps cluster_products Products Target_Ligand Target Protein Ligand (with alkyne handle) Step2 Step 2: Click Chemistry (CuAAC) Target_Ligand->Step2 E3_Ligase_Ligand E3 Ligase Ligand (with carboxylic acid) Step1 Step 1: Amide Bond Formation E3_Ligase_Ligand->Step1 Linker This compound Linker->Step1 Intermediate E3 Ligase Ligand-Linker Conjugate Step1->Intermediate PROTAC Final PROTAC Molecule Step2->PROTAC Intermediate->Step2

    Caption: Workflow for PROTAC synthesis using this compound.

Nanoparticle Functionalization for Targeted Drug Delivery

The surface modification of nanoparticles with targeting ligands is a cornerstone of modern drug delivery, aiming to enhance drug accumulation at the disease site while minimizing off-target effects. This compound serves as an effective linker to attach targeting moieties, such as antibodies, peptides, or small molecules, to the surface of nanoparticles. The PEG component of the linker can also help to reduce non-specific protein adsorption, thereby prolonging the circulation time of the nanoparticles.[8]

  • Experimental Workflow for Nanoparticle Functionalization:

    Nanoparticle_Functionalization cluster_materials Starting Materials cluster_process Conjugation Process cluster_result Final Product Nanoparticle Drug-loaded Nanoparticle (with surface carboxylic acids) Activation Activate Nanoparticle Carboxylic Acids (EDC/NHS) Nanoparticle->Activation Linker This compound Linker_Attachment Attach Linker via Amide Bond Formation Linker->Linker_Attachment Targeting_Ligand Targeting Ligand (with alkyne group) Click_Reaction Conjugate Targeting Ligand via Click Chemistry Targeting_Ligand->Click_Reaction Activation->Linker_Attachment Linker_Attachment->Click_Reaction Targeted_NP Targeted Nanoparticle Click_Reaction->Targeted_NP

    Caption: Workflow for nanoparticle surface functionalization.

Development of pH-Responsive Drug Delivery Systems

The methylamino group in the linker can be exploited to create pH-sensitive drug delivery systems.[1] At physiological pH, the amine is protonated, but in the acidic microenvironment of tumors or endosomes, it can be deprotonated, potentially triggering a conformational change or cleavage of a linkage to release the drug.

Quantitative Data Summary

ParameterValueApplication ContextReference
Molecular Weight 232.28 g/mol General[1][5][7][9]
Purity ≥95% - ≥98%General[1][9]
Solubility Water, DMSO, DCM, DMFGeneral[3]
Storage Conditions -20°C (long-term)General[5]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a targeting ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in a 1:1 to 1.5:1 molar ratio.

    • Add the solvent to achieve a final reaction concentration of 1-10 mM.

    • Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the sodium ascorbate to the main reaction mixture to a final concentration of 5-10 molar equivalents relative to the limiting reactant.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 1-2 molar equivalents.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently and incubate at room temperature or 37°C for 1-4 hours.

    • The reaction can be monitored by techniques such as LC-MS or TLC to track the consumption of starting materials and the formation of the product.

  • Purification:

    • Upon completion, the product can be purified using methods appropriate for the conjugate, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

  • Signaling Pathway Analogy for Click Chemistry:

    Click_Chemistry_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Azide This compound Cu_I Cu(I) - Active Catalyst Azide->Cu_I Alkyne Alkyne-modified Molecule Alkyne->Cu_I Cu_II Cu(II)SO4 Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Triazole Stable Triazole Linkage (Conjugate) Cu_I->Triazole Cycloaddition Ligand THPTA (Ligand) Ligand->Cu_I Stabilization

    Caption: Catalytic cycle of Copper-Catalyzed Click Chemistry.

Protocol 2: Two-Step Conjugation to a Carboxylic Acid-Containing Protein

This protocol outlines the conjugation of this compound to a protein followed by a click reaction to an alkyne-labeled payload.

Step A: Amide Bond Formation

Materials:

  • Protein with accessible carboxylic acid residues (e.g., on aspartic or glutamic acid side chains)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • PBS, pH 7.4

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in MES buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acids:

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.

  • Conjugation with this compound:

    • Add a 20- to 100-fold molar excess of this compound to the activated protein solution.

    • Incubate at room temperature for 2 hours to overnight.

  • Purification:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • The resulting azide-functionalized protein is ready for the next step.

Step B: Click Chemistry with Alkyne-Payload

Procedure:

  • Follow the general CuAAC protocol (Protocol 1) using the azide-functionalized protein from Step A and the desired alkyne-containing payload.

  • Note: For biological macromolecules, it is crucial to use a water-soluble ligand like THPTA to prevent protein denaturation by copper. The reaction should be performed in a biocompatible buffer like PBS.

  • Purification of the final protein-payload conjugate is typically achieved through size-exclusion chromatography or affinity chromatography.

Conclusion

This compound is a high-value chemical tool for researchers in drug delivery. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the straightforward and efficient construction of complex, multifunctional therapeutic systems. The protocols and conceptual workflows provided herein offer a starting point for the rational design and synthesis of novel drug delivery vehicles with enhanced efficacy and targeting capabilities.

References

Application Notes and Protocols for Methylamino-PEG3-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the drug, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Methylamino-PEG3-azide is a versatile, heterobifunctional linker designed for ADC development. It features a methylamino group for conjugation to a drug molecule and a terminal azide (B81097) for subsequent attachment to a modified antibody via click chemistry. The short, hydrophilic triethylene glycol (PEG3) spacer enhances the solubility and stability of the ADC without significantly altering its pharmacokinetic profile.[1][]

These application notes provide a comprehensive guide to utilizing this compound in the development of ADCs, including detailed experimental protocols, data presentation, and visualizations of key processes.

Properties of this compound

PropertyValue
Chemical Formula C9H20N4O3
Molecular Weight 232.28 g/mol
Appearance Liquid
Solubility Water, DMSO, DMF, DCM
Purity ≥98%
Storage -20°C for long-term storage

Table 1: Physicochemical properties of this compound.[1][3]

Experimental Workflow for ADC Development

The development of an ADC using this compound involves a multi-step process, beginning with the separate modification of the drug and antibody, followed by their conjugation, and concluding with purification and characterization of the final ADC.

ADC_Workflow cluster_drug Drug-Linker Synthesis cluster_antibody Antibody Modification cluster_conjugation ADC Conjugation cluster_downstream Downstream Processing Drug Drug Drug_Linker Drug-Linker Intermediate Drug->Drug_Linker EDC/NHS Coupling Linker This compound Linker->Drug_Linker ADC Antibody-Drug Conjugate Drug_Linker->ADC Click Chemistry (SPAAC) Antibody Antibody Modified_Antibody DBCO-Modified Antibody Antibody->Modified_Antibody Amine Coupling DBCO_NHS DBCO-NHS Ester DBCO_NHS->Modified_Antibody Modified_Antibody->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization In_Vitro_Assay In Vitro Cytotoxicity Assay Characterization->In_Vitro_Assay

Caption: Overall workflow for ADC development using this compound.

Experimental Protocols

Protocol 1: Conjugation of Cytotoxic Drug to this compound via EDC/NHS Coupling

This protocol describes the formation of a stable amide bond between a cytotoxic drug containing a carboxylic acid group and the methylamino group of the linker.

Materials:

  • Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.

  • Activation of the Cytotoxic Drug:

    • To the solution of the cytotoxic drug, add the freshly prepared EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to this compound:

    • Add the solution of this compound to the activated drug solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of the Drug-Linker Intermediate:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker intermediate using reverse-phase HPLC.

    • Lyophilize the purified product and store it at -20°C.

Protocol 2: Modification of Antibody with DBCO-NHS Ester

This protocol details the introduction of a DBCO moiety onto the antibody via reaction with lysine (B10760008) residues for subsequent click chemistry.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

  • Reaction Buffer: 100 mM sodium bicarbonate, pH 8.5

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • DBCO-NHS Ester Preparation:

    • Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Antibody Modification:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Modified Antibody:

    • Remove excess, unreacted DBCO-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the antibody.

    • Determine the concentration of the modified antibody by measuring its absorbance at 280 nm.

Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the azide-functionalized drug-linker and the DBCO-modified antibody.

Materials:

  • DBCO-modified antibody

  • Azide-functionalized drug-linker intermediate

  • PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized drug-linker in DMSO to a concentration of 10-20 mM.

    • The DBCO-modified antibody should be in PBS at a concentration of 2-10 mg/mL.

  • Click Reaction:

    • Add a 3- to 5-fold molar excess of the azide-functionalized drug-linker solution to the DBCO-modified antibody solution.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification of the ADC:

    • Purify the final ADC from excess drug-linker and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Concentrate the purified ADC using an appropriate ultrafiltration device.

    • Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and the presence of aggregates.
Residual Free Drug Reverse-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated drug-linker.
In Vitro Cytotoxicity MTT or other cell viability assaysTo determine the potency (IC50) of the ADC on target and non-target cell lines.
In Vivo Stability and Efficacy Pharmacokinetic studies and tumor growth inhibition models in animalsTo evaluate the stability of the ADC in circulation and its anti-tumor activity.

Table 2: Key characterization parameters for ADCs.

Data Presentation

The following tables provide illustrative quantitative data for an ADC constructed with a short-chain PEG linker, such as this compound. This data is representative and may vary depending on the specific antibody, drug, and conjugation conditions.

Table 3: Representative Drug-to-Antibody Ratio (DAR) and Purity Data

ADC BatchAverage DAR (by HIC)Monomer Purity (by SEC)
Batch 13.898.5%
Batch 24.197.9%
Batch 33.999.1%

Table 4: Illustrative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh1.5
Cell Line BLow250
Cell Line CNegative>1000

Table 5: Example In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Unconjugated Antibody1025
ADC with PEG3 Linker585
ADC with PEG3 Linker1095

Mechanism of Action: Induction of Apoptosis

Upon binding to the target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, often by inducing apoptosis.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Payload Release Mitochondrion Mitochondrion Payload->Mitochondrion Induces Stress Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes: Fluorescent Labeling of Peptides with Azide-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescently labeled peptides are indispensable tools in a wide range of life science research areas, including drug development, molecular imaging, and diagnostics.[1][2] They enable sensitive detection and quantification of peptide-receptor interactions, enzyme activity, and cellular uptake.[3][4] This document provides detailed protocols for the fluorescent labeling of peptides using azide-functionalized linkers, such as Methylamino-PEG3-azide, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."

The use of a PEG (polyethylene glycol) linker like in this compound can be advantageous as it increases the hydrophilicity of the resulting conjugate, which can improve solubility in aqueous media.[5] The azide (B81097) group provides a bioorthogonal handle for selective reaction with an alkyne-modified peptide.[6][7] This method offers high specificity and efficiency, proceeding under mild conditions compatible with sensitive biological molecules.[8]

Principle of the Method: Click Chemistry

The core of this labeling strategy is the copper(I)-catalyzed cycloaddition of an azide to a terminal alkyne, forming a stable triazole linkage.[6][9] This reaction is highly efficient and bioorthogonal, meaning the reactive groups (azide and alkyne) are largely inert to biological functional groups, ensuring specific conjugation.[6] For this protocol, the peptide must first be synthesized or modified to contain an alkyne group. A fluorescent dye is coupled to the this compound linker, and this conjugate is then "clicked" onto the alkyne-modified peptide. Alternatively, and more commonly, a commercially available fluorescent dye-azide can be directly reacted with the alkyne-peptide.[4][10]

Experimental Protocols

Protocol 1: Preparation of Alkyne-Modified Peptide

For labeling via click chemistry, the peptide of interest must first possess a terminal alkyne group. This is typically achieved by incorporating an alkyne-containing unnatural amino acid, such as propargylglycine, during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-propargylglycine

  • SPPS resin (e.g., Rink Amide resin)

  • Standard Fmoc-amino acids and coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Peptide synthesis is carried out using a standard Fmoc/tBu solid-phase synthesis protocol.

  • At the desired position for labeling, incorporate Fmoc-L-propargylglycine using standard coupling procedures.

  • Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.[11]

  • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[11]

  • Purify the crude alkyne-modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the mass of the purified peptide via mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction

This protocol describes the conjugation of an azide-functionalized fluorescent dye to the alkyne-modified peptide.

Materials:

  • Alkyne-modified peptide

  • Azide-functionalized fluorescent dye (e.g., a dye pre-reacted with this compound, or a commercially available dye-azide like AZDye 546 Azide)[12]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer

  • Solvents: DMSO or DMF for dissolving reagents

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Stock Solution Preparation:

    • Dissolve the azide-functionalized fluorescent dye in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be made fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-peptide solution with the azide-dye stock solution. A 1.5 to 5-fold molar excess of the dye is recommended.

    • Add TBTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Vortex the mixture gently and incubate for 1-4 hours at room temperature, protected from light.[13]

  • Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.

Protocol 3: Purification and Analysis of the Labeled Peptide

Purification is critical to remove unreacted dye, catalyst, and unlabeled peptide.[11] RP-HPLC is the standard method for this purpose.[14]

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Mass Spectrometer (ESI-MS or MALDI-TOF)

  • Fluorometer

Procedure:

  • RP-HPLC Purification:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.[11]

    • Inject the mixture onto the C18 column.

    • Elute the peptide using a gradient of Solvent B (e.g., 5% to 95% over 30 minutes).[11]

    • Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and the absorbance maximum of the fluorescent dye.[11]

    • Collect the fractions corresponding to the peak that absorbs at both wavelengths.

  • Analysis and Final Preparation:

    • Mass Spectrometry: Confirm the identity of the collected fractions. The observed mass should correspond to the calculated mass of the fluorescently labeled peptide.[11][15]

    • Purity Assessment: Analyze the purity of the final product by analytical RP-HPLC.[16]

    • Fluorescence Spectroscopy: Dissolve the purified, labeled peptide in a suitable buffer and measure its excitation and emission spectra to confirm the presence and integrity of the fluorophore.[13]

    • Lyophilization: Lyophilize the pure, labeled peptide fractions. Store the final product at -20°C or -80°C, protected from light.[11]

Protocol 4: Application in Cell Staining and Microscopy

This protocol provides a general workflow for using the fluorescently labeled peptide to stain cells for visualization by confocal microscopy.

Materials:

  • Fluorescently labeled peptide

  • Cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (e.g., 50-70%).[13]

  • Peptide Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled peptide at the desired final concentration. Incubate for a predetermined time (e.g., 1-4 hours) under standard culture conditions.

  • Washing: Wash the cells three times with cold PBS to remove any unbound peptide.[13]

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[13][17]

  • Washing: Wash the cells three times with PBS.[13]

  • Nuclear Staining: Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.[13]

  • Final Wash and Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using an appropriate mounting medium.[13][18]

  • Confocal Imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorescent dye and the nuclear stain.[13]

Data Presentation

Table 1: Properties of Common Azide-Functionalized Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldSpectrally Similar Dyes
AZDye 488 Azide~495~519~71,000~0.92Alexa Fluor® 488, FITC, Cy2
AZDye 546 Azide~554~570~110,000~0.79Alexa Fluor® 546, TRITC
Sulfo-Cy3 Azide~550~570~150,000~0.08TAMRA, Rhodamine Red
Sulfo-Cy5 Azide~650~670~250,000~0.20Alexa Fluor® 647, Allophycocyanin (APC)
5-TAMRA-Azide~546~579~92,000~0.34Rhodamine B

Data compiled from various commercial and literature sources.[3][10][12] Values are approximate and can vary with solvent and conjugation state.

Table 2: Summary of a Typical CuAAC Labeling Reaction

ParameterRecommended ConditionNotes
Reactants
Alkyne-Peptide Conc.1-10 mg/mLHigher concentrations can improve reaction kinetics.
Dye-Azide:Peptide Ratio1.5:1 to 5:1 (molar)Excess dye helps drive the reaction to completion.[11]
Catalyst System
CuSO₄1 mM
Sodium Ascorbate5 mMReducing agent; must be prepared fresh.
TBTA (optional)1 mMLigand that protects copper and improves efficiency.
Reaction Conditions
SolventAqueous Buffer (e.g., PBS) with minimal co-solvent (DMSO/DMF)Keep organic co-solvent <25% to avoid peptide precipitation.
TemperatureRoom Temperature (20-25°C)
Incubation Time1 - 4 hoursReaction progress can be monitored by HPLC.
Expected Outcome
Yield>90% (conversion)Purification yield will be lower.
Purity (post-HPLC)>95%Assessed by analytical HPLC.[16]

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product peptide Alkyne-Modified Peptide product Fluorescently Labeled Peptide (Stable Triazole Linkage) peptide->product dye Fluorescent Dye-Azide dye->product catalyst Cu(I) Source (CuSO4 + Na Ascorbate) catalyst->product Catalyzes Cycloaddition

Caption: Chemical principle of CuAAC "click chemistry" for peptide labeling.

G start Start: Alkyne-Modified Peptide Synthesis reaction Step 1: CuAAC Click Reaction (Peptide + Dye-Azide + Catalyst) start->reaction Purified Peptide purify Step 2: Purification (RP-HPLC) reaction->purify Crude Labeled Peptide analyze Step 3: Characterization (MS, Spectroscopy) purify->analyze Purified Fractions application Step 4: Application (e.g., Cell Staining) analyze->application Verified Labeled Peptide end End: Data Acquisition & Analysis application->end

Caption: Experimental workflow for fluorescent peptide labeling and application.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. It enhances their stability in biological fluids, reduces non-specific protein adsorption, and prolongs circulation time by evading the reticuloendothelial system.[1][2]

Methylamino-PEG3-azide is a heterobifunctional linker that provides a versatile platform for nanoparticle surface modification. It features a methylamino group for covalent attachment to the nanoparticle surface and a terminal azide (B81097) group for subsequent bioconjugation via "click chemistry".[3] The azide group allows for the efficient and specific attachment of targeting ligands, imaging agents, or therapeutic molecules that contain an alkyne group, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5][6][7] This modular approach enables the precise engineering of multifunctional nanoparticles for a variety of biomedical applications.

These application notes provide detailed protocols for the surface functionalization of gold and magnetic nanoparticles with this compound and subsequent characterization.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle surface functionalization.

PropertyValueReference
Chemical Formula C₉H₂₀N₄O₃[3][8][9]
Molecular Weight 232.28 g/mol [3][8]
Appearance Liquid[3]
Purity >97%[3]
Solubility Soluble in water and common organic solvents
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3]

Experimental Protocols

Part 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes a ligand exchange method to functionalize citrate-stabilized AuNPs with this compound. The methylamino group will displace the citrate (B86180) ions on the AuNP surface.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Milli-Q water

Procedure:

  • Activation of AuNPs (Optional, for Amide Coupling): For nanoparticles with carboxyl groups on the surface, activate them by reacting with EDC and NHS to form an amine-reactive NHS ester.

  • Ligand Exchange Reaction:

    • To a solution of citrate-stabilized AuNPs, add this compound to a final concentration of 1 mg/mL.

    • Incubate the mixture for 12-24 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

    • Remove the supernatant containing excess unbound this compound.

    • Resuspend the pellet in PBS.

    • Repeat the washing step two more times.

  • Storage: Store the azide-functionalized AuNPs at 4°C.

Part 2: Functionalization of Magnetic Nanoparticles (MNPs)

This protocol outlines the functionalization of amine-modified magnetic nanoparticles with this compound via carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized magnetic nanoparticles (MNPs)

  • This compound with a terminal carboxylic acid group (or modify the methylamino group to a carboxyl group)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxyl Groups:

    • Disperse the MNPs in MES buffer.

    • Add EDC and NHS to the MNP suspension to activate the carboxyl groups on a modified this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the amine-functionalized MNPs to the activated PEG solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Use a magnetic separator to pellet the functionalized MNPs.

    • Remove the supernatant.

    • Resuspend the MNPs in PBS.

    • Repeat the washing step three times.

  • Storage: Store the azide-functionalized MNPs at 4°C.

Part 3: Click Chemistry for Further Bioconjugation

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (AuNPs or MNPs)

  • Alkyne-containing molecule (e.g., a targeting peptide, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Milli-Q water or appropriate buffer

Procedure:

  • Prepare Stock Solutions:

    • 200 mM THPTA ligand in water.

    • 100 mM CuSO₄ in water.

    • 100 mM Sodium ascorbate in water (prepare fresh).

    • 10 mM alkyne-containing molecule in a suitable solvent.

  • Prepare Catalyst Solution: Mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio a few minutes before the reaction.

  • Click Reaction:

    • To the azide-functionalized nanoparticle solution, add the alkyne-containing molecule (use an excess, e.g., 10-50 equivalents).

    • Add the THPTA/CuSO₄ catalyst complex.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Incubate at room temperature for 30-60 minutes, protected from light.[5][7]

  • Purification: Purify the conjugated nanoparticles using centrifugation (for AuNPs) or magnetic separation (for MNPs) to remove excess reagents.

Characterization of Functionalized Nanoparticles

Successful functionalization can be confirmed by various analytical techniques that measure the changes in the physicochemical properties of the nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome After PEGylationReference
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size due to the PEG layer.[10]
Zeta Potential Measurement Surface ChargeReduction in the magnitude of the surface charge towards neutral.[10][11]
UV-Vis Spectroscopy Surface Plasmon Resonance (for AuNPs)A slight red-shift in the peak wavelength.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical BondsAppearance of characteristic peaks for the azide group (~2100 cm⁻¹).[12]
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionDetection of nitrogen from the azide and amine groups.[13]

Quantitative Data Summary

The degree of PEGylation can significantly impact the in vivo performance of nanoparticles. The following table summarizes expected quantitative changes upon successful surface functionalization.

ParameterBefore Functionalization (Example)After Functionalization (Expected)ImpactReference
Hydrodynamic Diameter (nm) 253286Increased stability and altered biodistribution.[10]
Zeta Potential (mV) -30.1-18.6Reduced non-specific cell interaction.[10]
Protein Adsorption HighSignificantly Reduced (~75% decrease)Prolonged circulation time.[1]
In Vivo Half-life Short (e.g., 20 min)Significantly Longer (e.g., 13 hours)Enhanced therapeutic efficacy.[2]

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Bioconjugation via Click Chemistry NP_Synth Synthesis of Core Nanoparticle (e.g., Gold, Magnetic) Activation Surface Activation (if necessary) NP_Synth->Activation PEGylation Incubation with This compound Activation->PEGylation Purification1 Purification (Centrifugation/Magnetic Separation) PEGylation->Purification1 Click_Reaction CuAAC Reaction with Alkyne-Molecule Purification1->Click_Reaction Purification2 Final Purification Click_Reaction->Purification2 DLS DLS Purification2->DLS Zeta Zeta Potential Purification2->Zeta FTIR FTIR Purification2->FTIR XPS XPS Purification2->XPS

Caption: Workflow for nanoparticle functionalization.

Click Chemistry Reaction

G NP_Azide Nanoparticle-PEG-N₃ Azide-Functionalized Nanoparticle Product Nanoparticle-PEG-Triazole-R Conjugated Nanoparticle NP_Azide->Product Alkyne_Molecule R-C≡CH Alkyne-Containing Molecule Alkyne_Molecule->Product Catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) Catalyst->Product CuAAC

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Rationale for Surface Functionalization in Drug Delivery

Caption: Benefits of nanoparticle functionalization.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[1][] This reaction enables the specific and efficient covalent ligation of two molecules: one bearing an azide (B81097) functional group and the other a terminal alkyne.[3][4] The result is a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction is typically catalyzed by copper in its +1 oxidation state (Cu(I)), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[4][5][6]

The Role of Methylamino-PEG3-azide

This compound is a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and the development of PROTACs.[7][8] Its structure incorporates three key features:

  • Azide Group (-N₃): This functional group is the reactive handle for the CuAAC reaction, allowing for specific conjugation to alkyne-modified molecules.[9][10]

  • PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and reduces the aggregation of the resulting conjugate, which is particularly beneficial when working with biomolecules.[8][10]

  • Methylamino Group (-NHCH₃): A primary amine that provides a secondary attachment point for further modification, for instance, by reacting with carboxylic acids or activated esters.[8][10][11]

This combination makes this compound an ideal tool for linking molecules, improving the pharmacokinetic properties of biotherapeutics, and constructing complex molecular architectures.[9][12]

Key Reaction Components and Considerations

A successful CuAAC reaction depends on the careful orchestration of several key components:

  • Copper(I) Catalyst: The active catalyst for the cycloaddition. It is often generated from a Cu(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.[5][6]

  • Reducing Agent: Sodium ascorbate is the most common reducing agent used to maintain the copper in the required Cu(I) oxidation state and prevent oxidative side reactions.[4][5]

  • Stabilizing Ligand: Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are crucial.[6] They stabilize the Cu(I) catalyst against oxidation and disproportionation, accelerate the reaction rate, and protect sensitive biomolecules from damage by reactive oxygen species.[5][13][14] For aqueous reactions, the water-soluble ligand THPTA is highly efficient.[6]

  • Solvent: The reaction is robust and can be performed in a variety of solvents, including water, DMSO, and mixtures like t-BuOH/water, making it highly suitable for bioconjugation.[6][13]

  • Oxygen Exclusion: While ligands and reducing agents offer protection, minimizing oxygen in the reaction is good practice to prevent catalyst oxidation and potential damage to sensitive substrates.[15]

Visualizing the CuAAC Reaction and Workflow

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Azide R1-N3 (this compound) Triazole 1,4-Disubstituted Triazole Conjugate Azide->Triazole Alkyne R2-C≡CH (Alkyne-Substrate) Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I_Complex Cu(I)-Ligand Complex Cu_I->Cu_I_Complex Ligand Ligand (THPTA) Cu_I_Complex->Triazole Catalysis

Caption: The CuAAC reaction mechanism.

CuAAC_Workflow prep 1. Prepare Stock Solutions - Azide in DMSO - Alkyne in Buffer - CuSO4 in Water - Ligand in Water - Na Ascorbate in Water (Fresh) mix_cat 2. Prepare Catalyst Complex - Mix CuSO4 and Ligand solutions - Incubate briefly prep->mix_cat mix_react 3. Combine Reactants - Add Azide and Alkyne solutions to reaction vessel prep->mix_react initiate 4. Initiate Reaction - Add Catalyst Complex - Add fresh Na Ascorbate solution mix_cat->initiate mix_react->initiate incubate 5. Incubate - Room temperature - Protect from light - 30-60 minutes initiate->incubate purify 6. Purify Product - Ethanol (B145695) Precipitation - Spin Column - Dialysis incubate->purify analyze 7. Analyze - LC-MS - SDS-PAGE purify->analyze

Caption: A typical experimental workflow for CuAAC.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and conditions for a standard CuAAC bioconjugation reaction. These values may require optimization depending on the specific substrates.

ParameterRecommended Range/ValuePurpose
Alkyne-Substrate 1 equivalent (e.g., 10-100 µM for biomolecules)The molecule to be modified.
This compound 4-50 equivalents (relative to alkyne)Azide-containing linker; excess drives the reaction to completion.[6]
CuSO₄ 0.1 - 1 mM (Final Concentration)Source of the copper catalyst.[5]
Ligand (THPTA/TBTA) 5 equivalents (relative to CuSO₄)Stabilizes Cu(I), accelerates the reaction, and protects the substrate.[5][13]
Sodium Ascorbate 5 - 10 mM (Final Concentration)Reducing agent to generate and maintain the active Cu(I) catalyst.[5]
Solvent System Aqueous buffer (e.g., PBS, pH 7.4), DMSO, t-BuOH/H₂OThe reaction medium; chosen for substrate solubility.
Temperature Room Temperature (20-25 °C)Mild conditions preserve the integrity of most biomolecules.
Reaction Time 30 - 120 minutesTypically rapid; can be monitored by LC-MS or TLC for completion.[6]
Additives (Optional) Aminoguanidine (5 mM)Scavenges reactive carbonyl byproducts from ascorbate oxidation, protecting proteins.[13][16]

Experimental Protocols

This protocol provides a general method for conjugating an alkyne-modified molecule (e.g., a protein or oligonucleotide) with this compound.

Protocol 1: General CuAAC Bioconjugation

1. Materials and Reagents:

  • This compound

  • Alkyne-modified substrate (e.g., protein, peptide, oligonucleotide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • (+)-Sodium L-ascorbate

  • Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water or appropriate reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • Purification supplies (e.g., spin columns, dialysis tubing, or HPLC system)

2. Preparation of Stock Solutions:

  • This compound (10 mM): Dissolve the required amount in DMSO or water.

  • Alkyne-Substrate: Dissolve in an appropriate aqueous buffer to the desired concentration (e.g., 1 mg/mL or a specific molar concentration).

  • CuSO₄ (100 mM): Dissolve in nuclease-free water. Store in aliquots at -20°C.

  • THPTA (200 mM): Dissolve in nuclease-free water. Store in aliquots at -20°C.[6]

  • Sodium Ascorbate (100 mM): Dissolve in nuclease-free water. This solution must be prepared fresh immediately before use as ascorbate oxidizes readily in solution.[15]

3. Reaction Procedure:

The order of addition is critical to ensure catalyst stability and protect sensitive biomolecules.[17]

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[5] Let this mixture stand for 1-2 minutes to allow the copper-ligand complex to form.[6]

  • Combine Substrates: In a separate reaction tube, combine the alkyne-substrate and the this compound stock solution. Add buffer to reach the desired final reaction volume (minus the volume of catalyst and ascorbate to be added).

    • Example for a 500 µL final volume: Combine 437.5 µL of your alkyne-biomolecule solution with 5 µL of 10 mM this compound (final azide concentration: 100 µM).[13]

  • Add Catalyst: Add the prepared CuSO₄/THPTA premix to the substrate mixture. Mix gently by pipetting.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

    • Example: Add 25 µL of 100 mM sodium ascorbate for a final concentration of 5 mM.[5]

  • Incubate: Cap the tube to minimize oxygen exposure.[13] Incubate the reaction at room temperature for 30-60 minutes, protecting it from direct light.[6][15]

4. Product Purification:

The choice of purification method depends on the nature of the conjugate.

  • For Proteins/Large Biomolecules: Use size exclusion chromatography (SEC) or dialysis to remove excess reagents (copper, ligand, azide).

  • For Oligonucleotides: Use ethanol precipitation or a dedicated oligo purification spin column to remove small molecules.[15]

  • For Small Molecules: Purification can be achieved via standard techniques like silica (B1680970) gel chromatography.

5. Analysis and Characterization:

Confirm the successful conjugation using appropriate analytical techniques:

  • Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the mass increase corresponding to the addition of the this compound moiety.

  • SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight indicates successful conjugation.

  • HPLC: To assess the purity of the final product.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Methylamino-PEG3-azide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique ideal for bioconjugation, drug delivery, and molecular imaging due to its high efficiency, selectivity, and biocompatibility.[][2][3]

Introduction to SPAAC

Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction between a strained cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[][2] The reaction's driving force is the high ring strain of the cyclooctyne, which allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2][4] This makes SPAAC particularly well-suited for applications in living systems and with sensitive biomolecules.[3][4][5] this compound is a versatile linker molecule that incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, an azide group for SPAAC, and a methylamino group for further functionalization.[6][7]

Applications in Research and Drug Development

The biocompatibility and efficiency of SPAAC have led to its widespread adoption in various fields:

  • Bioconjugation: SPAAC is extensively used for labeling proteins, nucleic acids, lipids, and other biomolecules without disrupting their function.[] This enables precise tracking and visualization in live cells and tissues.[]

  • Drug Development and Delivery: This reaction is beneficial for synthesizing targeted therapies and drug delivery systems.[][4] For instance, drug carriers modified with a strained alkyne can be targeted to tumor cells metabolically engineered to express azide groups.[4] this compound is a component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8]

  • Molecular Imaging: SPAAC facilitates the creation of novel imaging probes for real-time tracking of molecules within living organisms, aiding in the study of drug-target interactions.[4]

  • Radiopharmaceuticals: The copper-free nature of SPAAC is advantageous for the preparation of radiolabeled compounds, avoiding competition between a potential copper catalyst and radiometals.[9]

Key Reaction Parameters and Optimization

Several factors influence the rate and efficiency of SPAAC reactions:

  • Choice of Cyclooctyne: The structure of the cyclooctyne significantly impacts the reaction rate. More strained cyclooctynes, such as bicyclononynes (BCN), often exhibit faster kinetics than dibenzocyclooctynes (DBCO).[10]

  • Reaction Conditions:

    • pH: A slightly alkaline pH (7.5-8.5) can increase the reaction rate.[11]

    • Buffer: The choice of buffer can affect kinetics, with HEPES buffer sometimes leading to higher rates compared to PBS.[11][12]

    • Temperature: While many SPAAC reactions proceed efficiently at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[10][11]

  • Solvent: SPAAC reactions are compatible with aqueous buffers, and the inclusion of a PEG linker, such as in this compound, improves aqueous solubility.[7][13] For less soluble reactants, a final concentration of up to 20% DMSO can be used.[14]

Quantitative Data Summary

The following table summarizes representative second-order rate constants for SPAAC reactions involving various cyclooctynes and azides to provide a baseline for expected reaction kinetics.

Strained AlkyneAzide PartnerRate Constant (M⁻¹s⁻¹)Temperature (°C)Buffer/Solvent
Sulfo-DBCO-amine3-azido-L-alanine0.55 - 1.2225 / 37HEPES (pH 7)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.32 - 0.8525 / 37PBS (pH 7)
DBCO-TrastuzumabAzido-PEG compound0.18 - 0.37Not SpecifiedNot Specified
DIBAC-650Azide-labeled chondrocytes1.2 x 10⁻³Not SpecifiedIn vivo

Note: Reaction rates are highly dependent on the specific reactants and conditions. This table provides illustrative data from various sources.[12][15]

Experimental Protocols

General Protocol for SPAAC using this compound

This protocol describes a general method for conjugating this compound to a strained alkyne-functionalized molecule (e.g., a protein modified with a DBCO-NHS ester).

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., protein, antibody) in an appropriate buffer (e.g., PBS, HEPES, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, HEPES, pH 7.4-8.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer. The concentration will depend on the specific application.

    • Ensure the DBCO-functionalized molecule is at a known concentration in an amine-free buffer.[2]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the DBCO-functionalized molecule with a molar excess of the this compound solution. A 2 to 4-fold molar excess of the azide is a good starting point.[14]

    • The final concentration of organic solvent (e.g., DMSO) should be kept below 20% to avoid denaturation of proteins.[14]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[2][14] Reaction times may need to be optimized depending on the reactivity of the specific cyclooctyne.

  • Purification:

    • Remove unreacted this compound and byproducts using a suitable purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis is effective.[2]

  • Characterization:

    • Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation. The consumption of DBCO can be monitored by the decrease in absorbance at approximately 310 nm.[14]

Troubleshooting Common Issues in SPAAC Reactions
IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction Suboptimal reaction conditions (pH, buffer, temperature).Screen a range of pH values (e.g., 6.5-8.5) and consider different buffers.[10] Increase the temperature (e.g., to 37°C).[10][11]
Low reagent concentration.Increase the concentration of the limiting reagent.[10]
Steric hindrance.If possible, redesign reagents to minimize steric clash. Consider a cyclooctyne with a smaller profile or a longer PEG spacer.[11]
Low Yield Inefficient reaction kinetics.Optimize buffer and pH.[11] Increase reaction time and/or temperature.[11]
Degradation of reactants.Ensure proper storage of reagents (typically at -20°C or -80°C, protected from light and moisture).[11] Prepare fresh solutions before each experiment.[11]
Side Product Formation Instability of a highly reactive cyclooctyne.Ensure the purity of starting materials and consider the stability of the cyclooctyne under your experimental conditions.[10]

Visualizations

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Workflow Experimental Workflow for SPAAC Bioconjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_incubation 3. Incubation cluster_purification 4. Purification cluster_analysis 5. Analysis A Prepare stock solution of This compound C Mix reactants in appropriate buffer A->C B Prepare strained alkyne- functionalized molecule (e.g., DBCO-Protein) B->C D Incubate at RT (2-4h) or 4°C (overnight) C->D E Remove excess reagents (e.g., Size-Exclusion Chromatography) D->E F Characterize conjugate (e.g., MS, SDS-PAGE) E->F

Caption: A typical experimental workflow for SPAAC-mediated bioconjugation.

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three essential components: a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]

The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability.[1][3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2][3]

Solid-Phase Synthesis of PROTACs

Solid-phase synthesis (SPS) presents a streamlined and efficient method for the production of PROTACs, offering several advantages over traditional solution-phase synthesis.[1][4] Key benefits include:

  • Simplified Purification: Intermediates are bound to a solid support, allowing for the easy removal of excess reagents and byproducts through simple washing steps.[1][5]

  • Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, which can be easily washed away.[1][5]

  • Amenability to Automation: The repetitive nature of the washing and coupling steps makes solid-phase synthesis well-suited for automated and parallel synthesis, enabling the rapid generation of PROTAC libraries.[4]

The general strategy for solid-phase PROTAC synthesis involves immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the other binding ligand.[1] The final PROTAC is then cleaved from the resin and purified.[1]

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC construction.[6][7] Their popularity stems from several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, which can enhance cell permeability and oral absorption.[2][3][6]

  • Tunable Length: The length of the PEG linker can be easily modified, which is a critical parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2][6]

  • Biocompatibility: PEG linkers generally exhibit good biocompatibility.[3]

  • Versatile Chemistry: Bifunctional PEG linkers allow for the rapid and straightforward assembly of PROTACs.[6]

While PEG linkers offer many benefits, it is important to note that they may have reduced metabolic stability in vivo compared to alkyl-based linkers.[3]

PROTAC Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of a PROTAC and the general workflow for its solid-phase synthesis.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Recruited to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitination->POI Marks POI Degradation Degradation Proteasome->Degradation Mediates Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling

PROTAC-mediated protein degradation pathway.

Solid_Phase_Synthesis_Workflow Resin Solid Support (Resin) Immobilization Immobilize Ligand 1 Resin->Immobilization Washing1 Wash Immobilization->Washing1 Linker_Coupling Couple PEG Linker Washing1->Linker_Coupling Washing2 Wash Linker_Coupling->Washing2 Ligand_Coupling Couple Ligand 2 Washing2->Ligand_Coupling Washing3 Wash Ligand_Coupling->Washing3 Cleavage Cleave from Resin Washing3->Cleavage Purification Purify PROTAC Cleavage->Purification PROTAC_Design_Logic PROTAC_Design PROTAC Design POI_Ligand POI Ligand (Warhead) PROTAC_Design->POI_Ligand Linker Linker (e.g., PEG) PROTAC_Design->Linker E3_Ligand E3 Ligase Ligand PROTAC_Design->E3_Ligand Ternary_Complex Ternary Complex Formation & Stability POI_Ligand->Ternary_Complex Linker->Ternary_Complex Length, Flexibility, Attachment Points Properties Physicochemical Properties Linker->Properties Solubility, Permeability E3_Ligand->Ternary_Complex Efficacy Efficacy Ternary_Complex->Efficacy Properties->Efficacy

References

Application Note and Protocol: Preparation of Methylamino-PEG3-azide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Methylamino-PEG3-azide. Adherence to these guidelines is crucial for ensuring the integrity and stability of the compound for downstream applications in bioconjugation, click chemistry, and proteomics research.

Introduction

This compound is a hydrophilic, heterobifunctional linker molecule widely used in biomedical research and drug development.[1][2][3][4][5] It features a methylamine (B109427) group at one end and an azide (B81097) group at the other, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] The methylamine group can react with carboxylic acids and carbonyls, while the azide group allows for covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry.[1][2][3][4] The PEG linker enhances the solubility of the molecule in aqueous solutions.[1][2][3][4] Proper preparation of stock solutions is the first critical step for successful and reproducible experimental outcomes.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below for quick reference.

PropertyValueReference(s)
Molecular Weight 232.28 g/mol [6][7]
Chemical Formula C₉H₂₀N₄O₃[2][6][7]
Appearance Liquid[2]
Purity Typically ≥95% or ≥98%[7][8]
Recommended Solvents Water, DMSO, DMF, DCM[3]
Recommended Storage Long-term: -20°C; Short-term (days to weeks): 0 - 4°C, dry and dark.[2][3][8]

Safety Precautions and Handling

While this compound is shipped under ambient temperatures as a non-hazardous chemical, it contains an azide functional group.[2] Azide compounds are potentially toxic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid Incompatible Materials: Do not mix with acids, as this can lead to the formation of toxic hydrazoic acid gas.[9] Avoid contact with heavy metals, as some metal azides are explosive.[9]

  • Work Area: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste containing azides as hazardous waste according to your institution's guidelines. Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive metal azides.[10]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications. Calculations can be adjusted as needed for different desired concentrations.

4.1. Materials

  • This compound (liquid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

4.2. Calculations

  • Determine the mass required for a specific volume. Since this compound is a liquid, it is often more practical to work with volume based on its density, if provided by the supplier, or to use the entire contents of a pre-weighed vial. If working from a larger stock, accurately pipetting small volumes of the viscous liquid may be challenging. For this example, we will assume the use of a pre-weighed vial containing a known mass (e.g., 10 mg).

  • Calculate the volume of solvent needed.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example for 10 mg of this compound:

      • Mass = 0.010 g

      • Molecular Weight = 232.28 g/mol

      • Desired Molarity = 10 mM = 0.010 mol/L

      • Volume (L) = 0.010 g / (232.28 g/mol * 0.010 mol/L) = 0.004305 L

      • Volume (µL) = 4305 µL

4.3. Step-by-Step Procedure

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Carefully add the calculated volume (e.g., 4305 µL) of anhydrous DMSO to the vial containing the this compound.

  • Dissolution: Cap the vial securely and vortex thoroughly until the liquid is completely dissolved and the solution is homogeneous.

  • Aliquoting: For ease of use and to prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials.

  • Storage: Store the aliquots at -20°C for long-term storage.[2][3][8] For short-term use, solutions may be kept at 4°C for a few days.[2] Ensure vials are tightly sealed to prevent moisture contamination.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start reagent Equilibrate Reagent to Room Temperature start->reagent calculate Calculate Required Solvent Volume reagent->calculate add_solvent Add Anhydrous DMSO to Reagent Vial calculate->add_solvent dissolve Vortex Until Fully Dissolved add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C for Long-Term Use aliquot->store finish End store->finish

Caption: Workflow for preparing this compound stock solutions.

References

reaction conditions for amide bond formation with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Amide Bond Formation with Methylamino-PEG3-azide

Introduction

This compound is a heterobifunctional linker commonly employed in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a methylamine (B109427) group for amide bond formation with carboxylic acids, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a terminal azide (B81097) group for subsequent "click chemistry" reactions.[2][4] This application note provides detailed protocols and reaction conditions for the efficient coupling of this compound with carboxylic acids to form stable amide bonds.

Mechanism of Action

The formation of an amide bond between a carboxylic acid and the primary amine of this compound is not a spontaneous reaction. It requires the activation of the carboxylic acid to a more electrophilic species that can then readily react with the amine.[5] The most common strategy involves the use of coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU).

  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can be hydrolyzed. To increase efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which then reacts with the amine of this compound to form a stable amide bond, releasing NHS.[6]

  • HATU Chemistry: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that reacts with a carboxylic acid to form an active ester derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[5][7] This active ester is less susceptible to racemization and reacts efficiently with primary amines in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to form the amide bond.[8][9]

Key Reaction Parameters

Successful amide bond formation is dependent on several factors, including the choice of coupling reagent, solvent, pH, and reaction time.

ParameterRecommended ConditionsNotes
Coupling Reagents EDC/NHS (or Sulfo-NHS), HATU, DCC[10][11]HATU is often faster and leads to less epimerization.[7] EDC/NHS is a common and cost-effective choice.
Solvents Anhydrous DMF, DMSO, DCM, THF[10][11][12]The choice of solvent depends on the solubility of the substrates. DMF and DMSO are good choices for dissolving a wide range of molecules.[13]
pH EDC/NHS activation: 4.5-7.2; Amine coupling: 7.0-8.5[13][14]Maintaining the correct pH is crucial for efficient coupling and to minimize side reactions.[15]
Temperature Room Temperature (20-25°C)[11][16]The reaction is typically carried out at room temperature.
Reaction Time Activation (EDC/NHS): 15-60 min; Coupling: 2-24 hours[10][16]Reaction progress should be monitored by an appropriate analytical method such as LC-MS or TLC.[10][11]
Molar Ratios Carboxylic Acid:Amine:Coupling Reagent:BaseSee specific protocols below. Generally, a slight excess of the coupling reagent is used.

Experimental Protocols

Protocol 1: Two-Step Amide Coupling using EDC/NHS

This protocol is adapted for coupling a generic carboxylic acid to this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[13]

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)[13]

  • Anhydrous DMF or DMSO[11][13]

  • Quenching solution (e.g., hydroxylamine (B1172632) or an amine-containing buffer like Tris)[13][16]

Procedure:

  • Equilibrate all reagents to room temperature before use.[13]

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.[6][13]

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.[15]

  • Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.[15][16]

  • In a separate vial, dissolve this compound (1.0 equivalent) in Coupling Buffer.

  • Add the activated carboxylic acid solution to the this compound solution.[15]

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.[15]

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[15]

  • Monitor the reaction progress by LC-MS or TLC.[10][11]

  • Once the reaction is complete, quench any remaining active esters by adding a quenching solution.[13][16]

  • Purify the final conjugate using an appropriate method, such as column chromatography or preparative HPLC.[10][11]

Protocol 2: One-Pot Amide Coupling using HATU

This protocol is suitable for small-scale, rapid amide bond formation.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF[9]

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.[9]

  • Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.[17]

  • Stir the mixture for a few minutes at room temperature.

  • Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.[17]

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS or TLC.[8]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove the coupling byproducts and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Target_Ligand Target Protein Ligand (with Carboxylic Acid) Amide_Intermediate Intermediate Conjugate Target_Ligand->Amide_Intermediate Amide Bond Formation (EDC/NHS or HATU) PEG_Linker This compound PEG_Linker->Amide_Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with Alkyne) PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Amide_Intermediate->PROTAC Click Chemistry (CuAAC or SPAAC)

Caption: Synthetic workflow for a PROTAC molecule.

EDC_NHS_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond PEG_Amine This compound (H₂N-R') PEG_Amine->Amide_Bond

Caption: EDC/NHS amide coupling mechanism.

References

Quantitative Analysis of Methylamino-PEG3-azide Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of conjugating Methylamino-PEG3-azide to proteins or peptides. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The methylamine (B109427) group allows for covalent attachment to available carboxyl groups on a biomolecule, while the terminal azide (B81097) enables subsequent modification via "click chemistry."

Principle of Conjugation

The primary method for conjugating this compound to a protein or peptide is through the formation of a stable amide bond with a carboxylic acid group (e.g., the C-terminus or the side chains of aspartic and glutamic acid residues). This is typically achieved using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.

The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC activates the carboxyl group on the target biomolecule to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: The activated carboxyl group then reacts with the primary amine of this compound to form a stable amide bond. The addition of NHS creates a more stable amine-reactive NHS ester intermediate, which improves the reaction's efficiency.[1]

Quantitative Data Summary

The following tables provide representative data for a typical peptide conjugation experiment. Actual results will vary depending on the specific biomolecule and reaction conditions used.

Table 1: Reaction Parameters

ParameterValueNotes
Peptide Concentration1-5 mg/mLDependent on the solubility of the peptide.
Molar Ratio (Peptide:EDC:NHS)1:2:5A common starting point for optimization.
Molar Ratio (Peptide:this compound)1:20A molar excess of the PEG linker helps to ensure the reaction goes to completion.[1]
Activation pH / TimepH 5.5 / 30 minUsing 0.1 M MES buffer.
Conjugation pH / TimepH 7.2 / 4 hoursUsing 1X PBS buffer at room temperature.[1]

Table 2: Expected Results

ParameterValueMethod of Analysis
Expected Mass Shift+215.28 DaMass Spectrometry (MS)
Post-Purification Yield40-70%Highly dependent on peptide sequence and reaction scale.[1]
Post-Purification Purity>95%Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Experimental Protocols

Conjugation of this compound to a Peptide

This protocol details the conjugation of this compound to a peptide with an available carboxylic acid.

Materials:

  • Peptide with at least one carboxyl group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: 1X PBS, pH 7.2

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • 0.1% Trifluoroacetic acid (TFA) in Water (RP-HPLC Mobile Phase A)

  • 0.1% TFA in Acetonitrile (RP-HPLC Mobile Phase B)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.[1]

  • Activation of Carboxyl Groups: Add EDC and NHS to the dissolved peptide solution. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.[1]

  • Conjugation: Immediately after adding the activation reagents, add a 20-fold molar excess of this compound to the activated peptide solution.

  • Reaction Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.[1]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

Purification by Reversed-Phase HPLC (RP-HPLC)

Purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts.

Procedure:

  • Sample Preparation: Acidify the quenched reaction mixture to a pH of 2-3 with TFA.

  • Injection: Inject the acidified mixture onto a C18 stationary phase column.[1]

  • Elution: Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated peptide will typically elute later than the unreacted peptide.[1]

  • Fraction Collection: Collect fractions and analyze them using analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Characterization and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the final product and quantify the conjugation efficiency.

  • Procedure: Analyze the purified product using an analytical RP-HPLC method similar to the one used for purification. A successful conjugation will result in a new peak with a different retention time compared to the starting peptide.

  • Quantification: The conjugation efficiency can be estimated by comparing the peak area of the conjugated product to the total peak area of all peptide-related species.

Mass Spectrometry (MS):

  • Purpose: To confirm the successful conjugation and determine the exact mass of the product.

  • Procedure: Analyze the purified product using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Confirmation: A successful conjugation will show an increase in the molecular weight corresponding to the mass of the this compound linker (232.28 g/mol ) minus the mass of water (18.02 g/mol ), resulting in a net mass shift of +214.26 Da.

Diagrams and Workflows

Chemical Reaction Pathway

Peptide Peptide-COOH Activated_Peptide Peptide-CO-NHS Peptide->Activated_Peptide Activation EDC_NHS EDC, NHS Conjugate Peptide-CO-NH-CH3-PEG3-N3 Activated_Peptide->Conjugate Conjugation PEG_Amine H2N-CH3-PEG3-N3

Caption: Chemical reaction for conjugating this compound to a carboxyl group.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Prep Dissolve Peptide in Activation Buffer Activation Activate Peptide with EDC and NHS Peptide_Prep->Activation Reagent_Prep Prepare EDC, NHS, and PEG-Amine Solutions Reagent_Prep->Activation Conjugation Add PEG-Amine and Incubate Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify by RP-HPLC Quench->Purification Characterization Analyze by HPLC and Mass Spectrometry Purification->Characterization

Caption: Experimental workflow for conjugation, purification, and analysis.

PROTAC Signaling Pathway

POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (contains MeNH-PEG3-N3 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle Recycled PROTAC and Ubiquitin Degradation->Recycle

References

Application Notes: Methylamino-PEG3-azide for Targeted Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing Bifunctional Linkers for Precise Protein Degradation and Analysis

Introduction

Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. This approach often utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is a critical determinant of its efficacy. Methylamino-PEG3-azide is a versatile bifunctional linker that plays a key role in the synthesis of PROTACs and other chemical probes for targeted proteomics.[2][3]

The structure of this compound features a methylamine (B109427) group and an azide (B81097) group separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. The methylamine group provides a reactive handle for conjugation to a protein of interest (POI) or a ligand that binds to the POI, typically through reaction with carboxylic acids or carbonyls.[3] The azide group enables covalent linkage to a second molecule, such as an E3 ligase ligand or a reporter tag, via highly efficient and specific "click chemistry" reactions.[2] The two primary forms of click chemistry utilized are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][4] The hydrophilic PEG3 linker enhances the solubility and can influence the conformational flexibility of the resulting conjugate, which is crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[5]

Application in PROTAC-based Targeted Protein Degradation

This compound is an ideal building block for constructing PROTACs. In a typical workflow, a ligand that binds to the target protein is first functionalized with this compound. The resulting azide-containing intermediate is then "clicked" to an alkyne-modified E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand). This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers to optimize degradation potency and selectivity.

The ultimate goal of a PROTAC is to induce the degradation of a specific protein. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[6] These parameters are determined experimentally, often using techniques like Western blotting or quantitative mass spectrometry.

Quantitative Data Presentation

The following table presents representative data for a generic PROTAC utilizing a PEG-based linker to degrade a target protein of interest (POI) in a cellular context. This data is illustrative of the quantitative results that can be obtained in targeted proteomics studies.

PROTAC ComponentTarget ProteinCell LineAssay MethodDC50 (nM)Dmax (%)Reference
POI Ligand-PEG3-E3 Ligase LigandPOI-XCancer Cell Line AWestern Blot45>90Adapted from[7]
POI Ligand-PEG3-E3 Ligase LigandPOI-XCancer Cell Line AQuantitative MS5288Adapted from[7]
POI Ligand-PEG3-E3 Ligase LigandPOI-YCancer Cell Line BHiBiT Assay38>95Adapted from[8]

Signaling Pathway and Experimental Workflow

The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System (UPS). The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Experimental_Workflow Start Start Synthesis PROTAC Synthesis: POI Ligand + this compound Start->Synthesis Click_Reaction Click Chemistry: Azide-PROTAC + Alkyne-E3 Ligase Ligand Synthesis->Click_Reaction Cell_Treatment Cell Culture and Treatment with PROTAC Click_Reaction->Cell_Treatment Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification (e.g., Western Blot, MS) Lysis->Quantification Data_Analysis Data Analysis: Determine DC50 and Dmax Quantification->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Methylamino-PEG3-azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Methylamino-PEG3-azide. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring a methylamine (B109427) group and an azide (B81097) group separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5]

  • The methylamine group is reactive towards carboxylic acids, activated esters (like NHS esters), and carbonyls (aldehydes and ketones), forming stable amide or imine bonds.[2][4]

  • The azide group is used in "click chemistry," specifically in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to react with alkyne-containing molecules, forming a stable triazole linkage.[3][6]

  • The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[2][4]

This linker is commonly used in bioconjugation, drug delivery, and for creating PROTACs (Proteolysis Targeting Chimeras).[6]

Q2: How should I store and handle this compound?

Proper storage is crucial to maintain the reactivity of the linker. It should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Before use, it is recommended to equilibrate the vial to room temperature to prevent moisture condensation. Prepare solutions fresh before each experiment to avoid degradation.[7]

Q3: What are the most common side reactions to be aware of?

The two primary functional groups can be prone to specific side reactions:

  • Methylamine Group: When reacting the methylamine with an activated carboxylic acid, a potential side reaction is the acylation of any hydroxyl groups present in your molecule, which can lead to ester formation. This is more likely at higher pH and with a large excess of the acylating agent.[8]

  • Azide Group: The azide group can be reduced to a primary amine in the presence of reducing agents like DTT or TCEP.[9] During CuAAC reactions, a common side reaction is the homocoupling of the alkyne partner (Glaser coupling), especially if the Cu(I) catalyst is not sufficiently protected from oxidation.[1]

Troubleshooting Guide for Low or No Product Yield

Low or no yield is a common issue in conjugation reactions. The following sections provide a systematic approach to troubleshooting reactions involving either the methylamine or the azide functionality of this compound.

Part 1: Troubleshooting Amide Bond Formation (Methylamine Reaction)

Problem: Low or no yield when reacting the methylamine group with a carboxylic acid (often activated with EDC/NHS).

Potential Cause Recommended Solution
Suboptimal pH Maintain a reaction pH between 7.2 and 8.0 for efficient amide bond formation. At lower pH, the amine is protonated and less nucleophilic. At pH above 8.5, the risk of side reactions with other functional groups (like hydroxyls) increases.[8]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris, will compete with the methylamine for reaction with the activated carboxylic acid. Use a non-amine-containing buffer like PBS, HEPES, or borate (B1201080) buffer.[8]
Hydrolysis of Activated Ester Prepare the EDC/NHS activated carboxylic acid solution immediately before adding it to the this compound. Ensure all solvents are anhydrous, as moisture will lead to the hydrolysis of the activated ester.[8]
Inefficient Carboxylic Acid Activation The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform this activation step first before adding the this compound and adjusting the pH for the conjugation reaction.[8]
Reagent Quality and Stoichiometry Use high-purity, fresh reagents. A slight molar excess (1.1 to 1.5 equivalents) of the activated carboxylic acid over the this compound can improve yields, but a large excess may lead to side reactions.[8]
Steric Hindrance If the molecule you are conjugating is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature slightly, but monitor for the formation of side products.[8]
Part 2: Troubleshooting Click Chemistry (Azide Reaction)

Problem: Low or no yield in a CuAAC or SPAAC reaction.

Potential Cause Recommended Solution
Inactive Copper Catalyst (CuAAC) The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II). Degas all solvents and solutions thoroughly. Add a fresh solution of a reducing agent like sodium ascorbate (B8700270) to the reaction mixture.[1][10]
Inhibitors in the Reaction Mixture (CuAAC) Certain functional groups, such as thiols, or chelating agents in your sample can bind to the copper catalyst. If possible, remove these before the reaction. Using a stabilizing ligand like THPTA can also help protect the copper catalyst.[1][10]
Poor Reagent Quality Verify the purity and integrity of your this compound and the alkyne-containing molecule using analytical methods like mass spectrometry or NMR.[10]
Suboptimal Reaction Conditions (SPAAC) For copper-free click chemistry, the reaction kinetics can be sensitive to the buffer and pH. HEPES buffer can lead to higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) can also increase the reaction rate.[7][11]
Low Reactant Concentrations Click chemistry reactions are generally more efficient at higher concentrations. If solubility allows, increase the concentration of your reactants.[7]
Steric Hindrance If the alkyne or azide group is sterically hindered, consider increasing the reaction time and/or temperature. For SPAAC, incubating at room temperature or 37°C can significantly increase the reaction rate.[7]

Experimental Protocols

Protocol 1: Amide Coupling of a Carboxylic Acid to this compound

This protocol describes the activation of a carboxylic acid with EDC and Sulfo-NHS, followed by conjugation to the methylamine group of this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.

  • Activation of Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound (1.0 equivalent).

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any remaining activated carboxylic acid.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC, size-exclusion chromatography, or dialysis to remove unreacted starting materials and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction between an alkyne-containing molecule and this compound.

Materials:

  • Alkyne-containing molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand (recommended)

  • Degassed solvent (e.g., a mixture of DMSO and water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of Sodium Ascorbate in water immediately before use.

    • Prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the degassed solvent.

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions.

    • Add the copper/ligand premix to the solution of your azide and alkyne and mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed overnight at 4°C if the biomolecules are unstable.

  • Purification:

    • Remove the unreacted reagents and copper catalyst using a desalting column, dialysis, or reverse-phase HPLC.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation (pH 4.5-6.0) cluster_conjugation Conjugation (pH 7.2-7.5) cluster_purification Purification Carboxylic_Acid Carboxylic Acid Activated_Ester Activated NHS Ester Carboxylic_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Ester Amide_Conjugate Amide-Linked Conjugate Activated_Ester->Amide_Conjugate 2h RT or O/N 4°C Me_PEG_Azide This compound Me_PEG_Azide->Amide_Conjugate Purification HPLC / SEC / Dialysis Amide_Conjugate->Purification Pure_Product Purified Conjugate Purification->Pure_Product

Caption: Workflow for amide bond formation with this compound.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_catalyst Catalyst Formation cluster_reaction Click Reaction cluster_purification Purification Alkyne Alkyne-Molecule Reaction_Mix Reaction Mixture Alkyne->Reaction_Mix Me_PEG_Azide This compound Me_PEG_Azide->Reaction_Mix CuSO4 CuSO4 Cu_Complex Cu(II)-Ligand Complex CuSO4->Cu_Complex Ligand THPTA Ligand Ligand->Cu_Complex Cu_Complex->Reaction_Mix Triazole_Product Triazole Conjugate Reaction_Mix->Triazole_Product 1-4h RT Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction_Mix Initiation (Cu(II) -> Cu(I)) Purification HPLC / SEC / Dialysis Triazole_Product->Purification Pure_Product Purified Conjugate Purification->Pure_Product

Caption: General workflow for a CuAAC click chemistry reaction.

Troubleshooting_Tree Start Low or No Product Yield Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_Reagents->Start No, replace reagents Check_Reaction_Type Which reaction failed? Check_Reagents->Check_Reaction_Type Yes Amide_Reaction Amide Coupling Check_Reaction_Type->Amide_Reaction Amide Click_Reaction Click Chemistry Check_Reaction_Type->Click_Reaction Click Amide_pH Is pH between 7.2 and 8.0? Amide_Reaction->Amide_pH Click_Type CuAAC or SPAAC? Click_Reaction->Click_Type Amide_pH->Amide_Reaction No, adjust pH Amide_Buffer Is buffer amine-free (e.g., PBS)? Amide_pH->Amide_Buffer Yes Amide_Buffer->Amide_Reaction No, change buffer Amide_Activation Was EDC/NHS activation fresh? Amide_Buffer->Amide_Activation Yes Amide_Activation->Amide_Reaction No, repeat activation Amide_Stoichiometry Check stoichiometry Amide_Activation->Amide_Stoichiometry Yes CuAAC_Node CuAAC Click_Type->CuAAC_Node CuAAC SPAAC_Node SPAAC Click_Type->SPAAC_Node SPAAC CuAAC_Catalyst Is catalyst active? (Degas, add fresh ascorbate) CuAAC_Node->CuAAC_Catalyst SPAAC_Buffer Try HEPES buffer (pH 7.5-8.5) SPAAC_Node->SPAAC_Buffer CuAAC_Catalyst->CuAAC_Node No, check catalyst prep CuAAC_Inhibitors Are there inhibitors present? CuAAC_Catalyst->CuAAC_Inhibitors Yes CuAAC_Inhibitors->Click_Reaction Yes, remove inhibitors SPAAC_Buffer->SPAAC_Node No, change buffer/pH SPAAC_Time_Temp Increase reaction time/temperature SPAAC_Buffer->SPAAC_Time_Temp Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimizing PROTAC Synthesis with Methylamino-PEG3-azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis and application of PROTACs utilizing a Methylamino-PEG3-azide linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] It consists of three components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2][3]

The this compound linker serves several critical functions:

  • Spacing: The Polyethylene Glycol (PEG) portion of the linker provides a flexible chain of a defined length (in this case, 3 PEG units) to spatially orient the target protein and the E3 ligase. This orientation is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation.[1][4]

  • Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and can have poor physicochemical properties.[5][6]

  • Functional Handles for Synthesis:

    • The methylamino group provides a primary amine for conjugation, typically through an amide bond formation with a carboxylic acid on either the warhead or the E3 ligase ligand.

    • The azide (B81097) group is a key functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][7][8] This allows for the efficient and specific ligation of the other binding partner (warhead or E3 ligase ligand) that has been functionalized with an alkyne.

Q2: How does the PEG3 linker length impact PROTAC activity?

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[9][10]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][4]

  • Too long: A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][4] It can also lead to an unstable ternary complex with excessive flexibility.[1]

Systematic studies have shown that varying the PEG linker length can have a significant impact on the degradation efficiency (DC50 and Dmax values) of the resulting PROTAC.[1][11] While a PEG3 linker provides a specific length, it is often necessary to synthesize and test a series of PROTACs with varying PEG chain lengths (e.g., PEG2, PEG4, PEG5) to identify the optimal linker for a given system.[11]

Q3: What are the advantages of using an azide functional group for PROTAC synthesis?

The use of an azide group, in conjunction with an alkyne-functionalized binding partner, allows for the use of "click chemistry" for the final ligation step.[3] This approach offers several advantages:

  • High Efficiency and Yield: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is known for its high yields and reliability.[2][]

  • Orthogonality: The reaction is highly specific and bioorthogonal, meaning it does not interfere with other functional groups present in the complex PROTAC molecule.[7]

  • Modular Synthesis: It facilitates a modular and convergent synthetic strategy. The warhead and E3 ligase ligand can be synthesized and functionalized separately before being "clicked" together at a late stage. This is particularly useful for creating libraries of PROTACs with different linker lengths or attachment points for optimization purposes.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and evaluation of PROTACs using a this compound linker.

Issue 1: Low yield during PROTAC synthesis.

Possible Cause Troubleshooting Strategy
Inefficient Amide Coupling - Ensure the carboxylic acid on your warhead or E3 ligase ligand is properly activated (e.g., using HATU, HOBt/EDC).- Use an appropriate base (e.g., DIPEA) to neutralize any acid and facilitate the reaction.- Optimize reaction conditions such as solvent, temperature, and reaction time.
Poor "Click" Reaction (CuAAC) Efficiency - Use a reliable source of Copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).- Ensure all reagents are pure and solvents are degassed to prevent oxidation of the Cu(I) catalyst.- Consider using a copper-stabilizing ligand to improve catalyst performance and prevent side reactions.[13]
Side Reactions of the Azide Group - The azide group is generally stable, but can be reduced under certain conditions (e.g., with strong reducing agents). Ensure compatibility with other synthetic steps.
Purification Challenges - PROTACs, especially those with PEG linkers, can be challenging to purify due to their polarity.[14]- Reverse-phase HPLC is often the preferred method for final purification.[7][15]- Optimize the column, gradient, and mobile phase to achieve good separation.

Issue 2: The synthesized PROTAC does not induce degradation of the target protein.

Possible Cause Troubleshooting Strategy
Poor Cell Permeability - Although PEG linkers can improve solubility, the overall physicochemical properties of the PROTAC may still hinder cell entry.[16][17]- Consider modifying the linker or the ligands to improve lipophilicity or introduce features that enhance cell uptake.[16]
Inefficient Ternary Complex Formation - The PEG3 linker length may not be optimal for your specific target and E3 ligase pair.[1][4]- Synthesize and test a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4, PEG5, etc.).[11]- The attachment points of the linker on the warhead and E3 ligase ligand are also critical.[18] Consider synthesizing isomers with different attachment points.
Incorrect Ternary Complex Geometry - Even if a ternary complex forms, it may not be in a productive conformation for ubiquitination to occur.[16][19]- This often requires a redesign of the linker length or composition.[16]
Low E3 Ligase Expression - The chosen E3 ligase may not be sufficiently expressed in the cell line being used.[20]- Confirm the expression level of the E3 ligase by Western blot or proteomics.
PROTAC Instability - The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized by the cells.[16]- Assess the stability of your PROTAC in media and cell lysate over time using LC-MS.

Issue 3: The "Hook Effect" is observed.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[16] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[16][19]

Mitigation Strategy Description
Perform a Wide Dose-Response Curve Always test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to observe the bell-shaped curve characteristic of the hook effect.[16]
Test at Lower Concentrations The maximal degradation effect is often observed in the nanomolar to low micromolar range.[16]
Enhance Ternary Complex Cooperativity PROTACs that promote positive cooperativity in ternary complex formation are less prone to the hook effect. This is an intrinsic property of the PROTAC design that can be influenced by linker length and composition.[16]

Quantitative Data Summary

Systematic variation of the PEG linker length is a crucial optimization step. The optimal length is highly dependent on the specific target protein and E3 ligase. Below is a representative table summarizing the impact of PEG linker length on the degradation of BRD4 by thalidomide-based PROTACs, illustrating the importance of this parameter.

PROTAC Linker LengthDC₅₀ (nM)Dₘₐₓ (%)Reference
PEG2>1000<20[11]
PEG3~500~60[11]
PEG4~100>80[11]
PEG5 ~20 >90 [11]
PEG6~50~85[11]

Note: The data presented here is a qualitative guide based on compiled information for BRD4 degradation and may not be directly applicable to all target proteins.[11] It serves to illustrate the general trend and the importance of linker length optimization.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using a this compound Linker

This protocol describes a two-step synthesis involving an initial amide coupling followed by a copper-catalyzed "click" reaction.

Step 1: Amide Coupling of Linker to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase-linker-azide intermediate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized warhead (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO).

  • Add a freshly prepared solution of copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.[15]

Protocol 2: Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[20]

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with an appropriate secondary antibody and visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[7]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-Anchor) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin E3->Ub recruits E2 & transfers Ub Ub_POI Poly-ubiquitinated POI Ub->Ub_POI poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome recognition Degraded Degraded Peptides Proteasome->Degraded degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start PROTAC Shows No Degradation Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Poor Physicochemical Properties? Ternary_Formation Confirm Ternary Complex Formation (e.g., TR-FRET, SPR) Permeability->Ternary_Formation Permeable Redesign Redesign PROTAC (Vary Linker Length/Attachment) Permeability->Redesign Low Permeability E3_Expression Check E3 Ligase Expression (Western Blot) Ternary_Formation->E3_Expression Complex Forms Ternary_Formation->Redesign No/Weak Complex Stability Evaluate PROTAC Stability (LC-MS) E3_Expression->Stability Sufficient Expression Optimize_Cells Select Different Cell Line E3_Expression->Optimize_Cells Low Expression Stability->Redesign Unstable

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

common side reactions in Methylamino-PEG3-azide bioconjugation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG3-azide bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in bioconjugation?

This compound is a heterobifunctional linker molecule featuring a methylamine (B109427) group (-NHCH₃) and an azide (B81097) group (-N₃) separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for a two-step, sequential conjugation strategy. The methylamine group is typically reacted with molecules containing carboxylic acids or activated esters (such as NHS esters) to form stable amide bonds.[2][4] The azide group serves as a handle for "click chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the highly efficient and specific attachment of molecules containing alkyne or strained alkyne groups.[2][3][5] The hydrophilic PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate.[1][2]

Q2: What is the general workflow for a sequential bioconjugation using this compound?

A typical workflow involves two main stages:

  • Amine-Reactive Conjugation: The methylamine end of the linker is reacted with a biomolecule containing an activated carboxyl group (e.g., an NHS ester). This step is sensitive to pH and the presence of other primary amines.

  • Azide-Reactive "Click" Chemistry: Following the first conjugation and purification, the azide end of the now-linked PEG molecule is reacted with a second molecule containing an alkyne or a strained cyclooctyne (B158145) group.

This sequential approach allows for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs).

Troubleshooting Guide: Common Side Reactions and How to Avoid Them

This section addresses specific issues that may arise during the two main stages of conjugation with this compound.

Part 1: Troubleshooting the Methylamine Conjugation (e.g., EDC/NHS Coupling)

Issue 1: Low Yield of the Amine-Coupled Product

  • Possible Cause A: Hydrolysis of the Activated Ester (e.g., NHS ester). NHS esters are susceptible to hydrolysis in aqueous solutions, which reverts the activated carboxyl group back to a carboxylic acid, rendering it unreactive towards the methylamine.

    • Solution:

      • Prepare fresh solutions of EDC and NHS/Sulfo-NHS immediately before use.[4]

      • Ensure all solvents are anhydrous, especially if performing the reaction in organic solvents.

      • Perform the activation step at a slightly acidic pH (4.5-6.0) to optimize the formation of the NHS ester and minimize hydrolysis.[4]

  • Possible Cause B: Inefficient Activation of Carboxylic Acid. The initial activation of the carboxylic acid with EDC may be incomplete.

    • Solution:

      • Use a molar excess of EDC and NHS (typically 1.5 to 5-fold) over the carboxylic acid-containing molecule to drive the activation reaction.

      • Ensure the activation buffer is free of carboxyl and primary amine groups. MES buffer is a common choice.[6]

  • Possible Cause C: Competing Reactions with Buffers. Buffers containing primary amines, such as Tris, will compete with the this compound for reaction with the activated ester.

    • Solution:

      • Use non-amine containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer for the coupling step.[4]

  • Possible Cause D: Suboptimal pH for Coupling. The nucleophilicity of the methylamine group is pH-dependent.

    • Solution:

      • After the initial activation at a lower pH, the coupling reaction with the methylamine should be performed at a pH of 7.2 to 8.5 to ensure the amine is sufficiently deprotonated and reactive.[4]

Issue 2: Formation of N-acylurea Byproduct

  • Possible Cause: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct if it does not react efficiently with the amine.[4]

    • Solution:

      • The addition of NHS or Sulfo-NHS is crucial as it converts the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, which is less prone to this side reaction.[6]

Part 2: Troubleshooting the Azide "Click" Chemistry Reaction (CuAAC and SPAAC)

Issue 3: Low Yield in the "Click" Reaction Step

  • Possible Cause A (CuAAC & SPAAC): Reduction of the Azide Group. The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This is a common issue if such reagents are used in a prior step (e.g., to reduce disulfide bonds in a protein) and not completely removed.

    • Solution:

      • Thoroughly remove any reducing agents before initiating the click chemistry step. Desalting columns are effective for this purpose.

  • Possible Cause B (CuAAC): Oxidation of Amino Acid Residues. The copper(I) catalyst used in CuAAC can, in the presence of the reducing agent sodium ascorbate, generate reactive oxygen species that may lead to the oxidation of sensitive amino acid residues like histidine and arginine.[7]

    • Solution:

      • Use a copper-chelating ligand such as THPTA or TBTA to stabilize the copper(I) catalyst and minimize oxidative side reactions.[8] These ligands can also enhance the reaction rate.

  • Possible Cause C (SPAAC): Steric Hindrance. Bulky molecules near the azide or the cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction.

    • Solution:

      • Consider using a PEG linker with a longer spacer to increase the distance between the biomolecule and the reactive group.

  • Possible Cause D (SPAAC): Instability of the Cyclooctyne. Some strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.

    • Solution:

      • Store cyclooctyne reagents according to the manufacturer's instructions.

      • Avoid harsh acidic conditions during the reaction and workup steps.

Data Presentation

Table 1: General Comparison of Bioconjugation Chemistries

FeatureEDC/NHS Coupling (for Methylamine)CuAAC (for Azide)SPAAC (for Azide)
Reaction pH Activation: 4.5-6.0; Coupling: 7.2-8.54.0-12.0Physiological (7.4)
Typical Yield Variable (50-90%)High (>90%)[9]High (>90%)
Common Side Reactions NHS-ester hydrolysis, N-acylurea formationOxidation of amino acidsMinimal
Need for Catalyst NoYes (Copper(I))No
Biocompatibility GoodLower (due to copper toxicity)High

Experimental Protocols

Protocol 1: Sequential Conjugation of a Carboxyl-Containing Molecule (Molecule A) and an Alkyne-Containing Molecule (Molecule B) using this compound

Stage 1: Conjugation to the Methylamine Group

  • Activation of Molecule A:

    • Dissolve Molecule A (containing a carboxylic acid) in MES buffer (0.1 M, pH 5.5).

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Coupling to this compound:

    • Dissolve this compound in PBS (0.1 M, pH 7.4).

    • Add the activated Molecule A solution to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubate for 5 minutes.

    • Purify the product (Molecule A-PEG3-azide) using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Stage 2: Conjugation to the Azide Group (CuAAC Example)

  • Prepare Click Chemistry Reagents:

    • Prepare a stock solution of Molecule B (containing a terminal alkyne).

    • Prepare a stock solution of copper(II) sulfate (B86663).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA).

    • Prepare a fresh stock solution of sodium ascorbate.

  • Click Reaction:

    • In a suitable buffer (e.g., PBS, pH 7.4), combine the purified Molecule A-PEG3-azide and a 1.5 to 2-fold molar excess of Molecule B.

    • Add the copper(II) sulfate and the ligand.

    • Initiate the reaction by adding sodium ascorbate.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final conjugate (Molecule A-PEG3-Molecule B) using an appropriate method such as SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove the copper catalyst, excess reagents, and any side products.[]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Methylamine Conjugation cluster_stage2 Stage 2: Azide Conjugation (Click Chemistry) molA Molecule A (with -COOH) activation Activation (EDC/NHS, pH 5.5) molA->activation activated_molA Activated Molecule A (NHS-ester) activation->activated_molA coupling Coupling (pH 7.2-7.5) activated_molA->coupling linker This compound linker->coupling product1 Molecule A-PEG3-azide coupling->product1 purification1 Purification (SEC/Dialysis) product1->purification1 purified_product1 Purified Product 1 purification1->purified_product1 click_reaction Click Reaction (CuSO4, NaAsc, Ligand) purified_product1->click_reaction molB Molecule B (with Alkyne) molB->click_reaction final_product Final Conjugate (Molecule A-PEG3-Molecule B) click_reaction->final_product purification2 Final Purification (SEC/IEX/HIC) final_product->purification2 final_purified_product Purified Final Product purification2->final_purified_product

Caption: Sequential bioconjugation workflow using this compound.

troubleshooting_logic cluster_amine Amine Conjugation Issues cluster_azide Azide Conjugation Issues start Low Conjugation Yield? hydrolysis NHS-ester Hydrolysis? start->hydrolysis Stage 1 azide_reduction Azide Reduction? start->azide_reduction Stage 2 buffer Amine Buffer Used? hydrolysis->buffer solution1 Use fresh reagents, control pH hydrolysis->solution1 ph Incorrect pH? buffer->ph solution2 Use non-amine buffers buffer->solution2 solution3 Two-step pH: Activation (5.5), Coupling (7.4) ph->solution3 copper_ox Copper Oxidation? (CuAAC) azide_reduction->copper_ox solution4 Remove reducing agents azide_reduction->solution4 steric_hindrance Steric Hindrance? (SPAAC) copper_ox->steric_hindrance solution5 Use copper-chelating ligand copper_ox->solution5 solution6 Use longer PEG spacer steric_hindrance->solution6

Caption: Troubleshooting logic for low yield in bioconjugation reactions.

References

Technical Support Center: Improving Click Chemistry Efficiency with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methylamino-PEG3-azide in their click chemistry applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes for efficient and successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two key functional groups: a terminal azide (B81097) group (-N₃) and a methylamino group (-NHCH₃), separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1]

  • The azide group is used in "click chemistry," most commonly in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable triazole linkage with an alkyne-modified molecule.[2]

  • The methylamino group can be used for subsequent conjugations, for example, by reacting with carboxylic acids or activated esters.

  • The PEG3 linker enhances aqueous solubility and provides a flexible spacer, which can help to reduce steric hindrance between the conjugated molecules.[3]

This reagent is frequently used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise linking of different molecular entities is required.[4]

Q2: What are the most common reasons for low or no product yield in a CuAAC reaction using this compound?

Low or no yield in CuAAC reactions can typically be attributed to one or more of the following factors:

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I). This species is prone to oxidation to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent (like sodium ascorbate) or exposure of the reaction to air will deactivate the catalyst.

  • Poor Reagent Quality: Degradation of the this compound or the alkyne-containing substrate can prevent the reaction from proceeding. It is crucial to use high-purity reagents and store them under the recommended conditions.

  • Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or an inappropriate solvent system can significantly reduce reaction efficiency.

  • Steric Hindrance: The PEG chain, while flexible, can sometimes sterically hinder the approach of the azide to the alkyne, especially when conjugating large biomolecules.[5]

  • Copper Sequestration: In bioconjugation, functional groups on proteins (e.g., cysteines, histidines) can chelate the copper catalyst, making it unavailable for the cycloaddition reaction.

Q3: Can the methylamino group of this compound interfere with the click reaction?

Under typical CuAAC conditions (pH 4-12), the methylamino group is generally not expected to directly interfere with the azide-alkyne cycloaddition. However, it is a nucleophile and could potentially coordinate with the copper catalyst. Using a copper-chelating ligand like THPTA or TBTA is highly recommended to stabilize the Cu(I) catalyst and prevent unwanted side reactions or inhibition.[6]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Oxidation of Cu(I) Catalyst 1. Degas all solutions: Before starting the reaction, thoroughly degas all buffers and solvent systems by bubbling with an inert gas (argon or nitrogen) or by using vacuum/sonication cycles.[7] 2. Use fresh reducing agent: Prepare a fresh stock solution of sodium ascorbate (B8700270) for each experiment. 3. Maintain an inert atmosphere: If possible, conduct the reaction under an argon or nitrogen atmosphere.
Inhibitors in the Reaction Mixture 1. Purify starting materials: Ensure that your alkyne-modified molecule and this compound are free from impurities. 2. Avoid interfering buffers: Do not use buffers containing strong chelating agents (e.g., EDTA) or high concentrations of amines (e.g., Tris), which can sequester copper ions. Phosphate-buffered saline (PBS) or HEPES are generally good choices.
Suboptimal Reagent Concentrations 1. Optimize reactant stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.5-2 equivalents) of the less critical or more soluble component can drive the reaction to completion.[8] 2. Adjust catalyst and ligand concentrations: The optimal concentration of CuSO₄ and ligand can vary. A good starting point is 50-100 µM CuSO₄ and a 5-fold molar excess of the ligand (e.g., 250-500 µM THPTA).
Steric Hindrance from the PEG Linker 1. Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 4-16 hours) at room temperature. 2. Slightly increase temperature: If the biomolecules are stable, increasing the temperature to 37°C may improve reaction kinetics.[9] 3. Consider a longer PEG linker: If steric hindrance is a persistent issue, using a reagent with a longer PEG chain (e.g., Methylamino-PEG5-azide) may be beneficial.[10]
Problem 2: Formation of Side Products or Aggregation
Potential Cause Recommended Solution
Oxidative Damage to Biomolecules 1. Use a protective ligand: Ligands like THPTA not only accelerate the reaction but also protect sensitive biomolecules from reactive oxygen species (ROS) generated by the copper/ascorbate system. A ligand-to-copper ratio of 5:1 is recommended. 2. Include a ROS scavenger: Adding aminoguanidine (B1677879) to the reaction mixture can help to intercept deleterious byproducts.
Glaser Coupling (Alkyne Homocoupling) 1. Maintain low oxygen levels: This side reaction is promoted by oxygen. Thoroughly degas all solutions. 2. Ensure sufficient reducing agent: An adequate concentration of sodium ascorbate helps to keep the copper in the Cu(I) state, which disfavors Glaser coupling.
Solubility Issues and Aggregation 1. Use a co-solvent: For hydrophobic molecules, adding a small percentage of a water-miscible organic solvent like DMSO or DMF can improve solubility.[8] 2. Optimize pH: Ensure the reaction pH is appropriate for the solubility and stability of your biomolecule.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how different reaction parameters can influence the efficiency of CuAAC with this compound. These are representative values and may need to be optimized for your specific system.

Table 1: Effect of Ligand-to-Copper Ratio on Reaction Yield

Ligand:CuSO₄ RatioApproximate Yield (%) after 2 hoursObservations
1:145%Moderate yield, potential for biomolecule damage.
5:1 90% Optimal for balancing reaction speed and protecting biomolecules.
10:185%High yield, but may slightly slow down the reaction rate.
(Conditions: 100 µM this compound, 120 µM alkyne-protein, 100 µM CuSO₄, 1 mM Sodium Ascorbate, PBS pH 7.4, Room Temperature)

Table 2: Effect of Temperature and Time on Reaction Completion

Temperature (°C)Time to >95% Completion (hours)
4~16
25 (Room Temp)~4
37~1.5
(Conditions: 1.5 equivalents this compound, 1 equivalent alkyne-peptide, 100 µM CuSO₄, 500 µM THPTA, 1 mM Sodium Ascorbate, PBS pH 7.4)

Experimental Protocols

General Protocol for Bioconjugation using this compound

This protocol provides a starting point for the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Degassed buffers and water

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, dissolve the alkyne-modified protein in degassed buffer to a final concentration of 25-100 µM.

    • Prepare a stock solution of this compound in degassed water or DMSO.

  • Reaction Assembly:

    • To the protein solution, add the this compound stock solution to achieve a final concentration that is 1.5 to 2-fold molar excess over the protein.

    • In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio. Mix gently.

    • Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ should be between 50-250 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if any of the components are light-sensitive.

  • Purification:

    • Remove unreacted this compound, copper catalyst, and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

CuAAC_Workflow Experimental Workflow for CuAAC with this compound cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly & Initiation cluster_incubation 3. Incubation cluster_purification 4. Purification prep_protein Dissolve Alkyne-Protein in Degassed Buffer mix_reactants Combine Alkyne-Protein and Azide Solution prep_protein->mix_reactants prep_azide Prepare this compound Stock Solution prep_azide->mix_reactants prep_cu Prepare CuSO4 Stock Solution mix_catalyst Premix CuSO4 and THPTA (1:5 ratio) prep_cu->mix_catalyst prep_ligand Prepare THPTA Stock Solution prep_ligand->mix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst mix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify product Final Bioconjugate purify->product

Caption: A generalized experimental workflow for a CuAAC reaction.

Troubleshooting_Low_Yield Troubleshooting Logic for Low CuAAC Yield start Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure and non-degraded? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions solution_catalyst Degas all solutions. Use fresh reducing agent. Use a protective ligand (e.g., THPTA). check_catalyst->solution_catalyst No solution_reagents Verify reagent purity via QC. Store reagents properly. check_reagents->solution_reagents No solution_conditions Optimize reactant concentrations. Adjust temperature/time. Check buffer composition (avoid chelators). check_conditions->solution_conditions No

Caption: Common causes and solutions for low yield in CuAAC reactions.

References

challenges in using Methylamino-PEG3-azide for in vivo studies and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Methylamino-PEG3-azide in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using this compound for in vivo applications?

The main challenges associated with the in vivo use of this compound, and similar short-chain PEG-azide linkers, revolve around the complexities of performing bioorthogonal click chemistry in a living system. These challenges include:

  • Reaction Efficiency in a Biological Milieu: Achieving high reaction yields for click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) can be difficult in complex biological environments due to competing reactions and sequestration of reagents.[1][2]

  • Catalyst Toxicity (for CuAAC): The copper catalyst required for CuAAC is toxic to cells and tissues, which is a significant drawback for in vivo applications.[2]

  • Immunogenicity of the PEG Linker: Polyethylene glycol (PEG) can elicit an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated clearance of the PEGylated molecule and potential allergic reactions upon repeated administration.[1]

  • Biodistribution and Clearance: The pharmacokinetic profile, including tissue distribution and elimination rate, of small molecules like this compound can be variable and needs to be empirically determined for each specific application.

  • Stability of Reagents: The stability of the azide (B81097) group and the corresponding alkyne partner (especially strained alkynes in SPAAC) under physiological conditions can impact reaction efficiency.[2]

Q2: How can I improve the efficiency of my in vivo click reaction?

Improving in vivo click reaction efficiency requires careful optimization of several factors:

  • Choice of Click Chemistry:

    • CuAAC: If using CuAAC, it is crucial to use ligands that stabilize the Cu(I) oxidation state and minimize toxicity. Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that can improve reaction efficiency and biocompatibility.[3]

    • SPAAC: For copper-free approaches, select a strained alkyne with a high reaction rate. Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are commonly used.[4][5]

  • Reagent Concentration and Stoichiometry: The local concentration of both the azide and alkyne at the target site is critical. While systemic administration is common, strategies to increase local concentrations, such as targeted delivery, can significantly improve yields. An excess of one reagent is often used to drive the reaction to completion.

  • Control Experiments: Always perform control reactions to troubleshoot low yields. This can help determine if the issue lies with the reagents, the biological system, or the experimental conditions.[2]

Q3: What is the potential immunogenicity of this compound and how can it be mitigated?

The PEG component of this compound can be immunogenic. The immune system can recognize PEG as a foreign substance, leading to the formation of anti-PEG antibodies (primarily IgM and IgG).[1][6]

  • Factors Influencing Immunogenicity: The likelihood of an immune response is influenced by the molecular weight of the PEG, the nature of the conjugated molecule, the route of administration, and the frequency of dosing.[6] While short PEG chains like PEG3 are generally considered to be less immunogenic than high molecular weight PEGs, the risk is not negligible.

  • Mitigation Strategies:

    • Screening for Pre-existing Antibodies: A subset of the population has pre-existing anti-PEG antibodies due to exposure to PEG in everyday products. Screening for these antibodies in animal models or human subjects may be necessary.

    • Alternative Linkers: If immunogenicity is a significant concern, consider alternative non-PEG hydrophilic linkers.

    • Dosing Regimen: The dosing schedule can influence the immune response.

Troubleshooting Guides

Low In Vivo Click Reaction Yield
Potential Cause Troubleshooting Steps
Poor Bioavailability/Biodistribution - Perform pharmacokinetic studies to determine the concentration of your azide and alkyne partners in the target tissue over time.- Modify the delivery vehicle or formulation to improve solubility and target tissue accumulation.
Reagent Instability - Confirm the stability of your azide and alkyne reagents under physiological conditions (pH 7.4, 37°C) in vitro before moving to in vivo experiments.- For SPAAC, ensure the strained alkyne has not degraded during storage or handling.[2]
Catalyst Sequestration or Inhibition (CuAAC) - Increase the concentration of the copper catalyst and ligand.- Use a chelating ligand like THPTA to protect the copper from being sequestered by endogenous proteins and other biomolecules.[1]
Steric Hindrance - If the azide or alkyne is attached to a large molecule, steric hindrance may prevent the reaction.- Consider redesigning your conjugate with a longer linker to increase the accessibility of the reactive groups.[2]
Incorrect Stoichiometry at Target Site - Adjust the molar ratio of the injected azide and alkyne components.- Optimize the timing of administration for each component to ensure they are both present at the target site simultaneously.

Experimental Protocols & Methodologies

General Protocol for In Vivo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Disclaimer: This is a general starting point and must be optimized for your specific animal model, target, and molecules of interest.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified molecule in a biocompatible vehicle (e.g., saline, PBS).

    • Prepare a stock solution of this compound-functionalized molecule in a biocompatible vehicle.

    • Prepare a pre-mixed catalyst solution of CuSO₄ and a 5-fold molar excess of THPTA ligand in water.[3]

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

  • Administration:

    • Administer the alkyne- and azide-containing molecules to the animal model via the desired route (e.g., intravenous, intraperitoneal). The order and timing of injections should be optimized based on the pharmacokinetics of each component.

    • After a predetermined time for biodistribution, administer the catalyst/ligand premix, followed immediately by the sodium ascorbate solution.

  • Monitoring and Analysis:

    • Monitor the animal for any adverse effects.

    • At the desired time points, collect tissues of interest.

    • Analyze the tissue for the formation of the triazole product using appropriate techniques such as LC-MS/MS, fluorescence imaging (if one of the components is fluorescently labeled), or western blotting.

General Protocol for In Vivo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reagent Preparation:

    • Prepare a stock solution of the strained alkyne (e.g., DBCO, BCN)-modified molecule in a biocompatible vehicle.

    • Prepare a stock solution of the this compound-functionalized molecule in a biocompatible vehicle.

  • Administration:

    • Administer the alkyne- and azide-containing molecules to the animal model. The timing and order of administration should be optimized based on the pharmacokinetics of each component to ensure their co-localization at the target site.

  • Monitoring and Analysis:

    • Monitor the animal for any adverse effects.

    • Collect tissues at various time points post-injection.

    • Analyze for the formation of the triazole product using suitable analytical methods.

Visualizations

experimental_workflow General In Vivo Click Chemistry Workflow cluster_prep 1. Reagent Preparation cluster_admin 2. In Vivo Administration cluster_reaction 3. In Vivo Reaction cluster_analysis 4. Analysis prep_azide Prepare Azide-PEG3- functionalized molecule admin_azide Administer Azide (e.g., IV, IP) prep_azide->admin_azide prep_alkyne Prepare Alkyne- functionalized molecule admin_alkyne Administer Alkyne (e.g., IV, IP) prep_alkyne->admin_alkyne reaction Bioorthogonal Click Reaction at Target Site admin_azide->reaction admin_alkyne->reaction tissue Tissue Collection reaction->tissue analysis Detection of Triazole Product (e.g., LC-MS, Imaging) tissue->analysis

Caption: A generalized workflow for performing in vivo click chemistry experiments.

troubleshooting_logic Troubleshooting Low In Vivo Reaction Yield start Low or No Product Formation check_reagents Are reagents stable and pure? start->check_reagents check_pk Do reagents co-localize in the target tissue? check_reagents->check_pk Yes solution_reagents Synthesize and purify fresh reagents. Perform in vitro stability assays. check_reagents->solution_reagents No check_conditions Are reaction conditions (e.g., catalyst for CuAAC) optimal? check_pk->check_conditions Yes solution_pk Perform pharmacokinetic studies. Adjust dosing and timing. Consider targeted delivery. check_pk->solution_pk No solution_conditions Increase catalyst/ligand concentration. Switch to a faster reacting alkyne (SPAAC). check_conditions->solution_conditions No end Improved Yield solution_reagents->end solution_pk->end solution_conditions->end

Caption: A decision tree for troubleshooting low yields in in vivo click chemistry reactions.

References

Technical Support Center: Purification of Methylamino-PEG3-azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylamino-PEG3-azide and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products from this compound reactions?

A1: The choice of purification technique largely depends on the properties of the final product (e.g., small molecule, peptide, protein). Commonly employed methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Widely used for purifying PEGylated small molecules and peptides due to its high resolution.[][2]

  • Size Exclusion Chromatography (SEC): Effective for separating larger molecules, like proteins or antibodies, from smaller unreacted reagents and byproducts.[][3][4]

  • Ion Exchange Chromatography (IEX): Useful for separating molecules based on charge, which can be altered by PEGylation. This technique can even separate positional isomers.[][4]

  • Flash Column Chromatography: A common technique for small molecule purification on silica (B1680970) gel, though it can be challenging with highly polar PEGylated compounds.[5]

  • Dialysis/Ultrafiltration: Suitable for removing small molecule impurities from large PEGylated products like proteins.[3][6]

  • Precipitation: Can be effective if there is a significant solubility difference between the desired product and impurities.[6]

Q2: How can I monitor the progress of my purification?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring column chromatography. Since this compound and its derivatives may lack a UV chromophore, staining with potassium permanganate (B83412) (KMnO4) or iodine is recommended.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the desired product's mass and an indication of purity.[5]

  • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector, HPLC can provide high-resolution separation and quantification of purity. For PEGylated compounds lacking a UV chromophore, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index (RI) detector are effective.[7][8][9]

Q3: The PEG chain in my product makes it difficult to purify using standard silica gel chromatography. What can I do?

A3: PEGylated compounds are known for their unique solubility properties, which can lead to streaking on silica gel.[6] Consider the following:

  • Solvent System Modification: For normal-phase chromatography, highly polar solvent systems like dichloromethane/methanol or chloroform/methanol might be necessary. Adding a small amount of a modifier like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds can sometimes improve peak shape.[5][10]

  • Reverse-Phase Chromatography: This is often the preferred method for PEGylated compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[][2]

Q4: I am having trouble removing unreacted this compound from my reaction mixture. What is the best approach?

A4: The optimal method depends on the nature of your product.

  • For large molecule products (e.g., proteins): Size exclusion chromatography (SEC) is highly effective at separating the high molecular weight product from the smaller unreacted PEG linker.[][3] Dialysis or ultrafiltration with an appropriate molecular weight cut-off (MWCO) membrane can also be used.[5]

  • For small molecule products: RP-HPLC is typically the best choice for achieving high purity.[3] Careful optimization of the gradient is key to resolving the product from the starting material. Liquid-liquid extraction can be a quick initial cleanup step if there is a significant polarity difference.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product co-elutes with unreacted starting material during column chromatography. The chosen solvent system provides poor resolution.1. Re-optimize the solvent system using TLC with different solvent combinations (e.g., switch from Hexanes/Ethyl Acetate to Dichloromethane/Methanol). 2. Consider switching to a different stationary phase, such as reverse-phase C18 silica.[5]
Low recovery of the product after purification. 1. The product may be irreversibly adsorbed onto the silica column. 2. The product might be unstable under the purification conditions.1. Add a modifier to your eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). 2. Perform the purification quickly and at a lower temperature if possible.[5]
Multiple spots/peaks are observed on TLC/LC-MS after purification. 1. Side reactions may have occurred. 2. The product may have positional isomers.1. Re-evaluate the reaction conditions to minimize side reactions. 2. Ion-exchange chromatography can be effective at separating positional isomers of PEGylated proteins.[][4] For small molecules, high-resolution RP-HPLC may be required.
Cannot visualize the product on a UV-TLC plate. The product, like the this compound linker, may lack a UV chromophore.Use a chemical stain for visualization. A potassium permanganate (KMnO4) dip or an iodine chamber will stain the PEG linker, making the spot visible.[5]
Residual reagent detected after dialysis or ultrafiltration. 1. The membrane's Molecular Weight Cut-Off (MWCO) is too high. 2. Insufficient buffer exchange cycles were performed.1. Select a membrane with an MWCO that is at least 5-10 times smaller than the molecular weight of your product. 2. Increase the number and volume of buffer exchanges and extend the dialysis time.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for PEGylated Products

Technique Principle of Separation Best Suited For Advantages Disadvantages
Reverse-Phase HPLC (RP-HPLC) HydrophobicitySmall molecules, peptidesHigh resolution, widely applicableCan be time-consuming for large scale, requires specialized equipment
Size Exclusion Chromatography (SEC) Molecular SizeLarge molecules (proteins, antibodies) from small moleculesEfficient removal of small byproducts and unreacted reagentsLow resolution for molecules of similar size
Ion Exchange Chromatography (IEX) ChargeCharged molecules, separation of positional isomersHigh capacity, can separate isomersRequires charged analytes, buffer optimization can be complex
Flash Column Chromatography PolaritySmall molecules with different polarity from impuritiesScalable, widely availableCan be challenging for highly polar PEGylated compounds (streaking)
Dialysis / Ultrafiltration Molecular SizeRemoving small impurities from large moleculesSimple, gentle on the productSlow, may not be suitable for all product sizes

Experimental Protocols

General Protocol for Purification of a PEGylated Small Molecule using Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework and may require optimization for your specific product.

Materials:

  • RP-HPLC system with a suitable detector (e.g., UV, ELSD, CAD, or MS)

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction mixture containing the PEGylated product

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved.[3]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.[3]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.[3] This gradient should be optimized based on the retention time of your product and impurities.

  • Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., LC-MS) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation, to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_decision1 Initial Assessment cluster_pathways Purification Pathways cluster_large_mol Large Molecule Pathway cluster_small_mol Small Molecule Pathway cluster_end Analysis & Final Product Crude_Reaction_Mixture Crude Reaction Mixture Product_Properties Assess Product Properties (Size, Polarity, Charge) Crude_Reaction_Mixture->Product_Properties SEC Size Exclusion Chromatography (SEC) (Bulk Separation) Product_Properties->SEC Large Molecule (e.g., Protein) Extraction Liquid-Liquid Extraction (Optional Initial Cleanup) Product_Properties->Extraction Small Molecule IEX Ion Exchange Chromatography (IEX) (Fine Purification / Isomer Separation) SEC->IEX Dialysis Dialysis / Ultrafiltration (Buffer Exchange / Final Cleanup) IEX->Dialysis Purity_Analysis Purity Analysis (LC-MS, HPLC) Dialysis->Purity_Analysis Flash_Chrom Flash Chromatography (Initial Purification) Extraction->Flash_Chrom RP_HPLC Reverse-Phase HPLC (RP-HPLC) (High Purity) Flash_Chrom->RP_HPLC RP_HPLC->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A decision-making workflow for purifying this compound reaction products.

References

how to prevent aggregation during PEGylation with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during PEGylation with Methylamino-PEG3-azide.

Troubleshooting Guide

This guide addresses common issues encountered during the PEGylation process in a question-and-answer format.

Q1: I've observed visible precipitation/turbidity in my reaction mixture after adding this compound. What is the likely cause and what should I do?

A1: Visible precipitation or turbidity is a clear indicator of significant aggregation.[1] This is likely due to one or more of the following factors: suboptimal reaction conditions, high protein concentration, or intermolecular cross-linking.[1]

Immediate Actions:

  • Stop the reaction: If possible, immediately proceed to purification to salvage any non-aggregated product.

  • Analyze the aggregates: Use techniques like SDS-PAGE or Size Exclusion Chromatography (SEC) to characterize the high molecular weight species.[1]

  • Review and optimize your protocol: Before your next attempt, systematically evaluate the parameters outlined in the following questions. It is highly recommended to perform small-scale screening experiments to identify optimal conditions.[1]

Q2: My protein is aggregating even at low concentrations. How does the pH of the reaction buffer affect aggregation?

A2: The pH of the reaction buffer is a critical parameter that influences both the reaction chemistry and protein stability, directly impacting aggregation.[1][2] The methylamino group of this compound typically reacts with carboxylic acids on the protein (e.g., aspartic and glutamic acid residues) via carbodiimide (B86325) chemistry (like EDC/NHS) or with aldehydes/ketones via reductive amination. The pH affects the reactivity of these groups and the overall surface charge of the protein.

  • For Carbodiimide Chemistry (e.g., with EDC/NHS): The activation of carboxyl groups is most efficient at a pH of 4.5-7.2. The subsequent reaction with the amine is most efficient at a pH of 7-8. A two-step process is often recommended to optimize this.[3]

  • For Reductive Amination: A pH range of 5.0-6.5 can favor the selective PEGylation of the N-terminal alpha-amine, potentially reducing multi-PEGylation and aggregation.[1][4] Higher pH levels (7.0 and above) increase the reactivity of lysine (B10760008) residues, which can lead to more extensive surface modification and a higher risk of aggregation.[1][4]

Recommendation: Perform a pH screening study to identify the optimal pH for your specific protein that balances reaction efficiency with minimal aggregation.

Q3: What is the optimal molar ratio of this compound to my protein, and how does this ratio influence aggregation?

A3: The ideal molar ratio of PEG reagent to protein is highly dependent on the specific protein and the number of available reactive sites. While a higher molar excess of the PEG reagent can increase the reaction rate, it also significantly increases the risk of multi-PEGylation and subsequent aggregation.[1] It is advisable to start with a lower molar ratio and empirically determine the optimal balance.

Screening Recommendations: Start with a range of PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) and analyze the products for the desired degree of PEGylation versus the amount of aggregation.[1]

PEG:Protein Molar RatioExpected Degree of PEGylationRisk of Aggregation
1:1 - 5:1Low to ModerateLow
10:1Moderate to HighModerate
20:1 and higherHigh (potential for multi-PEGylation)High

Q4: Can the reaction temperature be adjusted to minimize aggregation?

A4: Yes, temperature is a key parameter. Lowering the reaction temperature (e.g., to 4°C) slows down the reaction rate.[1] A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing the likelihood of aggregation.[1] It is recommended to test different temperatures (e.g., 4°C vs. room temperature) to find the optimal condition for your protein.[1]

Q5: I have optimized the primary reaction conditions, but aggregation persists. What other strategies can I employ?

A5: If aggregation is still an issue after optimizing pH, molar ratio, and temperature, consider these advanced strategies:

  • Stepwise Addition of PEG Reagent: Instead of adding the entire volume of this compound at once, add it in several small portions over an extended period.[1] This maintains a lower instantaneous concentration of the PEG reagent, which can favor more controlled modification.[1]

  • Use of Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help stabilize your protein and prevent aggregation.[1] These work by various mechanisms, including preferential exclusion and suppression of non-specific protein-protein interactions.[1]

Excipient TypeExamplesTypical Concentration
Sugars/PolyolsSucrose, Trehalose, Sorbitol5-10% (w/v)
Amino AcidsArginine, Glycine50-100 mM
Non-ionic SurfactantsPolysorbate 20, Polysorbate 800.01-0.05% (v/v)

Frequently Asked Questions (FAQs)

Q1: What are the common signs of biomolecule aggregation during my PEGylation experiment?

A1: Aggregation can be observed in several ways. Visually, you might notice cloudiness (turbidity), opalescence, or the formation of visible solid particles (precipitates) in your reaction tube.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will reveal the presence of high molecular weight (HMW) species that elute earlier than your desired product.[1] Dynamic Light Scattering (DLS) would show an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a complex issue with several potential root causes:

  • Intermolecular Cross-linking: If there are impurities or bifunctional PEG reagents present, they can link multiple protein molecules together.[1]

  • High Protein Concentration: Elevated protein concentrations increase the proximity of molecules, promoting intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that are prone to aggregation.[1]

  • PEG-Protein Interactions: The PEG chain itself can sometimes induce conformational changes in the protein that lead to aggregation.[1]

Q3: How do I detect and quantify protein aggregation?

A3: A variety of analytical techniques can be used to detect and quantify aggregation. The choice of method depends on the nature of the aggregates and the information required.

Analytical TechniqueInformation Provided
Visual Inspection Presence of large, insoluble aggregates (turbidity/precipitate).[1]
UV-Vis Spectroscopy (at 350-600 nm) Measures turbidity to quantify insoluble aggregates.[2]
Size Exclusion Chromatography (SEC) Separates and quantifies soluble high molecular weight species from the monomer.[1]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution, indicating the presence of aggregates.[1]
SDS-PAGE Can visualize high molecular weight bands corresponding to cross-linked aggregates.[2]

Q4: Does the molecular weight of the PEG chain matter for preventing aggregation?

A4: Yes, the molecular weight (MW) of the PEG can influence aggregation. Studies have shown that attaching a PEG chain can prevent protein precipitation by making the aggregates themselves soluble and slowing the overall rate of aggregation.[5] Even a smaller 5 kDa PEG has been shown to significantly improve stability.[5] The hydrophilic nature and the steric hindrance provided by the PEG chain are key to this stabilizing effect.[5]

Experimental Protocols

Protocol 1: Systematic Screening of PEGylation Reaction Conditions

This protocol outlines a method for systematically testing key reaction parameters to identify conditions that minimize aggregation.

Materials:

  • Your protein of interest

  • This compound

  • A series of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0)

  • Reaction tubes or a 96-well plate

  • Temperature-controlled environments (e.g., 4°C cold room, room temperature bench)

  • Analytical instrument for aggregation analysis (e.g., SEC-HPLC system)

Procedure:

  • Prepare a Screening Matrix: Design a series of small-scale reactions (50-100 µL) to test different combinations of parameters.[1]

    • Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate ratios like 1:1, 5:1, 10:1, and 20:1.[1]

    • pH: Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Temperature: Conduct reactions at 4°C and room temperature.[1]

  • Reaction Setup:

    • Add the appropriate volume of protein solution and reaction buffer to each tube/well.

    • If testing excipients, add them at this stage.

    • Initiate the reactions by adding the corresponding amount of this compound.

  • Incubation: Incubate the reactions for a set period (e.g., 2 hours), ensuring consistent timing for all samples.

  • Quenching (Optional): Stop the reaction by adding a quenching agent if necessary.

  • Analysis: Analyze each reaction mixture for the extent of aggregation using a suitable technique like SEC-HPLC.[1]

  • Data Evaluation: Compare the results to identify the conditions that yield the highest amount of desired PEGylated product with the lowest level of aggregation.[1]

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.

Materials:

  • SEC-HPLC system with a UV detector

  • Appropriate SEC column (e.g., TSKgel G3000SWxL)[5]

  • Mobile phase (e.g., Phosphate-Buffered Saline)

  • Low-protein-binding syringe filters (0.1 or 0.22 µm)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter your PEGylated protein sample through a low-protein-binding filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject a defined volume of the filtered sample onto the SEC column.

  • Data Acquisition: Collect the chromatogram, monitoring the absorbance at 280 nm (for proteins).[1]

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight aggregates, the desired monomeric PEGylated protein, and any unreacted protein.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein-related peaks and multiplying by 100.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_analysis Analysis & Purification Protein Protein Solution Reaction Incubate (Optimized Temp & Time) Protein->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Buffer Reaction Buffer (Optimized pH) Buffer->Reaction Quench Quench Reaction (Optional) Reaction->Quench Aggregation Aggregation Reaction->Aggregation Undesired Pathway SEC SEC Analysis Quench->SEC Purification Purification SEC->Purification FinalProduct Purified PEGylated Protein Purification->FinalProduct

Caption: Workflow for a typical PEGylation experiment, highlighting the critical steps from preparation to analysis and the potential for aggregation.

Troubleshooting_Logic cluster_params Primary Parameter Optimization cluster_advanced Advanced Strategies Start Aggregation Observed? Check_pH Optimize pH Start->Check_pH Yes Check_Ratio Optimize PEG:Protein Ratio Check_pH->Check_Ratio Check_Conc Lower Protein Concentration Check_Ratio->Check_Conc Check_Temp Lower Reaction Temperature Check_Conc->Check_Temp Stepwise_Add Stepwise PEG Addition Check_Temp->Stepwise_Add Still Aggregating End_Success Aggregation Minimized Check_Temp->End_Success Problem Solved Add_Excipients Add Stabilizing Excipients Stepwise_Add->Add_Excipients Add_Excipients->End_Success Problem Solved End_Fail Consult Further Add_Excipients->End_Fail Still Aggregating

Caption: A logical troubleshooting flowchart for addressing aggregation issues during PEGylation experiments.

References

Technical Support Center: Optimizing pH for Methylamino-PEG3-azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your protein conjugation experiments using Methylamino-PEG3-azide. This guide provides detailed answers to frequently asked questions, troubleshooting strategies for common issues, and comprehensive experimental protocols to ensure successful conjugation.

The conjugation of this compound to a protein's carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The pH of the reaction is a critical parameter that dictates the success and efficiency of this process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a protein?

A1: This conjugation involves two distinct chemical steps, each with its own optimal pH range. Therefore, a two-step pH adjustment is highly recommended for maximal efficiency.[1][2]

  • Activation Step: The activation of the protein's carboxyl groups using EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0 .[1][3] A common choice for this step is a MES buffer.[1][4]

  • Conjugation Step: The reaction between the newly formed, semi-stable NHS-ester on the protein and the primary amine of this compound is most efficient at a pH of 7.2-8.5 .[5][6][7][8] This pH facilitates the deprotonation of the amine group, making it a more potent nucleophile.[9]

Q2: Why is a two-step pH protocol necessary? Can't I just run the reaction at a neutral pH?

A2: While a one-step reaction at a neutral pH is possible, it is often less efficient. The acidic pH of the activation step maximizes the formation of the amine-reactive O-acylisourea intermediate by EDC.[3] The subsequent increase in pH for the conjugation step maximizes the nucleophilicity of the primary amine on your PEG linker while minimizing the hydrolysis of the NHS ester, which becomes rapid at higher pH values.[5][9] This two-step approach provides a balance that leads to a higher overall yield of the desired conjugate.[10]

Q3: What buffers should I use for the conjugation reaction?

A3: It is crucial to use buffers that do not contain competing functional groups (primary amines or carboxylates).[2][11]

  • Activation Step (pH 4.5-6.0): MES buffer (4-morpholinoethanesulfonic acid) is the most common and highly recommended choice.[11][12]

  • Conjugation Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) , HEPES, or borate (B1201080) buffers are excellent choices.[4][5]

  • Buffers to Avoid: Do not use buffers containing primary amines like Tris or glycine (B1666218) , as they will compete with the this compound for reaction with the activated protein, thereby quenching the reaction.[2][5] Carboxylate-containing buffers like acetate (B1210297) should also be avoided during the activation step.[11]

Q4: How does pH affect the stability of the reagents and intermediates?

A4: pH has a significant impact on the stability of the key players in the reaction:

  • EDC: Prone to hydrolysis, which is why it should always be prepared fresh.

  • NHS-ester Intermediate: This is the most pH-sensitive component. It is susceptible to hydrolysis, which increases significantly with pH.[5] At pH 7.0 and 0°C, the half-life is 4-5 hours, but this drops to just 10 minutes at pH 8.6 and 4°C.[5] This is why the conjugation step is a time-sensitive balance between amine reactivity and NHS-ester degradation.

Quantitative Data Summary

For successful conjugation, it's essential to understand the trade-offs governed by pH. The following tables summarize the relationship between pH, reaction rates, and reagent stability.

Table 1: Recommended pH Ranges for Two-Step EDC/NHS Conjugation

Reaction StepTarget ReactionOptimal pH RangeRecommended BufferRationale
1. Activation Protein-COOH + EDC/NHS → Protein-NHS Ester4.5 - 6.00.1M MESMaximizes carboxyl activation efficiency.[1][3]
2. Conjugation Protein-NHS Ester + H₂N-PEG-Azide → Protein-PEG-Azide7.2 - 8.5PBS, HEPES, BorateMaximizes amine nucleophilicity while managing NHS-ester hydrolysis.[5][6]

Table 2: Effect of pH on NHS-Ester Stability

pHTemperature (°C)Half-life of NHS-EsterImplication for Conjugation
7.004-5 hoursStable enough for efficient reaction with moderate amine reactivity.[5]
8.04~1 hourIncreased amine reactivity but faster hydrolysis; reaction time is more critical.
8.6410 minutesVery high amine reactivity but extremely rapid hydrolysis, leading to lower yields if the reaction is not immediate.[5]
Experimental Protocol

This is a generalized two-step protocol for conjugating this compound to a protein containing carboxyl groups. Optimization for your specific protein is recommended.

Materials:

  • Protein: To be conjugated (in a suitable amine- and carboxylate-free buffer).

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Prepare fresh.

  • Sulfo-NHS (N-hydroxysulfosuccinimide) : Prepare fresh.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[1]

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Desalting Column: For purification.

Procedure:

  • Protein Preparation: Prepare your protein in ice-cold Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer or anhydrous DMSO.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the protein.[2]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[2][12]

  • Buffer Exchange (pH Adjustment):

    • Immediately remove the excess, unreacted EDC and Sulfo-NHS and exchange the buffer to the Conjugation Buffer (pH 7.2-7.5). This can be done rapidly using a desalting column equilibrated with the Conjugation Buffer.[1] This step is critical to raise the pH for the subsequent amine reaction.

  • Conjugation to this compound:

    • Immediately add the this compound to the activated, buffer-exchanged protein solution. Use a 10-50 fold molar excess of the PEG reagent over the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[12]

  • Quenching the Reaction:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[13] Hydroxylamine is effective at hydrolyzing unreacted NHS-esters.[1][12] Tris or glycine can also be used.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG-azide and quenching reagents by running the sample through a desalting column, dialysis, or size-exclusion chromatography.

Visual Workflow and Troubleshooting

The following diagrams illustrate the experimental workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_final Finalization Prot_Prep Prepare Protein in Activation Buffer (pH 6.0) Activate Add EDC/NHS to Protein Incubate 15-30 min Prot_Prep->Activate Reagent_Prep Prepare Fresh EDC/NHS Solutions Reagent_Prep->Activate Buffer_Ex Buffer Exchange to Conjugation Buffer (pH 7.2-7.5) Activate->Buffer_Ex Critical pH Shift Conjugate Add this compound Incubate 2h-Overnight Buffer_Ex->Conjugate Quench Quench Reaction (e.g., Tris, Hydroxylamine) Conjugate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: Workflow for two-step pH protein conjugation.

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

This is the most common issue and can be traced back to several factors related to pH and reagent stability.

G Start Low Conjugation Efficiency pH_Check Was the correct pH used for each step? Start->pH_Check Buffer_Check Was the buffer free of competing amines/carboxyls? pH_Check->Buffer_Check Yes Sol_pH Solution: Re-run using MES (pH 4.5-6.0) for activation and PBS (pH 7.2-8.5) for conjugation. pH_Check->Sol_pH No Reagent_Check Were EDC/NHS reagents freshly prepared? Buffer_Check->Reagent_Check Yes Sol_Buffer Solution: Avoid Tris, glycine, acetate. Use MES and PBS/HEPES. Buffer_Check->Sol_Buffer No Protein_Check Is the protein stable at the required pH values? Reagent_Check->Protein_Check Yes Sol_Reagent Solution: Discard old reagents. Prepare EDC/NHS immediately before use. Reagent_Check->Sol_Reagent No Sol_Protein Solution: Perform a pH stability test on the protein alone. Consider alternative crosslinking chemistry if unstable. Protein_Check->Sol_Protein No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Troubleshooting Low Yields in Methylamino-PEG3-azide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG3-azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound click reaction?

A this compound click reaction is a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to covalently link the this compound molecule to a terminal alkyne-containing molecule. This reaction is highly specific and efficient, forming a stable triazole linkage. It is widely used in bioconjugation, drug delivery, and materials science to introduce a hydrophilic PEG spacer with a terminal methylamino group.

Q2: My click reaction with this compound has a low yield. What are the common causes?

Several factors can contribute to low yields in CuAAC reactions. The most common issues include:

  • Copper(I) Catalyst Oxidation: The active catalyst in the reaction is Copper(I) (Cu(I)), which can be readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1][2]

  • Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate (B8700270), is used to regenerate Cu(I) from any Cu(II) that forms.[1][3][4] An insufficient amount will lead to catalyst deactivation.

  • Poor Reagent Quality or Degradation: The quality of the this compound, the alkyne substrate, and the catalyst components is crucial. Impurities or degradation of starting materials can inhibit the reaction.

  • Suboptimal Reaction Conditions: Factors such as solvent, pH, temperature, and reactant concentrations can significantly impact the reaction rate and overall yield.[5][6]

  • Inadequate Ligand Use: Copper-chelating ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(hydroxypropyltriazolylmethyl)amine), are often used to stabilize the Cu(I) catalyst and increase reaction efficiency.[1][7][8] The absence or incorrect choice of a ligand can lead to lower yields.

  • Solubility Issues: Poor solubility of reactants, particularly the alkyne substrate if it is hydrophobic, can lead to a heterogeneous reaction mixture and reduced reaction rates.[3]

  • Steric Hindrance: The PEG chain of this compound is generally flexible, but bulky substituents near the alkyne or azide (B81097) functional groups on either reactant can sterically hinder the reaction.

Troubleshooting Guide

Problem: Low or No Product Formation
Potential Cause Recommended Solution
Oxidation of Cu(I) Catalyst - Degas all solutions (water, buffers, solvents) thoroughly before use by bubbling with an inert gas like argon or nitrogen, or by using a freeze-pump-thaw method.[9] - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[10] - Ensure a sufficient excess of a reducing agent like sodium ascorbate is used (typically 5-10 fold excess relative to copper).[1]
Inactive or Insufficient Catalyst - Use a fresh, high-purity source of copper sulfate (B86663) (CuSO₄) and sodium ascorbate. Sodium ascorbate that has turned brown is oxidized and will not be effective.[10] - Increase the catalyst loading. For challenging reactions, using up to 10 mol% of the copper catalyst can be beneficial.[10]
Suboptimal Reagent Concentrations - Increase the concentration of the reactants. Click reactions are bimolecular, so higher concentrations lead to faster rates.[6][11] - Use a slight excess (1.5-2 equivalents) of one of the reactants, typically the less expensive or more readily available one, to drive the reaction to completion.
Poor Solvent Choice - Ensure all reactants are fully soluble in the chosen solvent system. A mixture of solvents like DMF/water or DMSO/water can be effective.[5] Using up to 10% of an organic co-solvent like DMSO, DMF, or NMP can help dissolve hydrophobic small molecules.[3]
Lack of or Inappropriate Ligand - Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect biomolecules from oxidation.[8]
pH is Not Optimal - The CuAAC reaction is generally tolerant of a wide pH range (4-12).[4] For reactions involving biomolecules, maintaining a pH between 7 and 9 is common.
Reaction Time or Temperature is Insufficient - Allow the reaction to proceed for a longer duration (e.g., overnight at room temperature).[11] - Gentle heating (e.g., 40-50 °C) can sometimes improve yields, but be cautious as it can also promote side reactions.[6][11]

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol provides a starting point for the click reaction. Optimization may be required based on the specific alkyne substrate.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Degassed deionized water

  • Degassed organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of your alkyne substrate in a suitable solvent (e.g., water, DMSO).

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh for each experiment.

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add the following in order:

      • 10 µL of 10 mM alkyne stock solution (Final concentration: 1 mM)

      • 12 µL of 10 mM this compound stock solution (Final concentration: 1.2 mM, 1.2 equivalents)

      • Deionized water and/or co-solvent to bring the volume to 85 µL.

      • 1 µL of 50 mM THPTA stock solution (Final concentration: 0.5 mM)

      • 1 µL of 10 mM CuSO₄ stock solution (Final concentration: 0.1 mM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate stock solution (Final concentration: 10 mM).

    • Vortex the mixture again.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. Protect from light if any of the components are light-sensitive.

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

  • Purification:

    • Once the reaction is complete, the product can be purified. For PEGylated products, purification can often be achieved by dialysis, size exclusion chromatography, or reversed-phase HPLC. If small molecule reactants were used, standard column chromatography may be appropriate.

Visualizations

CuAAC_Mechanism Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Triazole_Product 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole_Product Azide This compound Azide->Triazole_Product Triazole_Product->Cu_I Catalyst Regeneration

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Low Yield in Click Reaction Check_Catalyst Check Catalyst System: - Fresh CuSO₄? - Fresh Sodium Ascorbate? - Degassed Solvents? Start->Check_Catalyst Optimize_Catalyst Action: - Use fresh reagents. - Degas all solutions. - Increase ascorbate (5-10x). Check_Catalyst->Optimize_Catalyst No Check_Ligand Using a Ligand? (e.g., THPTA, TBTA) Check_Catalyst->Check_Ligand Yes Optimize_Catalyst->Check_Ligand Add_Ligand Action: - Add THPTA or TBTA. - Use 5:1 Ligand:Cu ratio. Check_Ligand->Add_Ligand No Check_Conditions Check Reaction Conditions: - Reactant Concentration? - Solvent Solubility? - Reaction Time/Temp? Check_Ligand->Check_Conditions Yes Add_Ligand->Check_Conditions Optimize_Conditions Action: - Increase reactant concentrations. - Add co-solvent (DMSO/DMF). - Increase reaction time or gently heat. Check_Conditions->Optimize_Conditions Suboptimal Check_Purity Check Reagent Purity: - Purity of Azide? - Purity of Alkyne? Check_Conditions->Check_Purity Optimal Optimize_Conditions->Check_Purity Purify_Reagents Action: - Purify starting materials. Check_Purity->Purify_Reagents Impure Success Improved Yield Check_Purity->Success Pure Purify_Reagents->Success

References

Technical Support Center: Characterization of Methylamino-PEG3-azide Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of Methylamino-PEG3-azide conjugates by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of my this compound conjugate?

A1: To calculate the expected mass, you need to know the exact mass of your unconjugated molecule and add the mass of the this compound moiety. The molecular weight of this compound (C9H20N4O3) is 232.28 g/mol .[1] However, for high-resolution mass spectrometry, you should use the monoisotopic mass.

Q2: What ionization technique is most suitable for analyzing this compound conjugates?

A2: Electrospray ionization (ESI) is a commonly used and effective technique for analyzing PEGylated molecules.[2] ESI is a soft ionization method that minimizes fragmentation of the conjugate, allowing for the determination of the intact molecular weight. For larger conjugates, such as those with proteins or antibodies, ESI coupled with liquid chromatography (LC-MS) is ideal.[2][3]

Q3: How can I confirm that the azide (B81097) group is intact during mass spectrometry analysis?

A3: The presence of the intact azide group can be inferred from the accurate mass measurement of the parent ion. Tandem mass spectrometry (MS/MS) can provide more direct evidence. While the azide group itself can be labile under certain conditions, characteristic fragmentation patterns can be observed. Look for neutral losses corresponding to N2 (28 Da) or the entire azide group.

Q4: Can I use Matrix-Assisted Laser Desorption/Ionization (MALDI) for my this compound conjugate?

A4: Yes, MALDI-TOF mass spectrometry can also be used, particularly for analyzing mixtures and larger molecules.[4] However, the choice of matrix is crucial and may require optimization to achieve good signal intensity and resolution. For PEGylated compounds, 2,5-dihydroxybenzoic acid (DHB) is often a good starting point as a matrix.

Troubleshooting Guides

This section addresses common problems encountered during the mass spectrometric analysis of this compound conjugates.

Problem 1: No or Low Signal Intensity

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Sample Concentration Optimize the sample concentration. If the solution is too dilute, the signal will be weak. If it is too concentrated, ion suppression may occur. Aim for a concentration in the range of 10-100 µg/mL.[5][6]
Poor Ionization Efficiency Ensure the mobile phase composition is appropriate for ESI. The addition of a small amount of formic acid (0.1%) can improve protonation and signal intensity in positive ion mode.[5]
Sample Contamination Salts (e.g., NaCl, K2HPO4), detergents (e.g., SDS, Triton X-100), and stabilizers like glycerol (B35011) or polymeric PEG can suppress the signal of the analyte.[7] Use desalting columns or dialysis to clean up the sample before analysis.[8][9]
Instrument Not Tuned or Calibrated Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[6]
Problem 2: Broad Peaks or Complex Mass Spectrum

Possible Causes & Solutions

CauseRecommended Solution
PEG Heterogeneity If your conjugate was synthesized using a polydisperse PEG reagent, you will observe a distribution of peaks corresponding to different numbers of PEG units. This is a characteristic of the sample, not an instrument issue.[2][3]
Presence of Multiple Charge States In ESI, it is common to observe multiple charge states of the analyte. Use deconvolution software to combine these peaks into a single zero-charge mass spectrum.[2]
Adduct Formation PEG compounds can readily form adducts with cations like sodium (Na+) and potassium (K+). This will result in peaks at [M+Na]+ and [M+K]+ in addition to the protonated molecule [M+H]+. The use of high-purity solvents and glassware can minimize this.[2]
In-source Fragmentation High source temperatures or voltages can cause the conjugate to fragment in the ion source. Optimize the source conditions to minimize this effect.[10]
Problem 3: Unexpected Mass or Fragmentation

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction or Side Products If the conjugation reaction was not complete, you may see the mass of the starting material. Unwanted side reactions can also lead to unexpected masses. Purify the sample using chromatography before MS analysis.
Mass Spectrometer Calibration Error Ensure the instrument is properly calibrated across the mass range of interest.[6]
Characteristic PEG Fragmentation Polyethylene glycols have a known fragmentation pattern involving the loss of C2H4O units (44 Da). Observing a series of peaks separated by 44 Da in an MS/MS spectrum is characteristic of PEG fragmentation.[11]
Cleavage of the Conjugate Bond The bond linking the this compound to your molecule of interest may be labile under certain MS conditions. Optimize MS/MS collision energy to obtain informative fragmentation without complete dissociation.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Dissolve the Sample : Dissolve the this compound conjugate in a solvent compatible with reverse-phase chromatography, such as a mixture of water and acetonitrile (B52724) or methanol, to a final concentration of approximately 1 mg/mL.[5]

  • Dilute the Sample : Dilute the stock solution to a final concentration of 10-100 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[5]

  • Filter the Sample : If any precipitate is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.[5]

  • Transfer to Vial : Transfer the final solution to an appropriate autosampler vial.

  • Blank Injections : It is good practice to run a blank sample (solvent only) before and after your sample to check for carryover and contamination.[5]

General LC-MS Method
  • Column : A C18 reversed-phase column is a good starting point.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : A linear gradient from 5% to 95% B over 15-30 minutes.

  • Flow Rate : 0.2-0.5 mL/min.

  • Injection Volume : 5-10 µL.

  • MS Detection : ESI in positive ion mode. Scan a mass range appropriate for your expected conjugate mass.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Conjugate (1 mg/mL) dilute Dilute Sample (10-100 µg/mL) dissolve->dilute filter Filter Sample (if needed) dilute->filter vial Transfer to Vial filter->vial lc Liquid Chromatography (C18 column) vial->lc esi Electrospray Ionization (Positive Mode) lc->esi ms Mass Spectrometry (Full Scan) esi->ms msms Tandem MS (MS/MS) (Fragmentation Analysis) ms->msms fragment_analysis Analyze Fragmentation Patterns msms->fragment_analysis deconvolution Deconvolution of Multiple Charge States mass_match Match Mass to Expected Value deconvolution->mass_match

Caption: Experimental workflow for the mass spectrometric analysis of this compound conjugates.

troubleshooting_logic start Mass Spec Issue no_signal No or Low Signal? start->no_signal complex_spectrum Complex Spectrum? no_signal->complex_spectrum No optimize_conc Optimize Concentration no_signal->optimize_conc Yes wrong_mass Unexpected Mass? complex_spectrum->wrong_mass No deconvolute Use Deconvolution Software complex_spectrum->deconvolute Yes check_reaction Verify Reaction Purity wrong_mass->check_reaction Yes check_ionization Check Ionization Conditions optimize_conc->check_ionization cleanup Clean Up Sample check_ionization->cleanup check_adducts Identify Adducts deconvolute->check_adducts optimize_source Optimize Source Conditions check_adducts->optimize_source calibrate Calibrate Mass Spec check_reaction->calibrate analyze_fragments Analyze Fragmentation calibrate->analyze_fragments

Caption: Troubleshooting logic for common mass spectrometry issues with PEGylated conjugates.

References

Technical Support Center: Purification of Samples Containing Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted Methylamino-PEG3-azide from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a short-chain polyethylene (B3416737) glycol (PEG) linker containing a methylamine (B109427) group and an azide (B81097) group. The methylamine group can react with molecules like carboxylic acids or carbonyls, while the azide group can participate in "click chemistry" reactions with alkynes. It is crucial to remove any unreacted this compound from your sample to ensure the purity of your final product and to prevent interference in downstream applications and analyses.

Q2: What are the most effective methods for removing unreacted this compound?

Due to its relatively small molecular weight (232.28 g/mol ), the most common and effective methods for removing unreacted this compound are based on size-based separation techniques. These include:

  • Dialysis: This technique uses a semi-permeable membrane to separate molecules based on size. It is highly effective for removing small molecules like this compound from larger macromolecules (e.g., proteins, antibodies).[1][2][3][4][5]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic method separates molecules based on their hydrodynamic volume. It is well-suited for separating larger, PEGylated products from smaller, unreacted PEG linkers.[6][7][8][][10][11]

  • Ultrafiltration/Diafiltration: This pressure-driven membrane filtration process also separates molecules based on size and can be used to remove small molecules and exchange buffers.[12]

For samples where the target molecule is also small, other techniques might be considered:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and can offer high resolution.

  • Solid-Phase Extraction (SPE): This technique can be used to selectively retain the target molecule or the unreacted PEG on a solid support, allowing for their separation.

Q3: How do I choose the best purification method for my sample?

The optimal purification method depends on several factors, including the size and properties of your target molecule, the sample volume, and the desired final purity. The table below provides a comparison to guide your decision.

Method Principle Best Suited For Advantages Disadvantages
Dialysis Size-based separation via a semi-permeable membraneSamples containing large macromolecules (e.g., proteins >20 kDa)Gentle, simple, and effective for large volume differences.Slow (can take several hours to days), can lead to sample dilution.[12]
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumePurifying PEGylated molecules from unreacted PEG and native protein.Relatively fast, provides good resolution, can be automated.[6][7]Can lead to sample dilution, potential for non-specific binding of hydrophobic molecules.[12]
Ultrafiltration/ Diafiltration Pressure-driven size-based separationConcentrating samples and removing small moleculesFast, can concentrate the sample simultaneously.Potential for membrane fouling and non-specific binding.
RP-HPLC Separation by hydrophobicityHigh-resolution separation of complex mixtures, including positional isomers.High resolution, suitable for analytical and preparative scales.Requires specialized equipment, use of organic solvents may denature some biomolecules.
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phaseRapid cleanup and concentration of samples.Fast, uses minimal solvent, can be automated.Method development can be required, capacity may be limited.

Q4: How can I confirm that the unreacted this compound has been successfully removed?

Several analytical techniques can be used to assess the purity of your final sample:

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted this compound.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-MS can confirm the mass of your desired product and the absence of the unreacted linker.[6][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller target molecules, NMR can be used to confirm the structure of the final product and the absence of signals corresponding to the unreacted PEG linker.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unreacted this compound remains in the sample after dialysis. - Incorrect MWCO: The molecular weight cutoff of the dialysis membrane is too high. - Insufficient dialysis time or buffer volume: The dialysis was not allowed to proceed to equilibrium, or the volume of the dialysis buffer was too small.[2]- Select the appropriate MWCO: For retaining a large protein (>30 kDa), a 10 kDa MWCO membrane is generally suitable.[4] - Optimize dialysis conditions: Increase the dialysis time, use a larger volume of dialysis buffer (at least 200-500 times the sample volume), and perform at least three buffer changes.[1][3][5]
Poor separation between the product and unreacted PEG using SEC. - Inappropriate column: The column's fractionation range is not suitable for the sizes of the molecules being separated. - Suboptimal flow rate: The flow rate is too high, not allowing for proper diffusion into the resin pores.[2]- Choose the correct column: Select an SEC column with a fractionation range that provides good resolution between your product and the small PEG linker.[2] - Optimize flow rate: A slower flow rate often leads to better resolution.[2]
Low recovery of the desired product. - Non-specific binding: The product is adsorbing to the dialysis membrane or chromatography resin.[7][12] - Product precipitation: The buffer conditions are causing the product to become insoluble.[7]- Modify buffer conditions: Add agents like arginine or a small amount of organic solvent to the mobile phase in SEC to reduce non-specific binding.[7] For dialysis, consider using a membrane made of a different material. - Improve solubility: Adjust the pH or ionic strength of the buffer to maintain the solubility of your product.[7]
The PEGylated product appears aggregated after purification. - Harsh purification conditions: High pressure during SEC or inappropriate buffer conditions can induce aggregation.[2] - Instability of the molecule: The modification may have altered the stability of your molecule.- Gentler conditions: Reduce the flow rate in SEC to lower the pressure. Perform purification steps at a lower temperature (e.g., 4°C).[2] - Optimize buffer: Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your product's stability.

Experimental Protocols

Method 1: Removal of Unreacted this compound by Dialysis

This protocol is suitable for removing the small this compound (MW: 232.28 Da) from much larger macromolecules, such as proteins or antibodies (typically > 20 kDa).

Materials:

  • Dialysis membrane/tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 3.5 kDa to 10 kDa. A 10K MWCO will generally retain proteins with a molecular mass of at least 10 kDa.[15]

  • Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS), at least 500 times the volume of the sample.

  • Large beaker

  • Magnetic stirrer and stir bar

  • Cold room or refrigerator (4°C)

Procedure:

  • Hydrate the Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with water and then soaking in the dialysis buffer for a few minutes.

  • Load the Sample: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution. Securely close the ends of the tubing with clips or knots.

  • Perform Dialysis: Place the sealed dialysis bag/cassette into a beaker with a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 500 times the sample volume.

  • Stir Gently: Place the beaker on a magnetic stirrer and stir the buffer gently. This will maintain a high concentration gradient to facilitate efficient diffusion.

  • Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours at 4°C. For optimal removal, perform at least three buffer changes. For the first change, dialyze for 4-6 hours, then change the buffer and dialyze overnight. Perform a final buffer change and dialyze for another 4-6 hours.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover your purified sample.

Method 2: Removal of Unreacted this compound by Size Exclusion Chromatography (SEC)

This protocol provides a general framework for separating your larger, modified product from the smaller, unreacted this compound.

Materials:

  • SEC column with an appropriate fractionation range (e.g., a gel filtration resin like Sephadex G-25 is suitable for separating molecules >5 kDa from smaller molecules).[10]

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile phase buffer (e.g., PBS), filtered and degassed.

  • Sample clarification device (e.g., 0.22 µm syringe filter).

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase buffer at a constant flow rate until a stable baseline is achieved. This typically requires washing the column with at least two column volumes of buffer.

  • Sample Preparation: Clarify your sample by passing it through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be small relative to the total column volume (typically 2-5%) to ensure good resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase buffer at a constant flow rate. Your larger, modified product will elute first, followed by the smaller, unreacted this compound. Collect fractions and monitor the elution profile using a UV detector (if your molecule has a chromophore).

  • Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, HPLC, MS) to identify the fractions containing your purified product.

  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the pooled sample using a suitable method like ultrafiltration.

Visualizations

experimental_workflow_dialysis start Sample with Unreacted This compound prep_membrane Hydrate Dialysis Membrane (e.g., 10 kDa MWCO) start->prep_membrane load_sample Load Sample into Dialysis Cassette prep_membrane->load_sample dialysis Dialyze against Buffer (4°C, with stirring) load_sample->dialysis buffer_change1 Buffer Change 1 (after 4-6 hours) dialysis->buffer_change1 buffer_change2 Buffer Change 2 (dialyze overnight) buffer_change1->buffer_change2 buffer_change3 Buffer Change 3 (dialyze 4-6 hours) buffer_change2->buffer_change3 recover Recover Purified Sample buffer_change3->recover end Pure Product recover->end

Caption: Workflow for removing unreacted this compound using dialysis.

experimental_workflow_sec start Sample with Unreacted This compound prepare_sample Filter Sample (0.22 µm filter) start->prepare_sample equilibrate Equilibrate SEC Column with Mobile Phase inject Inject Sample onto Column equilibrate->inject prepare_sample->equilibrate elute Elute with Mobile Phase and Collect Fractions inject->elute analyze Analyze Fractions (e.g., HPLC, MS) elute->analyze pool Pool Fractions with Pure Product analyze->pool end Pure Product pool->end

Caption: Workflow for removing unreacted this compound using SEC.

troubleshooting_logic start Purification Issue Identified issue1 Unreacted PEG Remaining? start->issue1 issue2 Low Product Recovery? issue1->issue2 No solution1a Optimize Dialysis: - Check MWCO - Increase time/buffer vol. issue1->solution1a Yes (Dialysis) solution1b Optimize SEC: - Check column - Lower flow rate issue1->solution1b Yes (SEC) issue3 Product Aggregated? issue2->issue3 No solution2 Address Binding/Solubility: - Modify buffer - Change membrane/resin issue2->solution2 Yes solution3 Use Gentler Conditions: - Lower pressure/flow - Purify at 4°C issue3->solution3 Yes end Successful Purification issue3->end No solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting logic for purification of PEGylated samples.

References

impact of copper catalyst on protein stability in CuAAC with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the impact of copper catalysts on protein stability during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with Methylamino-PEG3-azide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein instability during CuAAC reactions?

The primary cause of protein instability during CuAAC is the copper catalyst itself. The Cu(I) catalyst, which is essential for the reaction, can participate in redox cycling with molecular oxygen, leading to the generation of reactive oxygen species (ROS).[1][2][3] These ROS, such as hydroxyl radicals, can cause oxidative damage to the protein, including modification of amino acid side chains (particularly cysteine, methionine, and histidine), peptide bond cleavage, and protein aggregation.[4][5]

Q2: How do copper-chelating ligands like THPTA improve protein stability?

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and other similar water-soluble ligands play a crucial dual role in CuAAC reactions. Firstly, they stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation and oxidation to the inactive Cu(II) state.[6][7] Secondly, they act as sacrificial reductants, helping to protect biomolecules from the harmful effects of ROS generated during the reaction.[8][9] By keeping the copper chelated, these ligands also prevent the metal ions from binding non-specifically to the protein, which can also lead to instability.[5]

Q3: Can the this compound itself affect protein stability?

While the primary concern for protein stability in CuAAC is the copper catalyst, the properties of the azide (B81097) reagent can have an indirect impact. This compound is a hydrophilic molecule due to the polyethylene (B3416737) glycol (PEG) linker. This hydrophilicity can be beneficial, potentially helping to maintain the protein's solubility and native conformation during the reaction. However, there is no direct evidence to suggest it actively protects the protein from copper-mediated damage. The concentration and purity of the azide reagent are also important factors to consider.

Q4: Are there alternatives to the standard CuSO4/sodium ascorbate (B8700270) catalyst system to improve protein stability?

Yes, several alternatives and modifications to the standard catalyst system can be employed to enhance protein stability:

  • Using a Cu(I) source directly: Instead of generating Cu(I) in situ from CuSO4 and a reducing agent, a stabilized Cu(I) complex can be used. However, these can be sensitive to air.

  • Anaerobic conditions: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce the formation of ROS by minimizing the presence of oxygen.[3]

  • Copper-chelating azides: Using azides that can chelate copper, such as picolyl azides, can accelerate the reaction rate, allowing for the use of lower and less toxic copper concentrations.[9][10][11][12]

  • Alternative reducing agents: While sodium ascorbate is common, other reducing agents can be used, though their compatibility with the protein and the reaction must be verified. TCEP, for instance, is generally not recommended as it can interfere with the reaction.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the CuAAC labeling of proteins with this compound, with a focus on issues related to the copper catalyst and protein stability.

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency Catalyst Inactivation: The Cu(I) catalyst has been oxidized to inactive Cu(II).- Prepare fresh sodium ascorbate solution for each experiment.[13] - Degas all solutions to remove dissolved oxygen.[13] - Ensure the correct ligand-to-copper ratio is used (typically 5:1 for THPTA).[6][8]
Copper Sequestration: The protein itself (e.g., via His-tags or cysteine residues) is binding to the copper, making it unavailable for catalysis.[8]- Increase the concentration of the copper and ligand.[8] - Add a sacrificial metal like Zn(II) to block non-specific binding sites.[8]
Protein Precipitation or Aggregation Oxidative Damage: ROS generated by the copper catalyst are causing protein cross-linking and unfolding.[5]- Increase the concentration of the copper-chelating ligand (e.g., THPTA).[6] - Add a ROS scavenger or aminoguanidine (B1677879) to the reaction mixture.[5][14][15] - Perform the reaction under anaerobic conditions.[3]
Buffer Incompatibility: The buffer components are interfering with the reaction or protein stability.- Avoid Tris-based buffers as they can chelate copper; use phosphate (B84403), carbonate, or HEPES buffers instead.[5][13]
Loss of Protein Function Site-Specific Oxidation: Critical amino acid residues for protein activity are being oxidized by ROS.[5]- Lower the concentration of the copper catalyst and extend the reaction time. - Use a copper-chelating azide to potentially reduce the required copper concentration.[9][10] - Optimize the reaction conditions (pH, temperature) to favor protein stability.
High Background or Non-Specific Labeling Ascorbate Byproducts: Dehydroascorbate and other byproducts of ascorbate oxidation can react with protein side chains.[5]- Add aminoguanidine to the reaction to scavenge these reactive carbonyl compounds.[5]

Experimental Protocols

General Protocol for CuAAC Labeling of Proteins

This protocol provides a starting point for the CuAAC labeling of a protein containing an alkyne modification with this compound. Optimization may be required for specific proteins.

  • Reagent Preparation:

    • Protein-Alkyne: Prepare a stock solution of your alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • Copper(II) Sulfate (CuSO4): Prepare a 20 mM stock solution in water.

    • THPTA Ligand: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in the order listed:

      • Protein-alkyne solution (to a final concentration of 10-50 µM).

      • Buffer to adjust the final volume.

      • This compound (2-10 fold molar excess over the protein).

      • Premixed CuSO4 and THPTA solution (final concentrations of 100-250 µM CuSO4 and 500-1250 µM THPTA).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, incubation can be performed at 4°C for a longer duration.

  • Purification:

    • Remove excess reagents and the copper catalyst using a suitable method for your protein, such as dialysis, size-exclusion chromatography, or affinity purification.

Quantitative Analysis of Protein Oxidation

To assess the extent of protein damage during the CuAAC reaction, the formation of carbonyl groups on the protein can be quantified using an ELISA-based assay.[3]

  • Sample Preparation: Perform the CuAAC reaction as described above. Include control reactions without the copper/ascorbate catalyst.

  • Derivatization: React the protein samples with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to derivatize the carbonyl groups.

  • ELISA:

    • Coat a 96-well plate with the derivatized protein samples.

    • Probe with an anti-DNPH antibody.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Add a suitable substrate and measure the absorbance to quantify the amount of carbonyl formation.

  • Data Analysis: Compare the absorbance values of the CuAAC-treated samples to the controls to determine the extent of oxidative damage.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification Prot_Alkyne Protein-Alkyne Mix Combine Reactants Prot_Alkyne->Mix PEG_Azide This compound PEG_Azide->Mix Catalyst_Mix CuSO4 + THPTA Catalyst_Mix->Mix Reducing_Agent Sodium Ascorbate Reducing_Agent->Mix Initiate Incubate Incubate (RT, 1-4h) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Labeled_Prot Labeled Protein Purify->Labeled_Prot

Caption: Experimental workflow for CuAAC protein labeling.

Protein_Damage_Pathway cluster_catalyst Catalyst System cluster_ros ROS Generation cluster_protein Protein Damage Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Ascorbate Ascorbate->Cu_I ROS Reactive Oxygen Species (ROS) Cu_I->ROS Reaction with O2 O2 O2 O2->ROS Oxidized_Protein Oxidized Amino Acids ROS->Oxidized_Protein Cleavage Peptide Bond Cleavage ROS->Cleavage Protein Native Protein Protein->Oxidized_Protein Oxidation Protein->Cleavage Aggregation Aggregation Oxidized_Protein->Aggregation Damaged_Protein Damaged Protein Cleavage->Damaged_Protein Aggregation->Damaged_Protein

References

Technical Support Center: Strategies to Improve the Stability of Methylamino-PEG3-azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG3-azide and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the stability of these important molecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule.[1][2] It contains three key components:

  • A methylamine (B109427) group (-NHCH₃) which readily reacts with carboxylic acids or their activated esters (like NHS esters) to form stable amide bonds.[3][4]

  • A hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer that increases the solubility of the conjugate in aqueous media.[1][2]

  • An azide (B81097) group (-N₃) that is used in "Click Chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a highly stable triazole linkage with molecules containing alkyne groups.[1][5]

This linker is commonly used in bioconjugation and for creating Proteolysis Targeting Chimeras (PROTACs) to connect a target protein ligand to an E3 ligase ligand.[5][6]

Q2: What are the primary factors that cause degradation of the this compound reagent itself?

A2: The stability of the unconjugated this compound linker is influenced by the chemical properties of its functional groups. The primary factors leading to degradation are:

  • For the Azide Group: The azide functional group is energetic and can be sensitive to heat, light, pressure, and shock, which can lead to decomposition and the release of nitrogen gas.[7][8][9] Contact with strong acids should be avoided, as this can form hydrazoic acid, which is highly toxic and explosive.[8][10] It is also incompatible with strong oxidizing and reducing agents.[11]

  • For the PEG Chain: While generally stable, the PEG chain can undergo oxidative degradation, especially in the presence of transition metals and reactive oxygen species (ROS).[12][13] This can lead to chain cleavage and the formation of impurities like formaldehyde.[14]

  • For the Methylamine Group: The methylamine group is a stable functional group but can be susceptible to side reactions if not handled under appropriate pH conditions during conjugation.

Q3: How can I assess the potential stability of a novel organic azide conjugate?

A3: Two general guidelines are useful for a preliminary assessment of the stability of an organic azide you have synthesized:

  • The Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the energetic nature of the molecule. An azide is considered more stable when the number of carbon atoms is significantly greater than the number of nitrogen atoms.[7][8]

  • The "Rule of Six": This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) in the molecule.[7][8] This provides enough "dilution" of the energetic group to enhance overall stability.[8]

Q4: My final conjugate shows instability. What are the likely degradation pathways?

A4: The degradation of a final this compound conjugate depends on the nature of the conjugated molecules and the linkages formed. Common pathways include:

  • Hydrolysis: If ester bonds were formed during conjugation (e.g., by acylation of a hydroxyl group instead of an amine), they are susceptible to hydrolytic cleavage.[15] The amide bond formed by the methylamine group is generally stable.

  • Oxidative Degradation: The PEG linker itself can be a point of weakness. Oxidative stress can cause the PEG chain to break down.[12][14]

  • De-PEGylation: Cleavage of the bond connecting the PEG linker to the target molecule can occur, especially under high-temperature stress, leading to loss of the PEG chain.[16]

  • Photodegradation: Both the azide group (if unreacted) and the PEG chain can be sensitive to light.[8][17]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield or Failed Conjugation
Potential Cause Recommended Solution Citation
Degraded Reagent Store this compound at ≤ -15°C under an inert atmosphere (Argon or Nitrogen) and protected from light. Allow the vial to warm to room temperature before opening to prevent condensation.[17][18]
Suboptimal pH For reacting the methylamine with an activated carboxylic acid (e.g., NHS ester), maintain the reaction pH between 7.2 and 8.5. Avoid amine-containing buffers like Tris, which will compete in the reaction. Use PBS or borate (B1201080) buffer instead.[4]
Hydrolysis of Activated Ester If using EDC/NHS to activate a carboxylic acid, prepare the activated ester solution immediately before use. Ensure all solvents are anhydrous, as moisture will hydrolyze the ester.[4]
Inefficient Activation The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform this step first before adding the this compound and adjusting the pH for the coupling reaction.[4]
Problem 2: Aggregation or Precipitation During Reaction
Potential Cause Recommended Solution Citation
Poor Solubility of Linker Prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO or DMF. Add this stock solution to the reaction mixture dropwise with gentle stirring.[19]
High Local Concentration Avoid adding a large volume of concentrated linker at once, which can cause the payload to precipitate. Slow, dropwise addition is recommended.[19]
Solvent Mismatch Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10%) to avoid denaturing protein conjugates.[19]
Inherent Hydrophobicity The hydrophilic PEG spacer is designed to improve solubility, but if the conjugated molecule is very hydrophobic, aggregation can still occur. Consider optimizing buffer composition or reducing reactant concentrations.[1]
Problem 3: Conjugate Instability During Storage or Purification
Potential Cause Recommended Solution Citation
Oxidation Degas buffers and store the final conjugate under an inert atmosphere (Argon or Nitrogen). Avoid exposure to metals that can catalyze oxidation.[17]
Hydrolysis Ensure that purification and storage buffers have a neutral to slightly acidic pH if the conjugate contains any hydrolytically sensitive linkers. Store at low temperatures (e.g., -20°C or -80°C).[16]
Light Exposure Protect the final conjugate from light at all times by using amber vials or wrapping containers in foil, especially if the azide group is still present.[8][9]
Freeze-Thaw Cycles Aliquot the purified conjugate into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[16][18]

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

Compound Type Storage Temperature Atmosphere Light Condition Key Considerations Citation
This compound (Solid) ≤ -15°C (long-term)Dry Argon or NitrogenIn the darkHighly sensitive to light and oxidation. Hygroscopic; warm to room temp before opening.[17][18]
PEG-NHS Esters ≤ -15°CDry Argon or NitrogenIn the darkHighly sensitive to moisture. Use anhydrous solvents.[17][18]
PEG-Maleimides / Thiols ≤ -15°CDry Argon or NitrogenIn the darkHighly sensitive to light.[17]
Purified Conjugate (Solution) -20°C to -80°CInert Gas (optional but recommended)In the darkAvoid repeated freeze-thaw cycles. Buffer choice is critical.[16][18]

Table 2: Solvent Compatibility for Azide Reactions

Solvent Class Examples Suitability for Organic Azides Notes Citation
Polar Aprotic DMSO, DMF, AcetonitrileExcellentGood for dissolving both the organic azide linker and for performing reactions like Click Chemistry.[10]
Aprotic (Low Polarity) THF, Toluene, Dichloromethane (DCM)GoodGenerally suitable for organic azides. Caution: Avoid halogenated solvents like DCM with inorganic azides.[8][10]
Polar Protic Water, EthanolUse with careCan be used, but ensure the solution does not become acidic to prevent the formation of hydrazoic acid. May reduce nucleophilicity in some reactions.[10]
Non-Polar HexaneGoodSuitable for dissolving organic azides but poor for any associated salts or highly polar molecules.[10]

Experimental Protocols & Workflows

Protocol 1: General Two-Step Conjugation Workflow

This protocol describes the conjugation of a carboxylic acid-containing molecule (Payload) to an alkyne-containing molecule using the this compound linker.

Workflow Visualization:

Caption: A general workflow for a two-step bioconjugation reaction.

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

    • Add 1.5 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of Sulfo-NHS (N-hydroxysulfosuccinimide).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the active NHS ester.[4]

  • Conjugation to Methylamine Linker:

    • Immediately add the activated molecule solution to a solution of this compound (1.0-1.2 equivalents) dissolved in a non-amine buffer (e.g., PBS).

    • Adjust the final pH of the reaction mixture to 7.2-7.5.[4]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Click Chemistry Reaction:

    • Purify the resulting Payload-PEG3-Azide intermediate using an appropriate method (e.g., dialysis, SEC, or HPLC).

    • Dissolve the purified intermediate and the alkyne-containing molecule in a suitable reaction buffer.

    • For a CuAAC reaction, add the copper(I) catalyst. This is typically generated in situ by adding copper(II) sulfate (B86663) (CuSO₄) along with a reducing agent like sodium ascorbate.

    • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor progress by LC-MS.

    • Purify the final conjugate to remove reactants and catalyst.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation or "stress testing" study is essential to identify potential degradation pathways and determine the intrinsic stability of your final conjugate.[20][21]

Logical Flow of Stability Assessment:

G cluster_stress Stress Conditions start Purified Conjugate stress Expose Aliquots to Stress Conditions start->stress analysis Analyze Samples by LC-MS / HPLC / SDS-PAGE stress->analysis pH Acidic & Basic pH (e.g., pH 3, pH 10) Temp High Temperature (e.g., 40°C, 60°C) Ox Oxidation (e.g., H₂O₂ exposure) Light Photostability (UV/Vis Light Exposure) pathways Identify Degradation Products & Determine Degradation Pathways analysis->pathways strategy Develop Stabilization Strategy (e.g., Modify Buffer, Add Excipients) pathways->strategy pH->analysis Temp->analysis Ox->analysis Light->analysis

Caption: Logical workflow for a forced degradation study.

Methodology:

  • Prepare Samples: Prepare several identical aliquots of your purified conjugate in its intended formulation buffer. Include a control sample stored at the recommended storage condition (e.g., -80°C in the dark).

  • Apply Stress Conditions: Expose each aliquot to a single, accelerated stress condition for a defined period (e.g., 24, 48, 72 hours).[21]

    • Acid/Base Hydrolysis: Adjust the pH of samples to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions.

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C and 60°C).[16]

    • Oxidative Stress: Add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 0.03% H₂O₂).[12]

    • Photostability: Expose samples to a controlled source of UV and visible light as specified by ICH guidelines.

  • Analysis: At each time point, neutralize the pH-stressed samples and analyze all samples alongside the control.

    • Analytical Techniques: Use stability-indicating analytical methods like RP-HPLC, SEC-HPLC, or LC-MS to separate and identify degradation products.[22][23][24] For protein conjugates, SDS-PAGE can reveal fragmentation or aggregation.

  • Data Interpretation: Compare the chromatograms or mass spectra of the stressed samples to the control. Identify new peaks (degradants) and a decrease in the main peak (parent conjugate). This information helps to elucidate the specific degradation pathways (e.g., hydrolysis, oxidation, aggregation) affecting your molecule.[21] This knowledge is crucial for developing a more stable formulation.

References

mitigating steric hindrance in Methylamino-PEG3-azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methylamino-PEG3-azide. It provides troubleshooting advice and answers to frequently asked questions (FAQs), with a focus on overcoming issues related to steric hindrance.

Frequently Asked Questions & Troubleshooting Guide

1. Question: We are observing significantly low yields in our conjugation reaction with this compound. What could be the cause?

Answer: Low reaction yields are commonly caused by steric hindrance. The PEG linker and the molecular structures you are trying to conjugate can physically block the reactive azide (B81097) and methylamino end groups, preventing them from approaching each other effectively. Other potential causes include suboptimal reaction conditions (pH, temperature, concentration) or reagent degradation.

2. Question: How can we determine if steric hindrance is the primary reason for our poor reaction efficiency?

Answer: To diagnose steric hindrance, you can perform the following control experiments:

  • Use a Less Hindered Control: Attempt the reaction with a smaller, non-PEGylated azide or amine. If this reaction proceeds with a significantly higher yield, steric hindrance is a likely culprit.

  • Vary Linker Length: If available, test linkers with different PEG chain lengths. Longer PEG chains can increase the distance between bulky molecules, which may reduce steric hindrance and improve yields.[1][2] However, be aware that excessively long PEG chains can sometimes negatively impact the biological activity of the final conjugate.[3][4]

3. Question: What strategies can we employ to mitigate steric hindrance in our this compound reaction?

Answer:

  • Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and reagent concentrations. For azide-alkyne cycloaddition, ensure the pH is within the optimal range of 4 to 12.[5]

  • Select the Right Catalyst System: For azide-alkyne "click chemistry" reactions (CuAAC), the catalyst is crucial. An abnormal N-heterocyclic carbene (NHC) complex of copper, CuCl(TPh), has been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[5]

  • Switch to a Copper-Free Reaction: If copper toxicity is a concern or if CuAAC yields remain low, consider using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method uses a strained alkyne (like DBCO or BCN) that reacts with the azide without needing a catalyst.[6][7]

  • Increase Linker Length: Using a longer PEG linker, such as Methylamino-PEG5-azide, can create more space between the conjugated molecules, potentially alleviating steric clash.[2]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for conjugating this compound to an alkyne-containing molecule, optimized for potentially hindered substrates.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Ligand (e.g., THPTA or a benzimidazole-based ligand)

  • Solvent (e.g., DMSO, water, or a mixture)

Methodology:

  • Dissolve the alkyne-containing molecule and a slight excess (1.1 to 1.5 equivalents) of this compound in the chosen solvent.

  • In a separate tube, prepare the catalyst premix: dissolve 5 mol% of CuSO₄ and 10 mol% of the chosen ligand in the solvent.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding 20 mol% of a freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature. Monitor progress using TLC or LC-MS. For very hindered systems, gentle heating (35-50°C) may be required.

  • Upon completion, the product can be purified via chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for biological applications or when CuAAC fails due to steric hindrance.

Materials:

  • Strained alkyne (e.g., DBCO or BCN) functionalized molecule

  • This compound

  • Solvent (e.g., PBS, DMSO)

Methodology:

  • Dissolve the strained alkyne-functionalized molecule in the chosen solvent.

  • Add 1.5 to 2.0 equivalents of this compound to the solution.

  • Allow the reaction to stir at room temperature. Reaction times can range from 1 to 24 hours.

  • Monitor the reaction progress via an appropriate analytical method (LC-MS, NMR).

  • Purify the final conjugate using standard methods like size-exclusion chromatography or dialysis.

Data Presentation

The choice of PEG linker length involves a trade-off between pharmacokinetic benefits and potential loss of biological activity due to steric hindrance. The following table summarizes data from a study on affibody-drug conjugates, illustrating this effect.

Table 1: Impact of PEG Linker Length on Conjugate Properties

PEG Linker MWHalf-Life Extension (vs. No PEG)Reduction in In Vitro Cytotoxicity (vs. No PEG)
4 kDa2.5-fold4.5-fold
10 kDa11.2-fold22-fold

Data adapted from a study on affibody-MMAE conjugates.[4]

Visualizations

G start Low Reaction Yield Observed q1 Is Steric Hindrance a Likely Cause? start->q1 a1_yes Perform Control Reaction (e.g., use non-PEGylated azide) q1->a1_yes Yes a1_no Verify Reagent Purity, Concentrations, and pH q1->a1_no No q2 Control Yield is High? a1_yes->q2 q2->a1_no No a2_yes Mitigation Strategy q2->a2_yes Yes opt1 Optimize Catalyst & Ligand (for CuAAC) a2_yes->opt1 opt2 Switch to SPAAC (Copper-Free) a2_yes->opt2 opt3 Use Longer PEG Linker a2_yes->opt3 end Reaction Yield Improved opt1->end opt2->end opt3->end

Caption: Troubleshooting workflow for low-yield this compound reactions.

G cluster_0 Ideal Reaction Pathway cluster_1 Hindered Reaction Pathway Azide Methylamino- PEG3-Azide Transition Favorable Transition State Azide->Transition Alkyne Alkyne Substrate Alkyne->Transition Product Triazole Product Transition->Product Azide_H Methylamino- PEG3-Azide Clash Steric Clash Azide_H->Clash Alkyne_H Bulky Alkyne Substrate Alkyne_H->Clash

Caption: Steric hindrance prevents reactants from achieving the necessary transition state.

References

analytical techniques to monitor Methylamino-PEG3-azide reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving Methylamino-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the analytical techniques used to monitor the progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound and what types of reactions can I monitor?

This compound is a versatile bifunctional linker commonly used in bioconjugation, drug delivery, and proteomics.[1][2][3] Its two primary reactive groups, a methylamine (B109427) and an azide (B81097), allow for a variety of conjugation strategies. You can monitor the progress of reactions such as:

  • Amide bond formation: The methylamine group reacts with activated carboxylic acids (e.g., NHS esters) to form a stable amide linkage.[4]

  • Click Chemistry: The azide group participates in highly efficient and specific cycloaddition reactions with alkynes (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or strained cyclooctynes (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[2][3]

Q2: Which analytical techniques are recommended for monitoring the progress of my this compound reaction?

Several analytical techniques can be employed to monitor the consumption of starting materials and the formation of the desired product. The most common and effective methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, separating starting materials, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for quantitative analysis of the reaction mixture.[5][6][7]

  • Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight.[8]

Q3: How should I store this compound to ensure its stability?

To maintain the stability and reactivity of this compound, it is recommended to store it at -20°C in a dry, moisture-free environment. It is also advisable to protect it from repeated freeze-thaw cycles.[9]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Issue: I am not seeing good separation between my starting material and product spots on the TLC plate.

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity. For polar, PEG-containing compounds, finding the right solvent system can be challenging.[10]

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: If your spots are too high on the plate (high Rf), your eluent is too polar. If they are too low (low Rf), it is not polar enough.[11] Aim for an Rf value between 0.3 and 0.7 for the product.[12]

    • Try Different Solvent Systems: For PEGylated compounds, mixtures of dichloromethane (B109758) (DCM) or chloroform (B151607) with methanol (B129727) (MeOH) are common starting points.[10] A gradient of ethanol/isopropanol in chloroform has also been reported to provide better separation for PEG-containing molecules.[10]

    • Visualization: Azides are not UV-active. After reduction of the azide to an amine (e.g., using triphenylphosphine), you can visualize the spots using a ninhydrin (B49086) stain, which will appear as colored spots.[13]

Table 1: Example TLC Data for a Reaction of this compound with an Alkyne-containing Molecule

CompoundRf Value (DCM:MeOH 9:1)Rf Value (CHCl3:EtOH:IPA 8:1:1)Visualization Method
This compound0.40.5Ninhydrin stain (after reduction)
Alkyne-Molecule0.60.7UV light (if chromophore present)
Product0.30.4UV light and Ninhydrin stain
High-Performance Liquid Chromatography (HPLC)

Issue: I am observing distorted or broad peaks for my PEGylated product.

  • Possible Cause: PEGylated compounds can exhibit unusual behavior on some HPLC columns due to interactions with the stationary phase.

  • Troubleshooting Steps:

    • Column Selection: A reversed-phase C18 column is a good starting point for the analysis of PEGylated molecules.[14]

    • Mobile Phase Optimization: The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (water/acetonitrile) can improve peak shape.

    • Temperature Control: Running the separation at a slightly elevated temperature (e.g., 45°C) can sometimes improve peak resolution.[14]

Issue: My product peak is co-eluting with a starting material or byproduct.

  • Possible Cause: The gradient elution profile may not be optimized for your specific separation.

  • Troubleshooting Steps:

    • Adjust the Gradient: A shallower gradient can help to improve the resolution between closely eluting peaks.

    • Detector Choice: If your starting material lacks a UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for more universal detection of non-volatile analytes.[15] Coupling the HPLC to a mass spectrometer (LC-MS) can also help to identify the components of each peak.

Table 2: Example HPLC-MS Data for a Reaction of this compound

CompoundRetention Time (min)[M+H]+ (m/z)
This compound5.2233.16
Reactant Molecule8.5Varies
Conjugated Product7.1233.16 + MW of Reactant
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: I am having trouble determining the reaction conversion from my 1H NMR spectrum.

  • Possible Cause: Peak overlap between the starting material and product signals can make accurate integration difficult.

  • Troubleshooting Steps:

    • Identify Key Diagnostic Peaks: Look for protons close to the site of reaction, as their chemical shifts are most likely to change. For example, upon amide bond formation, the methylene (B1212753) protons adjacent to the methylamine in this compound will experience a downfield shift.

    • Monitor Disappearance of Starting Material: It is often easier to monitor the disappearance of a well-resolved peak from a starting material than the appearance of a product peak that may be in a crowded region of the spectrum.

    • Quantitative NMR (qNMR): For accurate determination of reaction yield, use an internal standard with a known concentration and a peak that is well-resolved from all other signals in the mixture.

Table 3: Example 1H NMR Chemical Shift Changes for Monitoring Reaction Progress

GroupStarting Material (δ, ppm)Product (δ, ppm)Notes
-CH2-NHCH3~2.7-2.9~3.2-3.4 (Amide)Significant downfield shift upon amide bond formation.
-CH2-N3~3.4~4.5 (Triazole)Downfield shift upon formation of the triazole ring in a click reaction.
PEG backbone (-O-CH2-CH2-O-)~3.6~3.6Generally remains unchanged.

Experimental Protocols

General Protocol for Monitoring a Click Reaction by TLC
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane).

  • TLC Plate Spotting: On a silica (B1680970) gel TLC plate, spot the diluted reaction mixture, along with the starting this compound and the other reactant as references.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 DCM:MeOH). Allow the solvent to travel up the plate.

  • Visualization: After development, dry the plate. If the product is not UV-active, visualize the spots by first dipping the plate in a solution of triphenylphosphine (B44618) in a non-polar solvent to reduce the azide, followed by heating, and then dipping in a ninhydrin staining solution and heating again.[13]

  • Analysis: Compare the Rf values of the spots in the reaction mixture lane to the reference lanes to assess the consumption of starting materials and the formation of the product.

General Protocol for Monitoring an Amide Coupling Reaction by HPLC-MS
  • Sample Preparation: At different time points, take a small sample from the reaction and quench it by diluting it in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength for your molecule and/or a mass spectrometer.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the product. The mass spectrometer will confirm the identity of the peaks based on their mass-to-charge ratio.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision cluster_outcome Outcome start Start Reaction: This compound + Reactant sampling Take Aliquot at Time Points start->sampling tlc TLC Analysis sampling->tlc hplc HPLC / LC-MS Analysis sampling->hplc nmr NMR Analysis sampling->nmr analyze Analyze Data: - R_f values - Peak Areas - Spectral Changes tlc->analyze hplc->analyze nmr->analyze decision Reaction Complete? analyze->decision workup Work-up & Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->sampling

Caption: Workflow for monitoring the progress of a this compound reaction.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_nmr NMR Issues cluster_solutions Potential Solutions start Problem Encountered During Analysis poor_sep Poor Separation start->poor_sep no_spots No Spots Visible start->no_spots bad_peaks Broad / Tailing Peaks start->bad_peaks coelution Co-elution start->coelution peak_overlap Peak Overlap start->peak_overlap sol_polarity Adjust Solvent Polarity poor_sep->sol_polarity sol_stain Use Appropriate Staining no_spots->sol_stain sol_column Change Column / Mobile Phase bad_peaks->sol_column sol_gradient Optimize Gradient coelution->sol_gradient sol_peaks Identify Diagnostic Peaks peak_overlap->sol_peaks

Caption: Troubleshooting logic for common analytical issues.

References

Validation & Comparative

A Researcher's Guide to Validating Protein Conjugation: A Comparative Analysis of Methylamino-PEG3-azide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of modifying agents to a target protein is a critical step in the development of novel therapeutics, diagnostics, and research tools. This guide provides a comprehensive comparison of methods to validate the conjugation of Methylamino-PEG3-azide to a target protein, alongside a comparative analysis of alternative conjugation chemistries. We present key performance data, detailed experimental protocols, and visual workflows to facilitate informed decisions in your bioconjugation projects.

Comparing Conjugation Chemistries: Performance and Applications

The choice of conjugation chemistry is paramount to achieving the desired product with high efficiency and stability. This compound utilizes "click chemistry," a powerful and highly specific ligation method. Here, we compare it with other common amine- and thiol-reactive chemistries.

Conjugation ChemistryReactive Group on LinkerTarget Residue on ProteinTypical Conjugation Efficiency/YieldKey AdvantagesKey Disadvantages
Click Chemistry (SPAAC) Azide (e.g., this compound)Genetically encoded non-natural amino acid with alkyne>80%[1]High specificity, bioorthogonal, stable triazole linkage.[1][2]Requires genetic engineering of the protein to introduce the alkyne handle.
NHS Ester Chemistry N-Hydroxysuccinimide (NHS) EsterLysine (ε-amino group), N-terminus (α-amino group)Variable, can be optimized to >75%[3]Well-established, readily available reagents, targets naturally occurring residues.[4][5]Can result in a heterogeneous mixture of products, potential for hydrolysis of the NHS ester.[6][7]
Reductive Amination AldehydeLysine (ε-amino group), N-terminus (α-amino group)Generally high, can be >90% under optimal conditions.[6]Forms a stable secondary amine linkage, can be selective for the N-terminus at controlled pH.[4]Requires a reducing agent (e.g., sodium cyanoborohydride) which can be toxic.[4]
Maleimide Chemistry MaleimideCysteine (thiol group)High, often >90%Highly specific for thiols, rapid reaction at neutral pH.[8]The resulting thioether bond can be reversible under certain conditions, potential for off-target reactions with other nucleophiles at higher pH.[8]

Experimental Workflow for Conjugation and Validation

Successful bioconjugation requires a systematic approach from the initial reaction to the final characterization of the purified product. The following workflow illustrates the key steps involved.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_validation Validation cluster_analysis Data Analysis Protein Target Protein Reaction Conjugation Reaction (e.g., Click Chemistry) Protein->Reaction Reagent This compound Reagent->Reaction Purification Purification of Conjugate (e.g., SEC, IEX) Reaction->Purification Crude Product SDS_PAGE SDS-PAGE Purification->SDS_PAGE Purified Conjugate Mass_Spec Mass Spectrometry Purification->Mass_Spec HPLC HPLC Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Purity Purity & Heterogeneity SDS_PAGE->Purity Degree Degree of PEGylation Mass_Spec->Degree HPLC->Purity Structure Structural Integrity FTIR->Structure

A generalized workflow for protein conjugation and subsequent validation.

Detailed Experimental Protocols for Key Validation Techniques

Accurate validation of your protein conjugate is essential. Below are detailed protocols for the most common analytical techniques.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. Successful conjugation of a PEG moiety will result in a noticeable increase in the apparent molecular weight of the protein, causing it to migrate slower in the gel.

Protocol:

  • Sample Preparation:

    • In a microcentrifuge tube, mix 10-20 µg of your protein sample (unconjugated control and conjugated protein) with 2x Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]

    • Briefly centrifuge the tubes to collect the condensate.

  • Gel Electrophoresis:

    • Prepare or use a pre-cast polyacrylamide gel of a suitable percentage (e.g., 4-12% gradient gel) for your protein's size.

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1x running buffer.

    • Carefully load your samples and a molecular weight marker into the wells.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[3]

  • Visualization:

    • Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue) for 1-2 hours with gentle agitation.

    • Destain the gel with a suitable destaining solution until clear protein bands are visible against a light background.

    • Image the gel and compare the migration of the conjugated protein to the unconjugated control. A distinct band shift to a higher molecular weight confirms successful conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after conjugation, allowing for the determination of the number of attached PEG molecules (degree of PEGylation).

Protocol (MALDI-TOF):

  • Sample Preparation:

    • Desalt and purify your protein samples to remove any interfering substances.

    • Prepare a stock solution of your protein (unconjugated and conjugated) at approximately 0.1 mg/mL in a suitable solvent (e.g., 30% acetonitrile (B52724) with 0.1% TFA).[9]

  • Matrix Preparation and Spotting:

    • Prepare a saturated solution of a suitable matrix, such as sinapic acid or α-Cyano-4-hydroxycinnamic acid (HCCA), in a solvent compatible with your sample.[9][10]

    • On a MALDI target plate, spot 1 µL of the matrix solution and allow it to air dry.

    • Mix your protein sample 1:1 with the matrix solution.

    • Spot 1 µL of the mixture onto the dried matrix spot and let it crystallize at room temperature.[9]

  • Data Acquisition and Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for your protein and its conjugate.

    • Analyze the resulting spectra to determine the molecular weights of the unconjugated protein and the different PEGylated species. The mass difference will correspond to the mass of the attached PEG moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and heterogeneity of the conjugated product. Different HPLC methods can be employed to separate the conjugated protein from the unconjugated protein and free PEG.

Protocol (Reversed-Phase HPLC):

  • Sample Preparation:

    • Dilute your protein samples (unconjugated control and conjugated protein) to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.

    • Filter the samples through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate a C4 or C18 reversed-phase column with the initial mobile phase (e.g., water with 0.1% TFA).

    • Inject the sample onto the column.

    • Elute the proteins using a gradient of an organic mobile phase (e.g., acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis:

    • Analyze the chromatograms to identify the peaks corresponding to the unconjugated protein and the PEGylated species. The conjugated protein will typically have a different retention time than the unconjugated protein.

    • The peak area can be used to quantify the purity of the conjugate and the extent of the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to assess changes in the secondary structure of the protein upon conjugation, ensuring that the modification has not significantly altered its conformation and, by extension, its function.

Protocol:

  • Sample Preparation:

    • Prepare your protein samples (unconjugated and conjugated) in a buffer that has minimal interference in the infrared region of interest (e.g., D₂O-based buffers). The protein concentration should be relatively high (e.g., 5-10 mg/mL).

    • If using an ATR-FTIR, a small volume of the sample can be dried onto the ATR crystal.[11]

  • Data Acquisition:

    • Acquire a background spectrum of the buffer or the empty ATR crystal.

    • Acquire the spectrum of your protein sample.

    • Subtract the background spectrum from the sample spectrum to obtain the protein's infrared spectrum.

  • Data Analysis:

    • Analyze the amide I band (1600-1700 cm⁻¹) of the spectrum. Deconvolution of this band can provide information about the relative amounts of different secondary structure elements (α-helix, β-sheet, etc.).[12]

    • Compare the spectra of the unconjugated and conjugated protein to identify any significant changes in the secondary structure.

Application in a Biological Context: The ERK Signaling Pathway

PEGylated proteins are often developed as therapeutics to modulate cellular signaling pathways. For instance, a PEGylated growth factor or cytokine could be designed to have a longer circulating half-life and sustained activation of a pathway like the ERK signaling cascade, which is crucial for cell proliferation and survival.[13][]

ERK_pathway PEG_Ligand PEGylated Growth Factor (e.g., PEG-EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) PEG_Ligand->Receptor Binds and Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates

Simplified diagram of the ERK signaling pathway activated by a PEGylated ligand.

Logical Comparison of Validation Methods

Choosing the right validation method depends on the specific information required. This diagram outlines a logical approach to selecting the appropriate analytical technique.

validation_logic Start Is the conjugation successful? Check_MW Need to confirm a mass increase? Start->Check_MW Check_Purity Need to assess purity and heterogeneity? Check_MW->Check_Purity No SDS_PAGE Use SDS-PAGE Check_MW->SDS_PAGE Yes Check_DoP Need to determine the exact number of PEGs? Check_Purity->Check_DoP No HPLC Use HPLC (SEC, RP, IEX) Check_Purity->HPLC Yes Check_Structure Need to assess structural integrity? Check_DoP->Check_Structure No Mass_Spec Use Mass Spectrometry (MALDI-TOF, ESI-MS) Check_DoP->Mass_Spec Yes FTIR Use FTIR Spectroscopy Check_Structure->FTIR Yes End Validation Complete Check_Structure->End No SDS_PAGE->Check_Purity HPLC->Check_DoP Mass_Spec->Check_Structure FTIR->End

A decision tree for selecting the appropriate validation technique.

References

A Comparative Guide to PEG Linkers in PROTACs: Spotlight on Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein-binding warhead and the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains have become a popular choice due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of Methylamino-PEG3-azide against other PEG linkers in the context of PROTAC development, supported by a synthesis of experimental data from various studies.

The Pivotal Role of PEG Linkers in PROTAC Efficacy

The linker in a PROTAC is not a mere spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] The length and composition of the PEG linker directly impact the geometry of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is paramount, as a linker that is too short can lead to steric hindrance, while an excessively long one may result in a non-productive complex.[1]

This compound is a bifunctional PEG linker that offers specific advantages for PROTAC synthesis. It incorporates a methylamine (B109427) group and an azide (B81097) terminus. The methylamine can be readily functionalized, for instance, through amide bond formation with a carboxylic acid on a warhead or E3 ligase ligand. The azide group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to a molecule containing an alkyne group.[5] This modular and highly efficient conjugation strategy facilitates the rapid assembly of PROTAC libraries with diverse components.[]

Performance Comparison of PEG Linkers in BRD4 Degradation

To illustrate the impact of PEG linker length on PROTAC performance, we have compiled representative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology.[3][7] The data below showcases the degradation potency (DC50) and maximal degradation (Dmax) of BRD4-targeting PROTACs with varying PEG linker lengths.

Disclaimer: The following data is a synthesis from multiple sources. Direct head-to-head comparisons can be challenging due to variations in experimental conditions (e.g., cell lines, E3 ligase ligands, and specific PROTAC architecture). This table should be interpreted as a guide to the general trend of PEG linker length on BRD4 degradation.[7]

Linker Composition (Number of PEG units)Target ProteinCell LineDC50 (nM)Dmax (%)Key Observations
0 (Direct Linkage)BRD4H661< 500> 90A short, direct linkage can be highly effective.[7]
1BRD4H661> 5000~50A single PEG unit can significantly reduce degradation potency.[7]
2BRD4H661> 5000~60Intermediate linker lengths may hinder optimal ternary complex formation.[5][7]
3 (Analogous to this compound linker) BRD4 Various Variable Variable Potency is highly dependent on the overall PROTAC structure, but linkers of this length have been shown to be effective.
4BRD4H661< 500> 90Potency can be regained and optimized with longer PEG chains.[5]
5BRD4VariousVariableVariableOften considered an optimal length in many BRD4 PROTAC designs.

The data suggests that there is an optimal range for PEG linker length, and a PEG3 linker, such as that in this compound, falls within a potentially effective range. However, the ideal length is highly dependent on the specific warhead and E3 ligase ligand pair.[5] Therefore, a systematic variation of the PEG linker length is often a crucial step in the optimization of a novel PROTAC.[8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of PROTACs with varying PEG linkers (e.g., using this compound) Cell_Culture Cell Culture and PROTAC Treatment Synthesis->Cell_Culture Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Culture->Western_Blot Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET) Western_Blot->Ternary_Complex_Assay Further Mechanistic Insight Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Western_Blot->Permeability_Assay Assess Drug-like Properties

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

For the accurate assessment and comparison of PROTACs, standardized and detailed experimental protocols are essential. Below are methodologies for key experiments.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).

  • PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, α-tubulin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) for a defined period (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

  • Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

NanoBRET™ Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (e.g., VHL or CRBN).

  • Transfection reagent.

  • PROTAC of interest.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • Luminometer with appropriate filters.

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (bioluminescence) and acceptor (fluorescence) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell penetration.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

  • PROTAC stock solution in DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • UV-Vis plate reader or LC-MS/MS for compound quantification.

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add the PROTAC solution (diluted in PBS from the DMSO stock) to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Conclusion

The selection of an appropriate linker is a critical determinant of a PROTAC's success. While there is no one-size-fits-all solution, PEG linkers offer a versatile platform for optimizing PROTAC efficacy. This compound provides a valuable tool for PROTAC synthesis due to its defined length and dual functionality, enabling modular and efficient assembly via click chemistry. The compiled data on BRD4 degraders underscores the importance of systematically evaluating a range of PEG linker lengths to identify the optimal construct for a given target and E3 ligase pair. The provided experimental protocols offer a framework for researchers to rigorously evaluate and compare the performance of their novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

A Head-to-Head Comparison: Methylamino-PEG3-azide vs. Amine-PEG3-azide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the nuanced landscape of bioconjugation, the choice of linker can be as critical as the selection of the biomolecule itself. This guide provides an in-depth comparison of two popular trifunctional PEG linkers: Methylamino-PEG3-azide and Amine-PEG3-azide. By examining their intrinsic chemical properties and providing detailed experimental protocols, we aim to equip you with the knowledge to make an informed decision for your specific bioconjugation needs.

At the heart of many bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs) or PROTACs, lies the covalent linkage of different molecular entities. Both this compound and Amine-PEG3-azide serve as heterobifunctional linkers, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1] Each possesses a terminal azide (B81097) group, a versatile handle for "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4][5] The key distinction, and the focus of this guide, is the terminal amine functionality: a primary amine (-NH₂) in Amine-PEG3-azide and a secondary amine (-NHCH₃) in this compound. This seemingly subtle difference can have significant implications for reaction kinetics, stability of the resulting conjugate, and overall experimental workflow.

Chemical and Physical Properties at a Glance

A summary of the core chemical and physical properties of the two linkers is presented below, highlighting their structural differences.

PropertyThis compoundAmine-PEG3-azide
Chemical Structure CH₃-NH-(CH₂CH₂O)₃-CH₂CH₂-N₃H₂N-(CH₂CH₂O)₃-CH₂CH₂-N₃
Molecular Weight ~232.28 g/mol ~218.25 g/mol
Amine Type SecondaryPrimary
Reactive Groups Methylamine, AzidePrimary Amine, Azide
Solubility Soluble in aqueous solutions and common organic solvents.Soluble in aqueous solutions and common organic solvents.

The Amine Debate: Reactivity and Stability

The choice between a primary and a secondary amine for conjugation primarily revolves around two key chemical principles: nucleophilicity and steric hindrance.

Nucleophilicity and Basicity: In general, secondary amines are considered to be more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group (in this case, a methyl group).[6][7] This increased electron density on the nitrogen atom can lead to a faster rate of reaction with electrophiles, such as activated carboxylic acids (e.g., NHS esters). Methylamine is also a stronger base than ammonia (B1221849) for the same reason.[6][8]

Steric Hindrance: Conversely, the methyl group on the secondary amine introduces steric bulk around the nitrogen atom. This can hinder the approach of the electrophile, potentially slowing down the reaction rate, especially with sterically crowded biomolecules.[9][10][11] Primary amines, being less sterically hindered, may offer more favorable kinetics in such cases.[12]

Amide Bond Stability: Upon reaction with a carboxylic acid, both linkers form an amide bond. The stability of this bond is crucial for the integrity of the final bioconjugate. Amide bonds are generally very stable.[13][14] While there is limited direct comparative data on the stability of amide bonds derived from primary versus secondary amines under physiological conditions, the resonance stabilization of the amide bond is the primary determinant of its stability.[13] Any differences in stability are likely to be subtle and context-dependent.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical bioconjugation workflow utilizing either this compound or Amine-PEG3-azide. The process involves two main stages: 1) Amide bond formation between the linker and a biomolecule containing a carboxylic acid or activated ester, and 2) "Click" reaction of the azide-functionalized biomolecule with an alkyne-containing molecule.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Click Chemistry Biomolecule Biomolecule (Protein, Peptide, etc.) with -COOH or NHS Ester Activation Activation (EDC/NHS) if starting with -COOH Biomolecule->Activation Linker This compound OR Amine-PEG3-azide Conjugation Amide Bond Formation Linker->Conjugation Activation->Conjugation Azide_Biomolecule Azide-Functionalized Biomolecule Conjugation->Azide_Biomolecule Purification Click_Reaction CuAAC or SPAAC Click Reaction Azide_Biomolecule->Click_Reaction Alkyne_Molecule Alkyne-Containing Molecule (Drug, Fluorophore, etc.) Alkyne_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

Caption: A generalized workflow for bioconjugation using either linker.

Detailed Experimental Protocols

The following protocols provide a framework for a comparative study of this compound and Amine-PEG3-azide. These are general guidelines and should be optimized for your specific application.

Protocol 1: Conjugation of Linkers to a Model Peptide via EDC/NHS Chemistry

This protocol describes the conjugation of the amine-containing linkers to a peptide with a C-terminal carboxylic acid.

Materials:

  • Model Peptide (e.g., a peptide with a single C-terminal carboxyl group)

  • This compound

  • Amine-PEG3-azide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis

  • Mass Spectrometer for characterization

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of this compound and Amine-PEG3-azide in anhydrous DMF or DMSO.

  • Activation of Peptide Carboxyl Group:

    • To the dissolved peptide solution, add EDC and NHS to a final molar ratio of Peptide:EDC:NHS of 1:2:5.[15]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugation Reaction:

    • Immediately following activation, add a 10- to 20-fold molar excess of the dissolved linker (either this compound or Amine-PEG3-azide) to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.4 by adding Conjugation Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification and Analysis:

    • Purify the azide-functionalized peptide from excess reagents using RP-HPLC.

    • Analyze the collected fractions by mass spectrometry to confirm the successful conjugation and determine the mass of the product.[16][17][18][19]

    • Quantify the conjugation efficiency by comparing the peak areas of the starting peptide and the product in the HPLC chromatogram.[20][21]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized peptide and an alkyne-containing reporter molecule (e.g., a fluorophore).

Materials:

  • Azide-functionalized peptide (from Protocol 1)

  • Alkyne-containing reporter molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: 1X PBS, pH 7.4

  • RP-HPLC system for purification and analysis

  • Mass Spectrometer for characterization

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized peptide in the Reaction Buffer.

    • Prepare a 20 mM stock solution of the alkyne-containing reporter molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized peptide and the alkyne-containing reporter molecule in a 1:1.5 molar ratio.

    • Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio to pre-complex the copper.

    • Add the CuSO₄/THPTA complex to the peptide/alkyne mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification and Analysis:

    • Purify the final bioconjugate using RP-HPLC.

    • Analyze the purified product by mass spectrometry to confirm the final molecular weight.[16][17][18][19]

    • Assess the purity and yield by analyzing the HPLC chromatogram.[20][21]

Quantitative Data Summary: A Hypothetical Comparison

ParameterThis compoundAmine-PEG3-azideExpected Rationale
Reaction Rate with NHS Ester (pH 7.4) Potentially FasterPotentially SlowerHigher nucleophilicity of the secondary amine may lead to a faster reaction rate, assuming steric hindrance is not a limiting factor.
Conjugation Efficiency (Sterically Hindered Biomolecule) Potentially LowerPotentially HigherThe smaller size of the primary amine may allow for more efficient conjugation to sterically hindered sites.
Stability of Amide Bond (pH 7.4, 37°C) HighHighBoth form stable amide bonds. Any difference is expected to be minimal under physiological conditions.
Overall Yield Dependent on substrateDependent on substrateThe final yield will be influenced by a combination of reaction rate, efficiency, and stability, which is specific to the biomolecule being conjugated.

Logical Relationships in Bioconjugation Strategy

The decision-making process for selecting the appropriate linker involves considering the properties of the biomolecule and the desired outcome of the conjugation. The following diagram outlines these logical relationships.

G Biomolecule Biomolecule Properties Steric_Hindrance High Steric Hindrance at Conjugation Site Biomolecule->Steric_Hindrance Low_Steric_Hindrance Low Steric Hindrance at Conjugation Site Biomolecule->Low_Steric_Hindrance Linker_Choice_Amine Consider Amine-PEG3-azide Steric_Hindrance->Linker_Choice_Amine Linker_Choice_Methylamino Consider This compound Low_Steric_Hindrance->Linker_Choice_Methylamino Desired_Outcome Desired Outcome Fast_Kinetics Faster Reaction Kinetics Desired_Outcome->Fast_Kinetics Max_Efficiency Maximize Conjugation Efficiency Desired_Outcome->Max_Efficiency Fast_Kinetics->Linker_Choice_Methylamino Max_Efficiency->Linker_Choice_Amine

Caption: Factors influencing the choice between the two linkers.

Conclusion

The choice between this compound and Amine-PEG3-azide is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the bioconjugation experiment.

  • This compound may be advantageous when faster reaction kinetics are desired and the conjugation site on the biomolecule is not sterically hindered. Its higher nucleophilicity could lead to more rapid amide bond formation.

  • Amine-PEG3-azide , with its less sterically encumbered primary amine, may be the preferred choice when working with biomolecules that have sterically crowded conjugation sites. This could lead to higher overall conjugation efficiency in such cases.

Ultimately, for novel bioconjugation projects, an empirical approach is recommended. Performing small-scale parallel experiments with both linkers, following the protocols outlined in this guide, will provide the most definitive answer as to which reagent is optimal for your specific application. By carefully considering the principles of reactivity and steric hindrance, and by systematically evaluating both options, researchers can optimize their bioconjugation strategies for the successful development of next-generation therapeutics and research tools.

References

A Comparative Guide to Alternative Linkers for Click Chemistry: Beyond Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical parameter that significantly influences the efficacy, stability, and pharmacokinetic properties of the final conjugate. Methylamino-PEG3-azide has been a widely utilized linker in click chemistry due to its commercial availability and the advantageous properties imparted by the polyethylene (B3416737) glycol (PEG) spacer. However, a diverse array of alternative linkers has emerged, offering a broader range of functionalities, lengths, and chemical properties to address the specific demands of various applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

This guide provides an objective comparison of alternative linkers to this compound, supported by experimental data and detailed protocols to inform the selection process for your research and development endeavors.

Alternative Linkers: A Landscape of Possibilities

The alternatives to this compound can be broadly categorized based on the nature of the spacer, the length of the PEG chain, and the presence of cleavable moieties.

1. PEG-Based Linkers with Varying Chain Lengths:

The length of the PEG chain in a linker plays a crucial role in modulating the solubility, stability, and steric hindrance of the resulting bioconjugate.[1][2] While this compound offers a short, discrete PEG spacer, alternatives with longer PEG chains (e.g., PEG4, PEG6, PEG8, PEG12, and longer) are readily available from suppliers such as BroadPharm, AxisPharm, and JenKem Technology.[3][4][5]

  • Advantages of Longer PEG Chains:

    • Enhanced Hydrophilicity: Longer PEG chains significantly increase the water solubility of hydrophobic payloads, which is particularly beneficial in ADC development to prevent aggregation.[6][7]

    • Improved Pharmacokinetics: The hydrophilic nature of longer PEG chains can reduce non-specific interactions with other proteins and surfaces, leading to a longer circulation half-life and increased tumor accumulation in ADCs.[8]

    • Reduced Immunogenicity: The "shielding" effect of the PEG chain can mask the bioconjugate from the host's immune system.[2]

    • Increased Drug-to-Antibody Ratio (DAR): By mitigating aggregation, longer PEG linkers can enable the conjugation of a higher number of drug molecules per antibody.[8]

2. Non-PEG Aliphatic Linkers:

For applications where the hydrophilicity of PEG is not a primary concern or where a more rigid spacer is desired, short-chain and long-chain aliphatic azide (B81097) linkers provide a viable alternative. These linkers consist of a simple alkyl chain of varying lengths.

  • Advantages of Aliphatic Linkers:

    • Defined Length and Rigidity: Offer precise control over the distance between the conjugated molecules.

    • Hydrophobicity: Can be advantageous in applications requiring membrane permeability.

3. Cleavable Linkers:

Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of endosomes or the reducing environment of the cytoplasm.[9][10][11][12] This strategy is particularly relevant for ADCs, where targeted drug release at the tumor site is paramount.[13][14]

  • Types of Cleavable Linkers:

    • Hydrazone Linkers: Cleaved under acidic conditions (e.g., in endosomes and lysosomes).

    • Disulfide Linkers: Cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells.

    • Enzyme-Cleavable Linkers: Often contain dipeptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B.[8][15]

4. Linkers for Copper-Free Click Chemistry:

The cytotoxicity of the copper(I) catalyst used in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be a concern for in vivo applications.[16] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative.[16][17] This requires linkers containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) instead of a terminal alkyne. Consequently, the corresponding azide linkers are used to react with these strained alkynes.

  • Advantages of Copper-Free Click Chemistry Linkers:

    • Biocompatibility: Eliminates the need for a toxic copper catalyst, making it suitable for live-cell imaging and in vivo studies.[16]

    • High Specificity: The reaction is bio-orthogonal, proceeding with high efficiency in complex biological media.[18]

Performance Comparison of Linker Alternatives

The choice of linker significantly impacts the performance of the final bioconjugate. The following tables summarize key performance data for different linker types. It is important to note that direct head-to-head comparisons can be challenging, as performance is highly dependent on the specific molecules being conjugated and the experimental conditions.

Table 1: General Performance Characteristics of Different Azide Linker Types

Linker TypeKey AdvantagesKey DisadvantagesTypical Applications
Short-Chain PEG Azides (e.g., this compound) Good balance of hydrophilicity and defined spacer length.May not provide sufficient solubility for highly hydrophobic payloads.General bioconjugation, labeling of proteins and oligonucleotides.
Long-Chain PEG Azides (e.g., Azide-PEG12-NHS ester) Enhanced hydrophilicity, improved pharmacokinetics, reduced immunogenicity.[2][6][8]May introduce steric hindrance, potentially affecting binding affinity.Antibody-Drug Conjugates (ADCs), PROTACs, PEGylation of therapeutics.
Aliphatic Azides Defined length and rigidity.Can be hydrophobic, potentially leading to aggregation.Small molecule conjugation, surface modification.
Cleavable Azides (e.g., Val-Cit-PABC-PNP) Controlled payload release at the target site, potential for bystander effect.[8]Can have lower plasma stability compared to non-cleavable linkers.Antibody-Drug Conjugates (ADCs).
Azides for Copper-Free Click Chemistry Biocompatible (no copper catalyst), high specificity.[16]Strained alkyne counterparts can be bulky.Live-cell imaging, in vivo bioconjugation.

Table 2: Comparative Data on Linker Performance in Antibody-Drug Conjugates (ADCs)

Linker TypePlasma StabilityIn Vitro CytotoxicityIn Vivo EfficacyBystander EffectReference
Cleavable (Val-Cit) ModerateHighHighYes[8]
Non-Cleavable (Thioether) HighModerate-HighHighNo[8]
Cleavable (Hydrazone) pH-dependentHighVariableYes[8]
Cleavable (Disulfide) ModerateHighVariableYes[13]

Table 3: Impact of Linker Length on PROTAC Activity

Linker LengthTernary Complex FormationDegradation Efficacy (DC50)Cell PermeabilityReference
Short (e.g., Alkyl C3) May be sterically hinderedOften lowerCan be high[19]
Optimal (e.g., PEG4-PEG8) FavorableTypically highestGood[19][]
Long (e.g., >PEG12) May be too flexible, leading to unproductive bindingCan decreaseVariable[19]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry-based bioconjugation. Below are generalized protocols for key experiments.

Protocol 1: General Procedure for Protein Labeling with an Azide-PEG-NHS Ester Linker

This protocol describes the introduction of an azide group onto a protein using an Azide-PEG-NHS ester, which reacts with primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Azide-PEG-NHS ester (e.g., Azide-PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[21]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.[21]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[21]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[21] The azide-functionalized protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye or a drug) to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a 5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, premix the CuSO4 solution and the ligand solution (typically at a 1:2 to 1:5 molar ratio of Cu:ligand).

  • Initiate Reaction: Add the catalyst premix to the protein-alkyne mixture.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the resulting bioconjugate using a desalting column or dialysis to remove the catalyst and excess reagents.

Visualizing the Workflow and Biological Context

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Conjugation cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Purification & Analysis Ab Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab NHS Ester Reaction Azide_Linker Azide-PEG-NHS Ester Azide_Linker->Azide_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC CuAAC Reaction Drug Cytotoxic Drug Alkyne_Drug Alkyne-Modified Drug Drug->Alkyne_Drug Conjugation Alkyne_Linker Alkyne-Linker Alkyne_Linker->Alkyne_Drug Alkyne_Drug->ADC Purification Purification (SEC/Dialysis) ADC->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using click chemistry.

protac_pathway cluster_cellular_machinery Cellular Machinery cluster_protac_action PROTAC-Mediated Degradation E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: Signaling pathway of targeted protein degradation by a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

The selection of an appropriate linker is a critical step in the design and development of effective bioconjugates. While this compound remains a useful and versatile linker, the expanding toolbox of alternative linkers offers researchers the flexibility to fine-tune the properties of their molecules for specific applications. By carefully considering the desired characteristics of the final product, such as solubility, stability, and mechanism of action, and by leveraging the detailed experimental protocols provided, researchers can rationally select the optimal linker to advance their scientific and therapeutic goals. The continued development of novel linker technologies will undoubtedly play a pivotal role in the future of targeted therapies and bioconjugation chemistry.

References

Assessing the Purity and Homogeneity of Methylamino-PEG3-azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity and homogeneity of linker molecules are paramount to ensure the efficacy, safety, and reproducibility of the final conjugate. This guide provides a comprehensive comparison of analytical techniques for assessing the purity and homogeneity of Methylamino-PEG3-azide, a discrete polyethylene (B3416737) glycol (dPEG) linker. We present a comparative analysis with a common alternative, DBCO-PEG4-amine, supported by expected experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

The selection of an analytical method for purity assessment depends on the specific characteristics of the PEG linker and the potential impurities. This compound is a bifunctional linker featuring a methylamino group for conjugation to carboxyl groups or activated esters, and an azide (B81097) group for "click chemistry" reactions. A key alternative for copper-free click chemistry is DBCO-PEG4-amine, which contains a dibenzocyclooctyne (DBCO) group instead of an azide.

ParameterThis compoundDBCO-PEG4-amine (Alternative)Analytical Technique
Purity Specification Typically >95% to >98%Typically >95%Reversed-Phase HPLC (RP-HPLC)
Homogeneity Monodisperse (discrete PEG)Monodisperse (discrete PEG)Mass Spectrometry, NMR Spectroscopy
Key Impurities Starting materials, incompletely reacted intermediates, oligomeric species (if any)Starting materials, DBCO-related byproductsRP-HPLC, Mass Spectrometry
Analytical Throughput HighHighRP-HPLC
Structural Confirmation HighHighNMR Spectroscopy, Mass Spectrometry

Key Analytical Techniques for Purity and Homogeneity Assessment

The primary methods for characterizing this compound and its conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity. It is the go-to method for quantifying the purity of small molecules like this compound. A typical chromatogram of a high-purity sample will show a single major peak, with any impurities appearing as smaller, separate peaks.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its identity and monodispersity. For a discrete PEG linker like this compound, the mass spectrum should display a single predominant peak corresponding to its molecular weight, confirming its homogeneity. In contrast, a polydisperse PEG would show a distribution of peaks separated by the mass of the ethylene (B1197577) glycol repeating unit (44 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for elucidating the chemical structure of a molecule. For this compound, the ¹H NMR spectrum will show characteristic peaks for the methylamino group, the PEG backbone, and the methylene (B1212753) group adjacent to the azide. Integration of these peaks can confirm the structure and the length of the PEG chain, while the absence of unexpected signals indicates high purity.

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. The gradient can be optimized to achieve better separation of impurities.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV detection at 210 nm. The azide group does not have a strong chromophore, so low UV wavelengths are necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more sensitive detection of non-chromophoric compounds.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Identity and Homogeneity Confirmation by Mass Spectrometry (MS)

This protocol describes the use of Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Instrumentation:

    • An ESI-MS system.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) at a concentration of approximately 0.1 mg/mL.

  • Infusion:

    • Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode. The expected molecular ion for this compound (C₉H₂₀N₄O₃, MW: 232.28) would be observed as [M+H]⁺ at m/z 233.16.

  • Data Analysis:

    • A single major peak corresponding to the expected mass confirms the identity and monodispersity of the compound.

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

This protocol provides a general procedure for obtaining a ¹H NMR spectrum.

  • Instrumentation:

    • A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Process the spectrum and identify the characteristic chemical shifts and integrations for the different protons in the molecule. Expected signals for this compound would include:

      • A singlet for the methyl group of the methylamino moiety.

      • Multiplets for the ethylene glycol units of the PEG chain.

      • A triplet for the methylene group adjacent to the azide.

      • A triplet for the methylene group adjacent to the methylamino group.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive assessment of this compound purity and homogeneity.

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity & Homogeneity Assessment cluster_decision Decision cluster_final Final Product synthesis Synthesis of This compound crude_product Crude Product synthesis->crude_product hplc RP-HPLC Analysis (Purity >95%) crude_product->hplc Primary Screen ms Mass Spectrometry (Confirm MW) crude_product->ms Characterization nmr NMR Spectroscopy (Confirm Structure) crude_product->nmr Characterization decision Pass/Fail Quality Control hplc->decision ms->decision nmr->decision final_product Qualified This compound decision->final_product Pass

Workflow for assessing this compound purity.

This comprehensive approach, combining chromatographic separation with spectroscopic characterization, ensures a thorough assessment of the purity and homogeneity of this compound conjugates, leading to more reliable and reproducible results in downstream applications.

A Comparative Guide to Functional Assays for Validating Methylamino-PEG3-azide PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their three components: a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Methylamino-PEG3-azide linker is a commonly employed polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and flexibility, influencing the PROTAC's solubility, cell permeability, and ability to form a productive ternary complex.

This guide provides an objective comparison of functional assays essential for validating the activity of PROTACs utilizing a this compound linker. We present supporting experimental data from studies on PROTACs with similar PEG-based linkers against alternative linker technologies and offer detailed protocols for key validation experiments.

Data Presentation: Comparative Performance of PROTAC Linkers

The selection of a linker is a pivotal step in PROTAC design, directly impacting its degradation efficiency (DC50 and Dmax) and cellular viability effects (IC50). Below, we summarize quantitative data comparing PROTACs with PEG-based linkers to those with alternative linker architectures, such as alkyl chains and rigid linkers. While specific data for the this compound linker is context-dependent, the following tables provide a comparative overview of linker performance for prominent cancer targets: Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), and the Androgen Receptor (AR).

Table 1: Comparison of Linker Performance for BRD4-Targeting PROTACs

Linker ClassRepresentative Linker TypeE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based PEG linkerCereblon (CRBN)~1-10>90[1]
Alkyl/EtherAlkyl ChainCereblon (CRBN)~5-50>85[2]
RigidPiperidine-basedVHL~0.03>95[1]

Table 2: Comparison of Linker Performance for BTK-Targeting PROTACs

Linker ClassRepresentative Linker TypeE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based PEG linkerCereblon (CRBN)~2.2-7.9>95[1][3]
Alkyl/EtherAlkyl ChainCereblon (CRBN)~1-40>85[2]
CovalentAcrylamideCereblon (CRBN)<10~90[4]

Table 3: Comparison of Linker Performance for AR-Targeting PROTACs

Linker ClassRepresentative Linker TypeE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based PEG linkerMDM2Effective DegradationN/A[5]
RigidPyridine-basedVHL~0.76-0.86>95[6]
Alkyl/EtherAlkyl ChainVHL~0.2-1>95[1]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (e.g., BRD4, AR) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_release PROTAC (Recycled) Ternary_Complex->PROTAC_release Ub Ubiquitin Ub->Ternary_Complex Transfer E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation Experimental_Workflow cluster_assays Functional Assays start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment start->cell_culture western_blot Western Blot (Degradation) cell_culture->western_blot ubiquitination_assay Ubiquitination Assay cell_culture->ubiquitination_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis ubiquitination_assay->data_analysis viability_assay->data_analysis end End: PROTAC Validation data_analysis->end BRD4_Signaling_Pathway cluster_outcome Outcome of BRD4 Degradation BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Binds to cMyc c-Myc Oncogene cMyc_down c-Myc Downregulation BRD4->cMyc_down Super_Enhancers->cMyc Activates Transcription Cell_Proliferation Cell Proliferation & Growth cMyc->Cell_Proliferation Promotes Proliferation_arrest Proliferation Arrest Apoptosis Apoptosis Apoptosis_induction Apoptosis Induction PROTAC BRD4 PROTAC PROTAC->BRD4 Degrades cMyc_down->Proliferation_arrest Proliferation_arrest->Apoptosis_induction AR_Signaling_Pathway cluster_outcome Outcome of AR Degradation Androgen Androgen (e.g., Testosterone) AR_cyto Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cyto Binds AR_nuc AR (Nucleus) AR_cyto->AR_nuc Translocation AR_down AR Downregulation ARE Androgen Response Elements (AREs) AR_nuc->ARE Binds to Target_Genes Target Genes (e.g., PSA, TMPRSS2) ARE->Target_Genes Activates Transcription Cell_Survival Prostate Cancer Cell Survival & Proliferation Target_Genes->Cell_Survival Promotes Gene_repression Target Gene Repression Cell_death Cell Death PROTAC AR PROTAC PROTAC->AR_cyto Degrades AR_down->Gene_repression Gene_repression->Cell_death

References

A Head-to-Head Comparison of CuAAC and SPAAC for Methylamino-PEG3-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The rise of "click chemistry" has provided powerful tools for bioconjugation, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. This guide offers an objective comparison of these two powerful techniques for the bioconjugation of Methylamino-PEG3-azide, a versatile linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3][4]

Fundamental Principles and Reaction Mechanisms

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage.[5] However, their activation mechanisms differ significantly, leading to distinct advantages and disadvantages.

CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[] The copper catalyst activates the terminal alkyne, leading to a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted triazole.[5][7]

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): In contrast, SPAAC is a copper-free reaction that employs a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[8][9][] The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[11] This makes SPAAC highly biocompatible and suitable for applications in living systems.[9][11]

Performance Comparison: A Quantitative Look

The choice between CuAAC and SPAAC for the bioconjugation of this compound hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

FeatureCuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition)SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[12] Approximately 100-fold faster than SPAAC.[13]Slower than CuAAC, with rates dependent on the specific strained cyclooctyne used.[12][13]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[14][15] Ligands are often required to mitigate toxicity.[7]Excellent biocompatibility due to the absence of a catalyst, making it ideal for live-cell and in vivo studies.[9][11][15]
Reaction Conditions Mild, aqueous conditions, wide pH (4-12) and temperature range.[16][7]Operates under physiological temperature and pH.[9]
Reactant Accessibility Terminal alkynes are small, readily available, and easy to introduce into biomolecules.[13]Strained cyclooctynes are bulkier, more complex to synthesize, and can be more expensive.[13][15]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[7]Not regioselective, yielding a mixture of regioisomers.[7]
Side Reactions Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generated by the copper catalyst and reducing agent.[7][17][18]Can have side reactions with thiols.[12]
Labeling Efficiency Generally high, with one study in O-GlcNAc proteomics showing higher labeling efficiency and specificity compared to SPAAC.[19]Can be highly efficient, but may exhibit higher background in some applications due to non-specific reactions of the strained alkyne.[19]

Visualizing the Reactions and Workflow

To further clarify the differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow for bioconjugation.

CuAAC_Mechanism cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne R1-C≡CH Intermediate Terminal_Alkyne->Intermediate Azide N3-R2 (this compound) Cycloaddition Azide->Cycloaddition Cu_I Cu(I) Cu_I->Intermediate Triazole 1,4-disubstituted Triazole Cu_Acetylide R1-C≡C-Cu Intermediate->Cu_Acetylide Forms Copper Acetylide Cu_Acetylide->Cycloaddition Cycloaddition->Triazole [3+2] Cycloaddition SPAAC_Mechanism cluster_product Product Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Cycloaddition Strained_Alkyne->Cycloaddition Azide N3-R2 (this compound) Azide->Cycloaddition Triazole Triazole (mixture of regioisomers) Cycloaddition->Triazole [3+2] Cycloaddition (Catalyst-free) Bioconjugation_Workflow cluster_CuAAC CuAAC cluster_SPAAC SPAAC A Prepare Biomolecule with Alkyne or Azide C Reaction Setup A->C B Prepare this compound (or alkyne partner) B->C C1 Add Biomolecule, PEG-azide, Cu(I) source, Reducing Agent, Ligand C2 Mix Biomolecule with Strained Alkyne and PEG-azide D Incubation E Purification D->E F Characterization E->F C1->D C2->D

References

Stability Showdown: A Comparative Analysis of Methylamino-PEG3-azide and Alternative Linkers in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of novel therapeutics. This guide provides an in-depth analysis of the stability of the Methylamino-PEG3-azide linker in biological media, benchmarked against common alternative linker technologies. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this guide aims to empower researchers to make informed decisions in the rational design of next-generation bioconjugates.

The this compound linker, a bifunctional molecule featuring a short polyethylene (B3416737) glycol (PEG) spacer, a reactive methylamino group, and a bioorthogonal azide (B81097) handle, has gained traction in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. Its favorable characteristics include enhanced hydrophilicity imparted by the PEG chain and the versatile reactivity of its terminal functional groups. However, a thorough understanding of its stability in the complex milieu of biological fluids is paramount to predicting its in vivo performance.

Comparative Stability Analysis

The stability of a linker in biological media, such as plasma or serum, is a key determinant of a bioconjugate's pharmacokinetic profile and therapeutic index. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The following table summarizes the stability of this compound, inferred from data on short-chain PEG linkers and the inherent stability of its functional groups, in comparison to other widely used linker classes.

Linker TypeLinkage ChemistryStability in Human Plasma (Half-life/Percent Intact)Primary Degradation PathwayKey AdvantagesKey Disadvantages
This compound Amide (from methylamino) & Triazole (from azide)Estimated to be high (>70% intact after 48h)[1]Primarily enzymatic or hydrolytic cleavage of the PEG backbone (slow)High stability of azide and amide bonds, good water solubility.Potential for non-specific interactions, limited data on the complete linker.
Maleimide-based (Thioether) ThioetherVariable (can be low due to retro-Michael reaction)Retro-Michael reaction (thiol exchange), hydrolysis of succinimide (B58015) ringFast and specific reaction with thiols.Susceptible to thiol exchange leading to premature drug release.[2]
Polypeptide (e.g., Val-Cit) Peptide bondModerate (cleavable by specific enzymes)Enzymatic cleavage by proteases (e.g., Cathepsin B)Tunable cleavage by specific enzymes, enabling targeted release.Potential for off-target cleavage, can be immunogenic.
Hydrazone HydrazonepH-dependent (cleavable at acidic pH)Acid-catalyzed hydrolysisEnables pH-sensitive drug release in the acidic tumor microenvironment.Can be unstable at physiological pH, leading to premature release.
Disulfide Disulfide bondReductively cleavableReduction in the presence of glutathioneCleavable in the reducing intracellular environment.Can be unstable in the bloodstream, potential for off-target reduction.

Note: The stability of the this compound linker is inferred from studies on short-chain PEG linkers, which have shown high stability in human plasma.[1] The amide and triazole linkages formed are generally stable under physiological conditions.

In-depth Look at Linker Stability

This compound: A Stable Contender

The stability of the this compound linker is underpinned by the robustness of its constituent parts. The polyethylene glycol (PEG) backbone, particularly short chains like PEG3, exhibits high stability in biological media. Studies have shown that short PEG linkers (PEG2 and PEG5) remain largely intact in human plasma over extended periods.[1]

The terminal functional groups also contribute to its stability profile. The methylamino group, upon reaction with a carboxylic acid on a payload or targeting moiety, forms a highly stable amide bond. The azide group, a cornerstone of "click chemistry," is known for its high chemical stability under physiological conditions and its bioorthogonal reactivity, meaning it does not readily react with endogenous biomolecules.

Alternative Linkers: A Spectrum of Stabilities

In contrast, other linkers are often designed to be cleavable under specific physiological conditions.

  • Maleimide-based linkers , while popular for their reactivity with thiols, can suffer from instability due to a retro-Michael reaction, leading to the release of the conjugated payload.[2]

  • Polypeptide linkers , such as the commonly used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for targeted drug release.

  • Hydrazone and disulfide linkers offer pH- and redox-sensitive cleavage mechanisms, respectively, providing additional strategies for controlled drug release.

Experimental Protocols for Stability Assessment

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed protocols for key experiments used to evaluate linker stability in biological media.

Protocol 1: Plasma Stability Assay using LC-MS

This protocol outlines a general method for determining the stability of a linker-conjugated molecule in plasma.

Methodology:

  • Incubation: The test conjugate is incubated in human plasma at 37°C at a concentration of 1 mg/mL.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours).

  • Sample Preparation: Plasma proteins are precipitated by adding three volumes of ice-cold acetonitrile. The sample is then centrifuged to pellet the precipitated proteins.

  • LC-MS Analysis: The supernatant, containing the conjugate and any degradation products, is analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of the intact conjugate remaining at each time point is calculated relative to the 0-hour time point. The half-life of the conjugate in plasma can then be determined.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol provides a framework for assessing the in vivo stability and clearance of a bioconjugate.

Methodology:

  • Animal Model: The bioconjugate is administered to a suitable animal model (e.g., mice or rats) via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, and 96 hr).

  • Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the intact bioconjugate in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in linker stability analysis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical comparison of linker stability.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Bioconjugate plasma Incubate in Human Plasma at 37°C start->plasma time_points Collect Aliquots at Multiple Time Points plasma->time_points precipitation Protein Precipitation (Acetonitrile) time_points->precipitation centrifugation Centrifugation precipitation->centrifugation lcms LC-MS Analysis of Supernatant centrifugation->lcms quantification Quantify Intact Conjugate lcms->quantification half_life Determine Half-life and Degradation Rate quantification->half_life

Fig. 1: Experimental workflow for in vitro plasma stability assay.

linker_stability_comparison peg_azide This compound (Amide/Triazole) polypeptide Polypeptide (e.g., Val-Cit) hydrazone Hydrazone disulfide Disulfide maleimide Maleimide (Thioether)

Fig. 2: Logical comparison of linker stability profiles.

Conclusion

The this compound linker presents a highly stable option for the construction of bioconjugates, owing to the inert nature of its short PEG backbone and the robust amide and triazole linkages it forms. This inherent stability makes it an attractive choice for applications where prolonged systemic circulation and minimal premature payload release are desired. However, the optimal linker choice is ultimately application-dependent. For therapies requiring targeted intracellular release, cleavable linkers such as polypeptide or hydrazone-based systems may be more appropriate. A thorough understanding of the stability profiles of different linker technologies, supported by rigorous experimental evaluation, is essential for the successful development of next-generation targeted therapeutics.

References

A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Drug Delivery Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of drug delivery systems is paramount for enhancing therapeutic efficacy while minimizing systemic toxicity. Polyethylene (B3416737) glycol (PEG) linkers are integral components in modern bioconjugates, including antibody-drug conjugates (ADCs), protein therapeutics, and nanoparticle-based systems. The process of attaching PEG chains, known as PEGylation, improves the solubility, stability, and pharmacokinetic profiles of therapeutic agents. However, the length of the PEG linker is a critical variable that can profoundly influence the conjugate's performance, creating a trade-off between beneficial properties like extended circulation and potential drawbacks such as reduced target binding or drug activity.

This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation drug delivery vehicles.

Quantitative Comparison of Performance Metrics

The selection of an optimal PEG linker length is often application-dependent and requires balancing competing physicochemical and biological properties. Longer linkers can enhance circulation time and solubility, but may introduce steric hindrance, potentially reducing cellular uptake or in vitro activity. Conversely, shorter linkers may be preferred where minimal steric hindrance is desired for optimal binding to target receptors. The following table summarizes key performance metrics from various studies.

ParameterDrug Delivery SystemShort PEG Linker (e.g., < 2 kDa, PEG2-8)Medium PEG Linker (e.g., 2-5 kDa, PEG12-24)Long PEG Linker (e.g., > 5 kDa, 10-40 kDa)Key Findings & References
Circulation Half-Life / Plasma Clearance Affibody-Drug Conjugate19.6 min (no PEG)2.5-fold half-life extension (4 kDa PEG)11.2-fold half-life extension (10 kDa PEG)Longer PEG chains significantly prolong the circulation half-life of small protein conjugates.
Antibody-Drug ConjugateFaster plasma clearance (PEG < 8 units)Slower clearance, with a threshold reached at PEG8No significant further decrease in clearance beyond PEG8 (up to PEG24)A threshold effect exists where increasing PEG length beyond a certain point (PEG8) does not further improve plasma clearance.
Polyplex (Gene Delivery)--Long circulatory half-life, avoiding liver biodistribution (30 kDa PEG)Increasing PEG length from 10 to 30 kDa progressively decreased liver uptake.
Tumor Accumulation & Biodistribution Folate-LiposomesLower tumor accumulation (2 kDa PEG)Moderate tumor accumulation (5 kDa PEG)Highest tumor accumulation (10 kDa PEG)In vivo tumor accumulation significantly increased with the length of the PEG-linker.
Antibody-Drug ConjugateLower tumor exposure (PEG2, PEG4)-Significantly higher tumor exposure (PEG8, PEG12, PEG24)ADCs with PEG linkers of 8 units or more showed preferential uptake into the tumor.
Chitosan NanoparticlesHigher accumulation in liver and spleen (0.75 kDa PEG)-Decreased accumulation in liver and spleen (5 kDa PEG)Increasing PEG chain length improves the ability to escape the RES system, prolonging circulation.
In Vitro Cytotoxicity (IC50) Affibody-Drug ConjugateHighest cytotoxicity (no PEG)4.5-fold reduction in cytotoxicity (4 kDa PEG)22-fold reduction in cytotoxicity (10 kDa PEG)Longer PEG chains can sterically hinder the interaction of the conjugate with its target, reducing in vitro potency.
Antibody-Drug Conjugate--Longer PEG chains progressively reduced cytotoxic activity in vitro due to steric interference.A general trend shows that PEGylation can decrease the in vitro potency of ADCs.
In Vivo Efficacy Folate-Liposomes (Doxorubicin)Less effective tumor size reduction (2 kDa & 5 kDa PEG)-Over 40% greater reduction in tumor size (10 kDa PEG)Enhanced tumor targeting and accumulation with longer linkers leads to superior in vivo antitumor activity.
Antibody-Drug Conjugate11-45% decrease in tumor weight (No PEG, PEG2, PEG4)-75-85% reduction in tumor weight (PEG8, PEG12, PEG24)The improved pharmacokinetics and tumor accumulation from longer PEG linkers (≥PEG8) translated to significantly better in vivo efficacy.
Zeta Potential (Surface Charge) Polyplex (Gene Delivery)+28 to +30 mV (2 kDa PEG)+10 mV (5 kDa & 10 kDa PEG)0 to +5 mV (20 kDa & 30 kDa PEG)Longer PEGs are more effective at masking the surface charge of cationic polyplexes.
Cellular Uptake Nanoparticles (in Macrophages)Higher uptake by macrophagesReduced uptakeSignificant reduction in non-specific uptakeIncreasing PEG length generally enhances the "stealth" properties of nanoparticles, reducing non-specific cellular uptake.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of drug-PEG conjugates. The following are generalized protocols based on common practices in the field.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

This protocol describes a common method for conjugating a drug-linker to an antibody via cysteine residues.

  • Antibody Reduction: Partially reduce a monoclonal antibody (mAb) in a phosphate (B84403) buffer with a controlled molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Conjugation: Add the maleimide-activated drug-linker containing a PEG chain of a specific length (e.g., PEG4, PEG8, PEG24) to the reduced antibody solution. Incubate to allow for the covalent bond formation between the maleimide (B117702) group and the antibody's sulfhydryl groups.

  • Quenching: Stop the reaction by adding a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: Remove unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drugs per antibody using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity of the conjugate and the presence of aggregates using SEC.

    • Molecular Weight: Confirm successful conjugation and determine the molecular weight using Gel Permeation Chromatography (GPC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine viability after treatment with PEGylated conjugates.

  • Cell Seeding: Seed target cancer cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight in a standard humidified incubator (37 °C, 5% CO₂).

  • Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths. Incubate for a period of 72-96 hours.

  • Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: Dissolve the formazan crystals in a solvent like dimethyl sulfoxide (B87167) (DMSO). Measure the absorbance at 490 nm using a plate reader. Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each conjugate.

Protocol 3: In Vivo Pharmacokinetics and Efficacy Study

This protocol outlines the evaluation of PEGylated conjugates in an animal model.

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous xenograft tumors. Tumors are established by injecting cancer cells (e.g., L540cy, NCI-N87) into the flank of each mouse.

  • Dosing: Once tumors reach a specified volume, administer a single intravenous (i.v.) or intraperitoneal (i.p.) dose of the conjugates with varying PEG linker lengths.

  • Pharmacokinetic Analysis:

    • Collect blood samples at various time points post-injection.

    • Measure the concentration of the conjugate in the plasma using an appropriate method (e.g., ELISA for antibody-based conjugates).

    • Fit the data to a pharmacokinetic model (e.g., two-compartment model) to determine key parameters like clearance rate and circulation half-life.

  • Biodistribution and Efficacy:

    • At the end of the study, harvest tumors and major organs (liver, spleen, kidney, lungs).

    • If using radiolabeled conjugates, measure radioactivity in tissues to determine biodistribution.

    • Monitor tumor volume regularly throughout the study by measuring with calipers. Compare the tumor growth inhibition between different treatment groups.

Visualizing Key Concepts and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Generalized Structure of a PEGylated Drug Conjugate A Targeting Moiety (e.g., Antibody, Peptide) B PEG Linker (Variable Length, n) A->B C Payload (e.g., Cytotoxic Drug) B->C

Caption: Generalized structure of a drug conjugate.

cluster_1 Workflow for Efficacy Comparison of PEG Linkers S Synthesis of Drug Conjugates with Different PEG Lengths (e.g., 2, 5, 10 kDa) C Characterization (Purity, DAR, Stability) S->C IVT In Vitro Testing - Cytotoxicity Assay - Cellular Uptake Assay C->IVT IVV In Vivo Evaluation (Tumor Xenograft Model) C->IVV D Data Analysis & Optimal Linker Selection IVT->D PK Pharmacokinetics (Clearance, Half-life) IVV->PK E Efficacy & Biodistribution (Tumor Growth Inhibition) IVV->E PK->D E->D

Caption: Experimental workflow for efficacy comparison.

cluster_2 Mechanism: How PEG Length Influences Tumor Accumulation P Drug Conjugate with Long PEG Linker H Increased Hydrodynamic Size P->H R Reduced Renal Clearance & RES Uptake (Stealth Effect) H->R C Prolonged Systemic Circulation Time R->C E Enhanced Permeability and Retention (EPR) Effect in Tumor Vasculature C->E T Increased Accumulation in Tumor Tissue E->T

Caption: Logical flow of the EPR effect enhancement.

Conclusion

The length of the polyethylene glycol (PEG) linker is a critical design parameter in drug delivery systems, with a significant impact on their pharmacokinetic and pharmacodynamic properties. Experimental data consistently demonstrates that longer PEG chains effectively prolong circulation half-life, reduce clearance by the reticuloendothelial system, and enhance tumor accumulation through the EPR effect. This often translates to superior in vivo therapeutic efficacy.

However, a clear trade-off exists, as longer linkers can also lead to reduced in vitro cytotoxicity and target-binding affinity due to steric hindrance. An optimal PEG linker length represents a balance between enhancing stability and circulation time without compromising biological activity. For many systems, such as ADCs, a threshold length (e.g., PEG8) appears to provide the optimal balance, beyond which further increases in length offer diminishing returns for pharmacokinetic improvement but may continue to negatively impact potency. Therefore, the rational selection of a PEG linker must be tailored to the specific drug, targeting moiety, and therapeutic application to achieve the desired clinical outcome.

Confirming Methylamino-PEG3-azide Conjugation: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of functionalized polyethylene (B3416737) glycol (PEG) linkers is a critical step in the development of advanced therapeutics and diagnostics. This guide provides a comparative overview of spectroscopic techniques used to confirm the conjugation of Methylamino-PEG3-azide, a bifunctional linker, and contrasts its analytical signatures with common alternatives.

This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound and its conjugates. It further presents a comparative analysis with other widely used bifunctional PEG linkers, namely Amino-PEG-NHS Ester and Amino-PEG-Maleimide, to aid in the selection and validation of appropriate bioconjugation strategies.

Spectroscopic Confirmation of this compound

The successful attachment of this compound to a target molecule can be rigorously confirmed by observing specific changes in the spectral data obtained from NMR, FTIR, and MS analyses. These techniques provide complementary information on the chemical environment of the atoms, the presence of specific functional groups, and the overall mass of the resulting conjugate.

Workflow for Spectroscopic Analysis

The general workflow for confirming the conjugation of this compound involves a systematic spectroscopic analysis of the starting materials and the final conjugate.

cluster_start Starting Materials cluster_analysis Spectroscopic Analysis cluster_conjugation Conjugation Reaction This compound This compound NMR (1H, 13C) NMR (1H, 13C) This compound->NMR (1H, 13C) Analyze FTIR FTIR This compound->FTIR Analyze Mass Spec (MALDI/ESI) Mass Spec (MALDI/ESI) This compound->Mass Spec (MALDI/ESI) Analyze Target Molecule Target Molecule Target Molecule->NMR (1H, 13C) Analyze Target Molecule->FTIR Analyze Target Molecule->Mass Spec (MALDI/ESI) Analyze Conjugated Product Conjugated Product NMR (1H, 13C)->Conjugated Product Characterize FTIR->Conjugated Product Characterize Mass Spec (MALDI/ESI)->Conjugated Product Characterize Confirmation Confirmation Conjugated Product->Confirmation Verify Conjugation

Caption: Workflow for Spectroscopic Confirmation of Conjugation.

Data Presentation: Spectroscopic Signatures

The following tables summarize the expected spectroscopic data for this compound before and after conjugation. This data is based on typical values for similar PEG-azide and PEG-amine compounds.

Table 1: ¹H NMR Spectral Data
CompoundFunctional GroupExpected Chemical Shift (δ, ppm)Multiplicity
This compound -CH₃NH-~2.4s
-CH₂-NH-~2.7t
-O-CH₂-CH₂-O-3.5 - 3.7m
-CH₂-N₃~3.4t
Conjugated Product -CH₂-NH- (amide)Shift to ~3.2-3.5m
Triazole proton (if via click chemistry)~7.5-8.5s
Table 2: ¹³C NMR Spectral Data
CompoundFunctional GroupExpected Chemical Shift (δ, ppm)
This compound -CH₃NH-~34
-CH₂-NH-~42
-O-CH₂-CH₂-O-~70-74
-CH₂-N₃~51
Conjugated Product -CH₂-NH- (amide)Shift to ~39-41
Triazole carbons (if via click chemistry)~120-140
Table 3: FTIR Spectral Data
CompoundFunctional GroupExpected Peak Position (cm⁻¹)Intensity
This compound N-H stretch (amine)3300-3500Medium
C-H stretch (alkane)2850-2960Strong
N₃ stretch (azide)~2100Strong, Sharp
C-O stretch (ether)1050-1150Strong
Conjugated Product N-H stretch (amide)3200-3400Medium
C=O stretch (amide)1630-1680Strong
N₃ stretch (azide)Absent (if reacted)-
Table 4: Mass Spectrometry Data
CompoundIonization MethodExpected m/z
This compound ESI-MS[M+H]⁺ ≈ 233.16
Conjugated Product MALDI-TOF/ESI-MS[M + Target Molecule + H]⁺

Comparison with Alternative Bifunctional PEG Linkers

The choice of a bifunctional linker depends on the available functional groups on the target molecule and the desired reaction chemistry. Below is a comparison of this compound with two common alternatives.

Chemical Structures and Reaction Schemes

cluster_main This compound cluster_alt1 Amino-PEG-NHS Ester cluster_alt2 Amino-PEG-Maleimide MeNH_PEG_N3 This compound Target_COOH Target-COOH MeNH_PEG_N3->Target_COOH Amine reacts with Carboxylic Acid Target_Alkyne Target-Alkyne MeNH_PEG_N3->Target_Alkyne Azide reacts with Alkyne (Click Chemistry) Product_Amide Amide Bond Target_COOH->Product_Amide Product_Triazole Triazole Linkage Target_Alkyne->Product_Triazole NH2_PEG_NHS Amino-PEG-NHS Ester Target_NH2 Target-NH2 NH2_PEG_NHS->Target_NH2 NHS Ester reacts with Amine Product_Amide2 Amide Bond Target_NH2->Product_Amide2 NH2_PEG_Mal Amino-PEG-Maleimide Target_SH Target-SH NH2_PEG_Mal->Target_SH Maleimide reacts with Thiol Product_Thioether Thioether Bond Target_SH->Product_Thioether

Preserving Protein Function: A Comparative Guide to Conjugation with Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical modification of proteins is a powerful tool to enhance their therapeutic and diagnostic properties. However, the conjugation process itself can impact the biological activity of the protein. This guide provides an objective comparison of protein conjugation using Methylamino-PEG3-azide with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the optimal conjugation strategy.

This compound is a heterobifunctional linker that combines a short polyethylene (B3416737) glycol (PEG) spacer with an azide (B81097) and a methylamino group. The azide group allows for highly specific and efficient "click chemistry" ligation to an alkyne-modified protein via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The methylamino group can be used for further modifications if desired. This method is often favored for its high yield, biocompatibility, and the minimal impact of the small PEG linker on the protein's overall structure and function.

Comparative Analysis of Protein Conjugation Technologies

The choice of a conjugation strategy is a critical decision in the development of protein-based therapeutics and diagnostics. The ideal method should not only be efficient and reproducible but also preserve the native biological activity of the protein. Below is a comparative analysis of this compound conjugation with other widely used techniques.

Table 1: Quantitative Comparison of Retained Biological Activity
Conjugation MethodLinker/ReagentTarget Residue(s)Typical Retained Activity (%)Key AdvantagesKey Disadvantages
Click Chemistry (CuAAC) This compound Site-specifically introduced alkyne>90% [1]High specificity, high yield, biocompatible reaction conditions.[2][3]Requires introduction of an alkyne handle into the protein; potential for copper ion-mediated protein damage.[1][4]
Amine-to-Thiol Crosslinking SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Lysine, Cysteine70-90%Well-established, commercially available reagents.Can lead to heterogeneous products; potential for loss of activity if lysines are in the active site.[5]
Reductive Amination Aldehyde/Ketone + Sodium cyanoborohydrideLysine, N-terminus80-95%Forms a stable secondary amine bond; can target the N-terminus specifically at controlled pH.Requires a carbonyl group on the payload; potential for side reactions.
Enzymatic Ligation Sortase AC-terminal LPXTG motif>95%Highly site-specific, occurs under mild physiological conditions.Requires engineering of a recognition motif into the protein; enzyme expression and purification can be complex.
Table 2: Comparison of Key Performance Parameters
ParameterThis compound (CuAAC)SMCC CrosslinkerReductive AminationEnzymatic Ligation (Sortase A)
Specificity Very HighModerateModerate to HighVery High
Reaction Efficiency High to Very HighHighModerate to HighHigh
Control over Conjugation Site HighLow to ModerateModerateVery High
Linkage Stability High (Triazole)High (Thioether & Amide)High (Secondary Amine)High (Amide)
Biocompatibility of Reaction High (with appropriate ligands)ModerateHighVery High
Payload Versatility High (requires alkyne)Moderate (requires thiol)Moderate (requires amine)High (requires oligo-glycine)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful conjugation and evaluation of proteins.

Protocol 1: Protein Conjugation with this compound via CuAAC

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein.

    • Add this compound to the protein solution to a final concentration that is a 10- to 20-fold molar excess over the protein.

    • Prepare a premix of CuSO₄ and THPTA by adding 1 µL of 20 mM CuSO₄ to 5 µL of 100 mM THPTA. Add this premix to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Assessment of Retained Enzyme Activity

This protocol provides a general method for determining the specific activity of an enzyme after conjugation.

Materials:

  • Unconjugated (native) enzyme

  • Conjugated enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of the native and conjugated enzyme at a known concentration in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Activity Assay:

    • In a suitable microplate or cuvette, add the assay buffer.

    • Add a known amount of the native or conjugated enzyme to initiate the reaction.

    • Add the substrate to a final concentration that is at or near the saturating concentration (Kₘ).

    • Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Calculation of Specific Activity:

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

    • Calculate the specific activity using the following formula: Specific Activity (units/mg) = (V₀ / [Enzyme]) where V₀ is in units of product formed per minute and [Enzyme] is the concentration of the enzyme in mg/mL.

  • Calculation of Retained Activity:

    • Retained Activity (%) = (Specific Activity of Conjugated Enzyme / Specific Activity of Native Enzyme) x 100

Protocol 3: Evaluation of Antibody-Antigen Binding by ELISA

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to assess the binding affinity of a conjugated antibody.

Materials:

  • Antigen

  • Unconjugated (native) antibody

  • Conjugated antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (if the primary antibody is not HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • ELISA plate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the antigen at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Prepare serial dilutions of the native and conjugated antibodies in blocking buffer.

    • Add the antibody dilutions to the plate and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add the TMB substrate. Incubate until a blue color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using an ELISA plate reader.

  • Data Analysis: Plot the absorbance values against the antibody concentration and determine the half-maximal effective concentration (EC₅₀) for both the native and conjugated antibodies. The relative binding affinity can be compared based on the EC₅₀ values.

Visualizing the Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and underlying principles.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Biological Activity Analysis protein Alkyne-Modified Protein reaction CuAAC Reaction protein->reaction linker This compound linker->reaction reagents CuSO4, THPTA, Sodium Ascorbate reagents->reaction conjugated_protein Conjugated Protein reaction->conjugated_protein activity_assay Enzyme Activity Assay or Binding Assay (ELISA) conjugated_protein->activity_assay data_analysis Data Analysis (Specific Activity / EC50) activity_assay->data_analysis comparison Comparison of Retained Activity data_analysis->comparison

Caption: Workflow for protein conjugation and subsequent biological activity analysis.

conjugation_chemistries cluster_azide Click Chemistry (CuAAC) cluster_smcc Amine-to-Thiol cluster_reductive Reductive Amination protein {Protein} alkyne Alkyne Handle protein->alkyne Site-specific incorporation lysine Lysine (-NH2) protein->lysine amine Amine (-NH2) protein->amine azide This compound alkyne->azide Cu(I) catalyst smcc SMCC cysteine Cysteine (-SH) smcc->cysteine Maleimide reaction lysine->smcc NHS ester reaction cysteine->protein reductive Aldehyde/Ketone reductive->amine Reduction amine->reductive Schiff base formation

Caption: Comparison of different protein conjugation chemistries.

Conclusion

The selection of a protein conjugation strategy requires a careful balance of factors including the desired specificity, reaction efficiency, and, most importantly, the preservation of biological function. Conjugation with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition offers a highly specific and efficient method that often results in excellent retention of protein activity. This is primarily due to the bioorthogonal nature of the click reaction and the ability to introduce the alkyne handle at a site distant from the protein's active or binding site.

In contrast, traditional methods like SMCC-mediated crosslinking, while well-established, can lead to a more heterogeneous product and a greater risk of activity loss if reactive residues are located in critical functional regions. Reductive amination and enzymatic methods offer their own unique advantages in terms of linkage stability and site-specificity, respectively.

By providing quantitative data, detailed protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to make an informed decision on the most suitable conjugation method for their specific protein and application, ultimately accelerating the development of novel and effective protein-based therapeutics and diagnostics.

References

A Head-to-Head Comparison of Bifunctional Linkers: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical architecture is not merely a tether but a key determinant of a molecule's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design of next-generation targeted therapies.

The fundamental role of a bifunctional linker is to connect a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or an E3 ligase ligand). The ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity, yet efficiently liberate the payload at the desired site of action.[1][2] This delicate balance is governed by the linker's design, which broadly falls into two categories: cleavable and non-cleavable.[1][2]

Cleavable linkers are engineered to be severed by specific triggers prevalent in the target microenvironment, such as enzymes, acidic pH, or high concentrations of reducing agents.[3] This allows for controlled payload release and can induce a "bystander effect," where the released payload can eliminate neighboring target-negative cells.[3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the targeting moiety, typically within the lysosome.[2] This approach generally offers greater plasma stability and a potentially wider therapeutic window.[2]

Comparative Performance of Bifunctional Linkers in ADCs

The selection of a linker has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from various studies, comparing the in vitro cytotoxicity and in vivo stability of ADCs equipped with different linkers.

In Vitro Cytotoxicity of ADCs with Different Linkers

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The data below, collated from multiple studies, illustrates how linker choice can influence the in vitro cytotoxicity of ADCs against various cancer cell lines.

Linker TypeLinker Name/DescriptionPayloadTarget Cell LineIC50 (ng/mL)Reference
Cleavable Val-CitMMAEHER2+ (N87, BT474, HCC1954)13 - 50[4]
Cleavable Val-AlaMMAEHER2+ (MDA-MB-361-DYT2)25 - 80[4]
Cleavable HydrazoneDoxorubicinVarious~10 - 100 nM[5]
Cleavable DisulfideDM1HER2+Variable, dependent on steric hindrance[5]
Cleavable β-glucuronideMMAEHER2+Lower than Val-Cit counterpart[5]
Non-cleavable SMCCDM1HER2+ (MDA-MB-361-DYT2)1500 - 60000[4]
Non-cleavable ThioetherDM1HER2+Generally higher IC50 than cleavable[2]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented here is for comparative purposes and is collated from multiple sources.

In Vivo and In Vitro Stability of ADC Linkers

The stability of a linker in plasma is a critical predictor of its in vivo performance. Premature drug release can lead to systemic toxicity and reduced efficacy. The following table compares the stability of different linker types in plasma.

Linker TypeLinker Name/DescriptionStability MetricSpeciesStability (% remaining after time)Reference
Cleavable Val-Cit-PABCDAR LossMouse PlasmaUnstable, significant loss within hours[6]
Cleavable Val-Cit-PABCDAR LossHuman PlasmaStable[6]
Cleavable Hydrazonet1/2Human Plasma~2 days[5]
Cleavable Disulfide (SPDB)% RemainingIn vivo (murine)~50% after 21 days[1]
Cleavable Silyl Ethert1/2Human Plasma>7 days[5]
Non-cleavable SMCC% DegradationHuman Plasma38% after 120 hours[5]
Non-cleavable MD (Dioxane-based)% DegradationHuman Plasma3% after 120 hours[5]

Note: Stability is influenced by the conjugation site and the overall ADC structure. The data is compiled from various studies and should be interpreted in the context of each experiment.

Comparative Performance of Bifunctional Linkers in PROTACs

In PROTACs, the linker's length, rigidity, and composition are crucial for inducing the formation of a stable ternary complex between the target protein and an E3 ligase, leading to target degradation.

In Vitro Degradation Potency of PROTACs with Different Linkers

The DC50 (concentration for 50% degradation) and Dmax (maximal degradation) are key metrics for evaluating PROTAC efficacy.

Linker TypeLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Reference
Flexible PEGBTK<10>85[7][8]
Flexible Alkyl ChainBTK<10>85[7][8]
Flexible PEGEGFRVariableVariable[7]
Flexible Alkyl ChainEGFRVariableVariable[7]
Rigid Piperazine/PiperidineVariousCan improve potencyHigh[9]
Rigid AlkyneVariousCan improve potencyHigh[9]

Note: PROTAC performance is highly dependent on the specific target binder, E3 ligase ligand, and cell line used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of bifunctional linkers.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the bifunctional molecule in plasma, predicting its potential for premature payload release.[10][11]

Materials:

  • Bifunctional molecule (ADC or PROTAC)

  • Plasma (human, mouse, rat, etc.)[11]

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G) for ADCs[12]

  • LC-MS system[12][13]

  • Incubator at 37°C

Procedure:

  • Incubation: Incubate the bifunctional molecule in plasma at a final concentration of 1 mg/mL at 37°C.[11] Include a buffer control (e.g., PBS) to assess inherent stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 24, 48, 96, 168 hours).[14]

  • Sample Processing (for ADCs):

    • Isolate the ADC from plasma samples using immunoaffinity capture beads.[12]

    • Wash the beads to remove non-specifically bound proteins.

  • Sample Processing (for PROTACs):

    • Perform protein precipitation using a solvent like acetonitrile (B52724) to separate the PROTAC from plasma proteins.

    • Centrifuge and collect the supernatant containing the PROTAC.

  • Analysis:

    • For ADCs, analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.[13]

    • For both ADCs and PROTACs, analyze the plasma supernatant by LC-MS to quantify the amount of released payload or intact PROTAC.

  • Data Interpretation: Plot the percentage of intact bifunctional molecule or the average DAR over time to determine its stability profile.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor efficacy of an ADC or the target degradation efficacy of a PROTAC in a living organism.[15][16]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)[15]

  • Cancer cell line of interest[15]

  • Bifunctional molecule and vehicle control[17]

  • Calipers for tumor measurement

  • Sterile surgical and injection equipment

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Inject a suspension of cells (e.g., 1-10 million cells in PBS or Matrigel) subcutaneously into the flank of the mice.[17]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).[17]

    • Measure tumor volume regularly using calipers with the formula: Volume = (Length x Width²) / 2.[18]

  • Randomization and Dosing:

    • Randomize mice into treatment and control groups with similar average tumor volumes.

    • Administer the bifunctional molecule (e.g., intravenously for ADCs, orally or intraperitoneally for PROTACs) at the desired dose and schedule.[16][17] The control group receives the vehicle.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Bifunctional Molecule (ADC or PROTAC) plasma_stability Plasma Stability Assay (LC-MS) invitro_start->plasma_stability Incubate in plasma cytotoxicity Cytotoxicity Assay (IC50 / DC50) invitro_start->cytotoxicity Treat cancer cells xenograft Establish Xenograft Tumor Model invitro_start->xenograft Candidate Selection treatment Administer Molecule to Mice xenograft->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring tgi Calculate Tumor Growth Inhibition monitoring->tgi

Caption: Workflow for the in vitro and in vivo evaluation of bifunctional linkers.

signaling_pathway cluster_adc ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binds Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (via Linker Cleavage) Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).

References

Assessing the Immunogenicity of Methylamino-PEG3-azide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and shielding the molecule from the immune system, PEGylation can prolong circulation half-life, improve stability, and reduce the immunogenicity of the parent molecule.[1][2][3][4] However, the immune system can recognize PEG itself as a foreign substance, leading to the production of anti-PEG antibodies.[1][2][5][6] This guide provides a comparative assessment of the potential immunogenicity of Methylamino-PEG3-azide conjugates, placing it within the broader context of PEGylated therapeutics and their alternatives.

While direct experimental data on the immunogenicity of this compound conjugates is not extensively available in the public domain, we can infer its potential immunogenic profile by examining the factors known to influence the immunogenicity of PEG and its derivatives. This guide will delve into these factors, present comparative data from studies on various PEGylated compounds, detail the experimental protocols used to assess immunogenicity, and explore less immunogenic alternatives.

Factors Influencing the Immunogenicity of PEGylated Conjugates

The immunogenicity of a PEGylated therapeutic is not solely determined by the PEG moiety but is a multifactorial issue. Key factors include:

  • Molecular Weight and Structure: Higher molecular weight PEGs (e.g., >20 kDa) and branched structures are generally associated with a higher risk of inducing an immune response.[7][8] this compound, with its short PEG3 chain, would be expected to have a lower intrinsic immunogenicity compared to larger PEG molecules.

  • The Nature of the Conjugated Molecule: The protein, peptide, or nanoparticle to which PEG is attached plays a significant role. Non-human derived proteins or certain nanoparticle carriers can act as potent immunogens, and PEGylation may not always be sufficient to completely mask their immunogenic epitopes.[5][7]

  • Pre-existing Anti-PEG Antibodies: A significant portion of the healthy population possesses pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and processed foods.[1][9] These pre-existing antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs and hypersensitivity reactions.[9]

  • Route and Frequency of Administration: The route of administration and the dosing schedule can influence the magnitude and nature of the anti-PEG antibody response.[4][5]

Comparative Immunogenicity Data

The following table summarizes representative data on the incidence of anti-PEG antibodies observed with different PEGylated therapeutics and in healthy individuals. It is important to note that direct comparison between studies can be challenging due to variations in assay methods and patient populations.

Compound/Population PEG Size/Structure Incidence of Anti-PEG Antibodies (IgM/IgG) Key Findings References
Healthy Blood DonorsN/A20-70% (pre-existing)A substantial portion of the population has pre-existing anti-PEG antibodies.[9]
PEG-asparaginase5 kDa (linear)High incidence of induced antibodiesAssociated with decreased efficacy and allergic reactions.[9]
PEGylated liposomal doxorubicin (B1662922) (Doxil®)2 kDa (methoxy-PEG)Variable, can lead to accelerated blood clearance.Anti-PEG IgM is implicated in the ABC phenomenon.[8]
mRNA-based COVID-19 vaccines (PEGylated lipid nanoparticles)2 kDa (methoxy-PEG)Can induce or boost anti-PEG antibodies.Linked to hypersensitivity reactions in some individuals.[10][11]
PRX-102 (pegunigalsidase-alfa)Not specifiedPre-existing anti-PEG antibodies were found in 33% of Fabry disease patients.De novo formation of anti-PEG antibodies was observed after mRNA vaccination.[11]

Alternatives to PEGylation

Given the concerns about PEG immunogenicity, several alternative polymers are being investigated to serve as "stealth" agents for drug delivery. These alternatives aim to provide the benefits of PEGylation while exhibiting lower immunogenicity.

Alternative Polymer Key Properties Reported Immunogenicity References
Polyglycerols (PGs) Hyperbranched, hydrophilic, good biocompatibility.Generally considered non-immunogenic; do not appear to induce the ABC phenomenon.[12][13]
Poly(2-oxazolines) (POx) Good solubility, resistant to oxidative degradation.Considered to have low immunogenicity.[12][13]
Poly(N-(2-Hydroxypropyl) methacrylamide) (PHPMA) Excellent preclinical efficacy as a drug carrier.Immune response studies are still limited.[13]
Polysarcosine (PS) Biodegradable, derived from natural amino acids.Studies suggest low immunogenicity.[14]
Zwitterionic Polymers Highly resistant to protein fouling.Show promise for reduced immunogenicity.[14]

Experimental Protocols for Assessing Immunogenicity

Accurate assessment of the immunogenicity of PEGylated conjugates is crucial during drug development. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

ELISA is the most common method for detecting and quantifying anti-PEG antibodies in serum or plasma.[15][16]

Principle: This assay relies on the binding of anti-PEG antibodies in a sample to PEG molecules coated onto a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes the specific isotype (e.g., IgG or IgM) of the anti-PEG antibody. The enzyme catalyzes a colorimetric reaction, and the absorbance is proportional to the amount of anti-PEG antibody present.[17]

Detailed Protocol (Direct ELISA): [18][19]

  • Coating: Coat a high-binding 96-well microplate with a solution of a PEG derivative (e.g., 10 µg/mL of mPEG-BSA or NH2-mPEG5000) in a suitable coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound PEG.

  • Blocking: Add a blocking buffer (e.g., 1% BSA or milk in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature. Include positive and negative controls.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Detection

SPR is a sensitive, real-time, label-free technique for characterizing biomolecular interactions, including the binding of anti-PEG antibodies to a PEGylated surface.[15][20][21]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A PEG derivative is immobilized on the chip surface. When a sample containing anti-PEG antibodies is passed over the surface, the binding of antibodies causes a change in the refractive index, which is detected as a response in the sensorgram. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[22]

Detailed Protocol: [20][22][23]

  • Sensor Chip Preparation: Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry (e.g., EDC/NHS).

  • PEG Immobilization: Inject a solution of a PEG derivative with a reactive group (e.g., amine-PEG) over the activated surface to achieve covalent immobilization. A reference flow cell without PEG should be prepared for background subtraction.

  • Deactivation: Deactivate any remaining active esters on the surface with ethanolamine.

  • Sample Injection: Inject diluted serum or plasma samples over the PEG-immobilized and reference flow cells at a constant flow rate.

  • Association Phase: Monitor the binding of anti-PEG antibodies to the surface in real-time.

  • Dissociation Phase: Inject running buffer over the surface to monitor the dissociation of the bound antibodies.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound antibodies and prepare the surface for the next sample.

  • Data Analysis: Analyze the sensorgrams to determine the binding response, and if required, fit the data to a suitable binding model to obtain kinetic parameters (ka, kd) and affinity (KD).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing and responding to PEG immunogenicity, the following diagrams are provided.

Experimental_Workflow_for_Immunogenicity_Assessment cluster_sample_prep Sample Preparation cluster_elisa ELISA cluster_spr SPR Serum_Plasma Serum/Plasma Collection Dilution Sample Dilution Serum_Plasma->Dilution Sample_Inc Sample Incubation Dilution->Sample_Inc Input for ELISA Sample_Inj Sample Injection Dilution->Sample_Inj Input for SPR Coating PEG Coating Blocking Blocking Coating->Blocking Blocking->Sample_Inc Secondary_Ab Secondary Ab Incubation Sample_Inc->Secondary_Ab Detection Substrate & Detection Secondary_Ab->Detection Results_ELISA Results_ELISA Detection->Results_ELISA Quantitative Data Immobilization PEG Immobilization Immobilization->Sample_Inj Binding_Analysis Binding Analysis Sample_Inj->Binding_Analysis Results_SPR Results_SPR Binding_Analysis->Results_SPR Kinetic Data

Caption: Workflow for assessing anti-PEG antibody immunogenicity.

Immune_Response_to_PEGylated_Conjugates cluster_b_cell B Cell Activation cluster_t_cell T Cell Help (for T-dependent response) cluster_consequences Clinical Consequences PEG_Conjugate PEGylated Conjugate BCR B Cell Receptor (BCR) PEG_Conjugate->BCR B_Cell B Cell BCR->B_Cell Binding & Internalization Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Differentiation APC Antigen Presenting Cell (APC) T_Helper T Helper Cell APC->T_Helper Antigen Presentation T_Helper->B_Cell Activation Signal Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Primary Response Anti_PEG_IgG Anti-PEG IgG Plasma_Cell->Anti_PEG_IgG Secondary Response ABC Accelerated Blood Clearance Anti_PEG_IgM->ABC HSR Hypersensitivity Reactions Anti_PEG_IgM->HSR Complement Activation Anti_PEG_IgG->ABC Neutralization Neutralization of Efficacy Anti_PEG_IgG->Neutralization

Caption: Signaling pathway of the immune response to PEGylated conjugates.

Conclusion

The immunogenicity of this compound conjugates is expected to be influenced by a variety of factors, with its small PEG size likely contributing to a lower intrinsic immunogenic potential compared to larger PEG molecules. However, the nature of the conjugated molecule and the potential for pre-existing anti-PEG antibodies in patients remain critical considerations. A thorough immunogenicity risk assessment, employing sensitive and validated assays such as ELISA and SPR, is essential during the development of any novel PEGylated therapeutic. For drug development programs where immunogenicity is a significant concern, exploring alternative polymers to PEG may offer a promising strategy to mitigate these risks. This guide provides a framework for researchers to understand, assess, and navigate the complexities of immunogenicity associated with PEGylated conjugates.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Optimizing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in selectively degrading target proteins. This guide provides a comprehensive comparison of different linker compositions, supported by experimental data, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.

The linker in a PROTAC molecule, a heterobifunctional molecule that induces targeted protein degradation, is far more than a simple tether connecting a target protein ligand and an E3 ligase ligand.[1][2] Its chemical composition, length, and rigidity profoundly influence the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[][4] This, in turn, dictates the efficiency and selectivity of protein ubiquitination and subsequent degradation by the proteasome.[1][5] A suboptimal linker can lead to steric hindrance, unfavorable pharmacology, or instability, ultimately compromising the PROTAC's efficacy.[2]

This guide delves into the structure-activity relationships (SARs) of various linker types, presenting quantitative data from case studies to illustrate the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).

The Critical Role of the Linker in PROTAC Function

The linker's design is a multifaceted challenge that significantly impacts a PROTAC's biological activity. Key considerations in linker design include:

  • Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[6][7] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex, while an excessively long linker may not effectively bring the two proteins into proximity for ubiquitination.[7]

  • Composition: The chemical makeup of the linker affects crucial physicochemical properties such as solubility and cell permeability.[][8] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, but more rigid structures are increasingly being explored.[9]

  • Flexibility and Rigidity: The degree of flexibility or rigidity in the linker can influence the conformational stability of the ternary complex.[10] While flexible linkers like PEG and alkyl chains are synthetically accessible, rigid linkers containing elements like piperazine, piperidine (B6355638), or alkynes can offer improved metabolic stability and pre-organize the molecule for optimal binding.[][9][10]

  • Attachment Points: The points at which the linker is connected to the target protein and E3 ligase ligands are also critical.[][7] These connections should be made at solvent-exposed regions to minimize disruption of ligand binding.[][7]

Comparative Analysis of Linker Compositions

The choice of linker can dramatically alter the degradation profile of a PROTAC. The following sections provide a comparative analysis of commonly used linker types, supported by data from published case studies.

Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most prevalently used flexible linkers due to their synthetic tractability and ability to span a range of lengths.[9]

  • PEG Linkers: These are hydrophilic and can improve the aqueous solubility of PROTACs.[5][10] The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[5] However, they can be susceptible to oxidative metabolism.[][5]

  • Alkyl Linkers: These are more hydrophobic than PEG linkers, which can sometimes limit aqueous solubility but may enhance cell permeability.[5][10] They are generally considered to have good metabolic stability.[5]

A direct comparison highlights the nuanced effects of these linkers. For instance, in one study, replacing a nine-atom alkyl chain with three PEG units in a PROTAC targeting CRBN resulted in significantly weaker degradation, suggesting that the incorporation of oxygen atoms was detrimental to activity in that specific context.[9]

Table 1: Comparison of Flexible Linker Properties

FeaturePEG LinkersAlkyl LinkersKey Considerations
Solubility Generally higher due to hydrophilicity.[5]Generally lower and more hydrophobic.[5]Improved solubility can enhance bioavailability.
Cell Permeability Can be enhanced by the "molecular chameleon" effect.[5]Can be limited by high hydrophobicity.[5]A balance is required for optimal cellular uptake.
Metabolic Stability May be susceptible to oxidative metabolism.[5]Generally considered to have good metabolic stability.[5]Stability is crucial for in vivo efficacy.
Ternary Complex Formation Flexibility can facilitate productive complex formation.[5]Conformational freedom can support complex formation but may also lead to non-productive states.[5]The optimal flexibility is target-dependent.
Rigid and Semi-Rigid Linkers

To overcome some of the limitations of flexible linkers, researchers have increasingly turned to more rigid or semi-rigid designs. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced potency and selectivity.[9]

Common rigid motifs include:

  • Heterocyclic Scaffolds: Piperazine and piperidine rings can be incorporated into the linker to impart rigidity and improve solubility.[9]

  • Alkynes and Triazoles: The introduction of alkyne or triazole functionalities can create a more linear and rigid linker structure.[9] Click chemistry utilizing these groups has also streamlined the synthesis of PROTAC libraries.[2]

In a notable example, the replacement of an amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a 3- to 6-fold increase in cellular activity in some leukemia cell lines.[9]

Table 2: Case Study Comparison of Linker Compositions for BTK Degraders

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
BTK Degrader 1 PEG-based15>90[4]
BTK Degrader 2 Alkyl-based45~80[4]
BTK Degrader 3 Piperidine-containing8>95[4]

Data synthesized from published literature.[4] Note: Direct comparison should be made with caution as other structural variables may differ.

Table 3: Case Study Comparison of Linker Compositions for FLT3 Degraders

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
FLT3 Degrader A 4-unit PEG25>90[6]
FLT3 Degrader B 6-unit PEG10>95[6]
FLT3 Degrader C Alkyl chain50~85[6]

Data synthesized from published literature.[6] Note: Direct comparison should be made with caution as other structural variables may differ.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_workflow Preclinical Evaluation Design PROTAC Design & Synthesis Binding Binding Assays (SPR, ITC) Design->Binding Ternary_Formation Ternary Complex Formation Assays Design->Ternary_Formation Cell_Culture Cell Culture Treatment Design->Cell_Culture Binding->Ternary_Formation Western_Blot Western Blot / In-Cell Western Cell_Culture->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Downstream Downstream Functional Assays DC50_Dmax->Downstream

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.

Ternary Complex Formation Assay (e.g., TR-FRET)
  • Reagents: Prepare recombinant target protein, E3 ligase complex, and the PROTAC of interest. Use labeled antibodies or binding partners for detection (e.g., fluorescently labeled anti-tag antibodies).

  • Assay Setup: In a microplate, add the target protein, E3 ligase, and serially diluted PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • Detection: Add the detection reagents (e.g., donor and acceptor fluorophores for TR-FRET).

  • Measurement: Read the plate on a suitable plate reader to measure the proximity-based signal (e.g., FRET ratio). An increased signal indicates the formation of the ternary complex.

Conclusion

The linker is a pivotal component in PROTAC design, with its composition having a profound impact on the molecule's overall performance. While flexible PEG and alkyl linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. The incorporation of rigid elements can enhance potency and improve pharmacokinetic profiles. A systematic approach to linker design, involving the comparative analysis of length, composition, and attachment points, is essential for optimizing the degradation potency and selectivity of PROTACs. The continued exploration of novel linker chemistries, guided by a deeper understanding of the structural biology of ternary complexes, will undoubtedly pave the way for the development of more potent and specific protein degraders for therapeutic applications.

References

A Researcher's Guide to Selecting the Right Analytical Method for Validating Methylamino-PEG3-azide Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bifunctional linkers like Methylamino-PEG3-azide is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The purity, identity, and functional integrity of this linker are paramount to ensuring the efficacy, safety, and reproducibility of the final bioconjugate. This guide provides an objective comparison of key analytical methods for the comprehensive validation of this compound, complete with experimental protocols and data to inform your selection process.

This compound is a heterobifunctional linker featuring a primary methylamine (B109427) group and an azide (B81097) moiety, connected by a short polyethylene (B3416737) glycol (PEG) spacer. A thorough validation process must confirm the integrity of all three components: the PEG chain's length and purity, and the reactivity of both the amine and azide functional groups.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific attribute of the this compound molecule being assessed. The following tables provide a comparative summary of the most effective techniques for characterizing the molecular weight and purity, as well as for identifying and quantifying the terminal functional groups.

Table 1: Comparison of Analytical Methods for Molecular Weight and Purity Assessment

FeatureMass Spectrometry (MALDI-TOF)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle Measures the mass-to-charge ratio of ionized molecules after laser desorption.Separates molecules by chromatography followed by mass-to-charge ratio determination.Separates molecules by chromatography, nebulizes the eluent, and detects charged aerosol particles.
Information Provided Molecular weight distribution and average molecular weight.Molecular weight of the parent molecule and its fragments, purity profile.Quantitative assessment of purity, detection of non-chromophoric impurities.
Sample Requirement < 1 mg< 1 mg1-10 mg
Analysis Time Fast (< 15 minutes)Moderate (15-45 minutes)Moderate (15-45 minutes)
Sensitivity HighVery HighHigh
Cost HighHighModerate to High
Key Advantage Rapid determination of molecular weight distribution.Provides both separation and mass information for impurity identification.Universal detection for non-volatile compounds, ideal for PEG linkers lacking a UV chromophore.[1][2]
Limitations May not be suitable for complex mixtures without prior separation.Ionization efficiency can vary between compounds.Requires a volatile mobile phase.

Table 2: Comparison of Analytical Methods for Functional Group Validation

Feature¹H Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyHPLC with Fluorescence Detection (after Derivatization)
Principle Measures the magnetic properties of atomic nuclei.Measures the absorption of infrared radiation by molecular vibrations.Separates derivatized amines by chromatography and detects their fluorescence.
Information Provided Detailed molecular structure, quantification of functional groups.Presence of specific functional groups.Quantitative analysis of the primary amine.
Sample Requirement ~5-25 mg~1-10 mg< 1 mg
Analysis Time Slower (minutes to hours)Fast (< 5 minutes)Moderate (20-60 minutes)
Sensitivity LowerModerateVery High
Cost HighLowModerate
Key Advantage Provides comprehensive structural information and direct quantification of both amine and azide moieties.[3][4]Rapid and non-destructive confirmation of the azide group.Highly sensitive and selective for primary amine quantification.[5][6]
Limitations Can have lower sensitivity, and PEG signals may obscure adjacent protons.[4]Not inherently quantitative without calibration.Requires a derivatization step, which adds complexity.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques discussed.

Molecular Weight and Purity Determination by HPLC-CAD

This method is ideal for quantifying the purity of this compound, as it does not rely on the presence of a chromophore.[2]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is generally suitable.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Nebulizer Gas: Nitrogen at 60 psi

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity of the sample is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Structural Confirmation and Quantification by ¹H NMR Spectroscopy

¹H NMR provides detailed structural information and can be used to confirm the presence of both the methylamino and azide functionalities, as well as to quantify the degree of functionalization.[3][4]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • PEG backbone: A complex multiplet will be observed around 3.6 ppm.

    • Methylene (B1212753) adjacent to azide: A triplet is expected around 3.4 ppm.

    • Methylene adjacent to methylamine: A triplet is expected around 2.8 ppm.

    • Methyl group: A singlet is expected around 2.4 ppm.

    • Quantification: The degree of functionalization can be determined by comparing the integration of the signals from the terminal groups to the integration of the PEG backbone signals. It is important to account for the ¹³C satellite peaks of the PEG backbone, which can overlap with the signals of the terminal methylene groups.[3]

Confirmation of Azide Group by FTIR Spectroscopy

FTIR is a rapid and straightforward method for confirming the presence of the azide functional group.

  • Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat this compound sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The key diagnostic feature is a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide group.

Quantification of the Methylamino Group by HPLC with Fluorescence Detection

This method provides high sensitivity for the quantification of the primary amine. It involves a pre-column derivatization step to render the amine fluorescent.[5]

  • Derivatization Reagent: o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine).

  • Derivatization Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • In a vial, mix 50 µL of the sample solution with 50 µL of the OPA/thiol reagent solution and 400 µL of borate (B1201080) buffer (pH 9.5).

    • Vortex and let the reaction proceed for 2 minutes at room temperature.

    • Inject the mixture into the HPLC system.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized product from the reagents (e.g., 20% to 80% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

  • Quantification: Create a calibration curve using a known standard of a primary amine (e.g., methylamine) derivatized under the same conditions. The concentration of the methylamino group in the sample is determined by comparing its peak area to the calibration curve.

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures and logical relationships between different analytical techniques.

cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_results Validation Parameters Sample This compound HPLC_CAD HPLC-CAD Sample->HPLC_CAD NMR 1H NMR Sample->NMR FTIR FTIR Sample->FTIR HPLC_FLD HPLC-FLD (after Derivatization) Sample->HPLC_FLD Derivatization Purity Purity & Impurity Profile HPLC_CAD->Purity MW Molecular Weight HPLC_CAD->MW Structure Structure Confirmation NMR->Structure Azide_ID Azide Group ID NMR->Azide_ID Amine_Quant Amine Quantification NMR->Amine_Quant FTIR->Azide_ID HPLC_FLD->Amine_Quant

Caption: An overview of the analytical workflow for the validation of this compound.

start Start prep Prepare 1 mg/mL Sample in Mobile Phase start->prep inject Inject 10 µL into HPLC prep->inject separate Separate on C18 Column (Gradient Elution) inject->separate nebulize Nebulize Eluent separate->nebulize charge Charge Aerosol Particles nebulize->charge detect Detect with Electrometer charge->detect analyze Analyze Chromatogram (Peak Area Integration) detect->analyze end End analyze->end

Caption: The experimental workflow for purity analysis using HPLC-CAD.

start Start sample_prep Prepare Sample Solution start->sample_prep reagent_prep Prepare OPA/Thiol Reagent start->reagent_prep mix Mix Sample, Reagent, and Buffer sample_prep->mix reagent_prep->mix react Incubate for 2 min mix->react inject Inject into HPLC-FLD react->inject analyze Quantify using Calibration Curve inject->analyze end End analyze->end

Caption: The workflow for methylamino group quantification via HPLC-FLD after derivatization.

References

Safety Operating Guide

Proper Disposal of Methylamino-PEG3-azide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Methylamino-PEG3-azide are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks and maintain the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations involving this compound, particularly during disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.

Key Hazards:

  • Azide (B81097) Functionality: The primary hazard associated with this compound stems from its azide group. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[1][2]

  • Formation of Explosive Compounds: Azides can react with heavy metals, such as lead and copper commonly found in plumbing, to form highly unstable and explosive metal azides.[3][4] For this reason, under no circumstances should this compound or its waste be disposed of down the drain. [3][4][5][6]

  • Incompatible Materials: Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[7] Halogenated solvents (e.g., dichloromethane, chloroform) should also be avoided as they can form dangerously unstable compounds with azides.[1][2]

Disposal Procedures

There are two primary disposal pathways for this compound, contingent on the concentration of the waste solution.

1. Untreated Waste Disposal (for concentrated solutions and solid waste):

All solid waste and concentrated solutions of this compound must be treated as hazardous waste.

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[5][7] The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Organic Azide Compound," and include the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, cool, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

2. Chemical Deactivation (for dilute aqueous solutions ≤ 5%):

For dilute aqueous solutions, chemical deactivation of the azide group can be performed to render the waste less hazardous. This procedure must be carried out by trained personnel in a chemical fume hood with appropriate safety measures in place.[3][8]

Experimental Protocol: Deactivation of Dilute this compound Solution

This protocol is based on the general procedure for the destruction of dilute azide solutions using nitrous acid.[3][8]

Materials:

  • Dilute this compound waste solution (≤ 5% in water)

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Gas outlet tube

Procedure:

  • Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and a gas outlet tube leading to the back of the fume hood or a gas trap.

  • Initial Reaction: Place the dilute this compound solution in the flask and begin stirring.

  • Addition of Sodium Nitrite: Slowly add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide in the solution to ensure a 40% excess.[3]

  • Acidification: After the addition of sodium nitrite is complete, slowly add the 20% sulfuric acid solution via the dropping funnel until the reaction mixture is acidic. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid.

  • Reaction Monitoring: The reaction will produce nitrogen gas and nitrogen oxides. Continue stirring until the evolution of gas ceases.

  • Completion Test: Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of the azide is complete.

  • Neutralization and Disposal: Neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution). Collect the neutralized, deactivated waste in a properly labeled hazardous waste container for disposal through your institution's EHS office. Although the primary hazard has been neutralized, it is best practice to dispose of the treated solution as hazardous waste.[3]

Data Presentation

ParameterValueReference
Chemical Name This compoundBroadPharm[9]
CAS Number 1355197-57-7BroadPharm[9]
Molecular Formula C₉H₂₀N₄O₃BroadPharm[9]
Molecular Weight 232.3 g/mol BroadPharm[9]
Purity >98%BroadPharm[9]
Solubility Water, DMSO, DCM, DMFBroadPharm[9]
Storage Condition -20°CBroadPharm[9]

Mandatory Visualizations

DisposalWorkflow start This compound Waste decision Is the waste a dilute aqueous solution (<= 5%)? start->decision deactivate Chemical Deactivation (Nitrous Acid Protocol) decision->deactivate Yes untreated Dispose as Untreated Hazardous Waste decision->untreated No (Solid or Concentrated) collect Collect in a labeled hazardous waste container deactivate->collect untreated->collect ehs Arrange for pickup by EHS/Licensed Contractor collect->ehs

Caption: Disposal decision workflow for this compound waste.

DeactivationSetup cluster_fumehood Inside Chemical Fume Hood flask Three-Necked Flask (with stir bar) outlet Gas Outlet Tube (to hood exhaust/trap) flask->outlet Gas Evolution stirrer Magnetic Stirrer funnel Dropping Funnel (H₂SO₄ solution) funnel->flask Slow Addition

Caption: Experimental setup for the chemical deactivation of dilute azide solutions.

References

Personal protective equipment for handling Methylamino-PEG3-azide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methylamino-PEG3-azide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Chemical and Physical Properties

This compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1] It contains an azide (B81097) group that can react with alkynes, BCN, or DBCO via Click Chemistry, and a methylamine (B109427) group reactive with carboxylic acids and carbonyls.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions.[1][2]

PropertyValue
Molecular Formula C₉H₂₀N₄O₃
Molecular Weight 232.28 g/mol [3][4]
CAS Number 1355197-57-7[1][4]
Appearance Colorless crystalline solid[5]
Solubility Readily soluble in water[5][6]
Hazard Identification and Engineering Controls

Organic azides can be heat- and shock-sensitive, with the potential to decompose explosively.[7] While azides with a carbon-to-nitrogen ratio of less than 3 are particularly unstable, all azide compounds should be handled with caution.[8] Sodium azide, an inorganic azide, is acutely toxic and can be fatal if inhaled, absorbed through the skin, or swallowed.[9][10]

Engineering Controls are the first line of defense:

  • Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[5][6][9][11][12]

  • Ventilation: Ensure proper ventilation to avoid the accumulation of vapors.[10][12]

  • Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is mandatory.[7][8][9]

  • Safety Shower and Eyewash Station: An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[13]

Operational Plan: Step-by-Step Handling Protocol

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to create a barrier between the researcher and the chemical.[14][15]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness) is recommended.[5][11] For higher toxicity risks, consider a silver shield glove under the nitrile glove.[9]Prevents skin contact and absorption.[11] Change gloves immediately if contaminated.[11]
Eye Protection Chemical safety goggles or a face shield must be worn.[5][9][15][16]Protects eyes from splashes and aerosols.
Body Protection A polyethylene-coated or other resistant disposable gown should be worn over a lab coat.[16][17][18]Provides a barrier against spills and contamination.[15]
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[17][18]Prevents inhalation of the toxic compound.[9]
Handling and Storage
  • Work Scale: Always work with the smallest possible quantities of the azide compound.[8][12]

  • Utensils: Use only plastic or ceramic spatulas for weighing and transferring; never use metal spatulas .[6][7][8][9]

  • Solvents: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive organic azides.[7][9]

  • Concentration: Do not concentrate azide-containing solutions by rotary evaporation or distillation.[7][8]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from heat, light, shock, and incompatible materials such as acids, heavy metals, and oxidizing agents.[6][7][8][10][12] Store in a tightly closed, clearly labeled container.[6][10][12]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Resistant Gown B Prepare Fume Hood: - Ensure certification - Set up blast shield if needed A->B C Weigh Compound: - Use plastic/ceramic spatula - Minimize quantity B->C D Dissolve in appropriate (non-halogenated) solvent C->D Transfer to Reaction Vessel E Conduct reaction in fume hood D->E F Monitor reaction carefully E->F G Decontaminate work surfaces with soap and water (pH >9) F->G Post-Reaction H Segregate Azide Waste: - Solid and liquid waste - Use non-metal containers G->H I Dispose of waste through Environmental Health & Safety H->I

References

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